molecular formula C25H21ClF3N5O2S B15609889 (Rac)-Zevaquenabant

(Rac)-Zevaquenabant

Número de catálogo: B15609889
Peso molecular: 548.0 g/mol
Clave InChI: NLXIJZHFEOSWPU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Rac)-Zevaquenabant is a useful research compound. Its molecular formula is C25H21ClF3N5O2S and its molecular weight is 548.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(NZ)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClF3N5O2S/c1-16(30)31-24(33-37(35,36)21-13-9-19(10-14-21)25(27,28)29)34-15-22(17-5-3-2-4-6-17)23(32-34)18-7-11-20(26)12-8-18/h2-14,22H,15H2,1H3,(H2,30,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXIJZHFEOSWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/C(=N\S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)/N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Rac)-Zevaquenabant: A Technical Guide to its Dual Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a peripherally selective, orally bioavailable small molecule that exhibits a novel dual mechanism of action as both a potent cannabinoid receptor 1 (CB1R) inverse agonist and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] This unique pharmacological profile positions it as a promising therapeutic candidate for a range of fibrotic and metabolic diseases, including idiopathic pulmonary fibrosis, liver fibrosis, and obesity-related comorbidities.[1][3][4] This technical guide provides an in-depth overview of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Core Mechanism of Action: Dual Inhibition

This compound's therapeutic potential stems from its ability to simultaneously modulate two distinct and critical signaling pathways implicated in disease pathophysiology: the endocannabinoid system via CB1 receptor inverse agonism and inflammatory pathways through the inhibition of iNOS.

Cannabinoid Receptor 1 (CB1R) Inverse Agonism

Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist binds to the same receptor and elicits a physiological response opposite to that of an agonist. This compound acts as an inverse agonist at the CB1 receptor.[2] The CB1 receptor, a G-protein coupled receptor (GPCR), is primarily coupled to the inhibitory G-protein, Gi/o.[5][6] Agonist activation of CB1R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6]

As an inverse agonist, this compound stabilizes the inactive conformation of the CB1 receptor, thereby preventing its constitutive activity and blocking the inhibitory effect on adenylyl cyclase.[7][8] This leads to a relative increase in cAMP levels, counteracting the signaling cascade initiated by endocannabinoids.

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Inducible nitric oxide synthase is an enzyme that is not typically present in resting cells but is expressed in response to pro-inflammatory stimuli such as cytokines and bacterial endotoxins. Once expressed, iNOS produces large amounts of nitric oxide (NO), a key mediator of inflammation and cellular stress. This compound and its metabolite, acetamidine, directly inhibit the enzymatic activity of iNOS.[9] This inhibition reduces the production of NO from its substrate, L-arginine, thereby mitigating the downstream inflammatory and cytotoxic effects of excessive NO.[9]

Quantitative Pharmacological Data

The dual-action nature of this compound is supported by its distinct binding affinities and inhibitory concentrations for both of its targets.

TargetParameterValueSpeciesAssay SystemReference
Cannabinoid Receptor 1 (CB1R)Kᵢ (Binding Affinity)5.7 nMNot SpecifiedRadioligand Binding Assay[10]
Inducible Nitric Oxide Synthase (iNOS)Inhibitory Concentration1 - 10 µMMouseCell-free extracts of RAW 264.7 macrophages[9]
Inducible Nitric Oxide Synthase (iNOS) (Acetamidine metabolite)Inhibitory Concentration1 - 10 µMMouseCell-free extracts of RAW 264.7 macrophages[9]

Experimental Protocols

The following sections detail the general methodologies employed to characterize the mechanism of action of this compound.

CB1 Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity (Kᵢ) of this compound for the CB1 receptor.

Objective: To measure the ability of this compound to displace a known radiolabeled CB1 receptor ligand.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the CB1 receptor (e.g., from CHO-K1 or HEK-293 cells, or brain tissue homogenates) are prepared by homogenization and centrifugation.

  • Incubation: A constant concentration of a high-affinity radiolabeled CB1 receptor agonist or antagonist (e.g., [³H]CP55,940) is incubated with the membrane preparation in a suitable buffer.

  • Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the CB1 receptor.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane CB1R-expressing Membranes Incubation Incubation (Membranes + Radioligand + Zevaquenabant) Membrane->Incubation Radioligand [³H]CP55,940 (Radioligand) Radioligand->Incubation Zevaquenabant This compound (Competitor) Zevaquenabant->Incubation Filtration Rapid Filtration (Separates Bound/Unbound) Incubation->Filtration Scintillation Scintillation Counting (Measures Radioactivity) Filtration->Scintillation IC50 IC₅₀ Determination Scintillation->IC50 Ki Kᵢ Calculation (Cheng-Prusoff) IC50->Ki

CB1 Receptor Binding Assay Workflow

iNOS Activity Assay (Griess Assay)

This assay is used to determine the inhibitory effect of this compound on iNOS activity by measuring the production of nitric oxide.

Objective: To quantify the amount of nitrite (B80452), a stable breakdown product of NO, in the presence and absence of this compound.

General Protocol:

  • Cell Culture and Induction: Macrophage cell lines (e.g., RAW 264.7) are cultured and stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.

  • Inhibitor Treatment: The induced cells are treated with varying concentrations of this compound.

  • Sample Collection: After a defined incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride). In the acidic conditions of the Griess reagent, nitrite reacts to form a colored azo compound.

  • Spectrophotometry: The absorbance of the colored product is measured using a spectrophotometer at a wavelength of approximately 540 nm.

  • Data Analysis: The concentration of nitrite is determined by comparison to a standard curve of known nitrite concentrations. The IC₅₀ value for iNOS inhibition is calculated from the dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells RAW 264.7 Macrophages Induction LPS + IFN-γ (iNOS Induction) Cells->Induction Treatment Cell Treatment (Induced Cells + Zevaquenabant) Induction->Treatment Zevaquenabant This compound (Inhibitor) Zevaquenabant->Treatment Supernatant Collect Supernatant (Contains Nitrite) Treatment->Supernatant Griess Griess Reaction (Nitrite -> Azo Dye) Supernatant->Griess Spectro Spectrophotometry (Measure Absorbance) Griess->Spectro IC50 IC₅₀ Determination Spectro->IC50 StandardCurve Nitrite Standard Curve StandardCurve->IC50

iNOS Activity Assay (Griess Assay) Workflow

Signaling Pathways

The following diagrams illustrate the molecular signaling pathways modulated by this compound.

CB1 Receptor Inverse Agonism Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1R CB1 Receptor Gi Gi/o Protein CB1R->Gi no longer inhibits AC Adenylyl Cyclase Gi->AC disinhibition cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates Zevaquenabant This compound Zevaquenabant->CB1R binds & stabilizes inactive state

CB1 Receptor Inverse Agonism Pathway

iNOS Inhibition Signaling Pathway

G cluster_induction iNOS Induction cluster_inhibition iNOS Activity & Inhibition Stimuli Pro-inflammatory Stimuli (LPS, IFN-γ) NFkB NF-κB Pathway Stimuli->NFkB JAKSTAT JAK/STAT Pathway Stimuli->JAKSTAT iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene JAKSTAT->iNOS_gene iNOS_protein iNOS Enzyme iNOS_gene->iNOS_protein translation L_Citrulline L-Citrulline iNOS_protein->L_Citrulline NO Nitric Oxide (NO) iNOS_protein->NO L_Arginine L-Arginine L_Arginine->iNOS_protein Inflammation Inflammation & Cellular Stress NO->Inflammation Zevaquenabant This compound Zevaquenabant->iNOS_protein inhibits

iNOS Inhibition Pathway

Conclusion

This compound represents a significant advancement in the development of peripherally restricted therapeutics. Its dual mechanism of action, targeting both the CB1 receptor and iNOS, offers a multi-pronged approach to treating complex diseases characterized by fibrosis and metabolic dysregulation. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further explore the therapeutic potential of this novel compound. The unique ability to simultaneously address endocannabinoid system overactivity and inflammation-driven pathology underscores the innovative nature of this compound and its potential to address unmet medical needs.

References

(Rac)-Zevaquenabant: A Technical Whitepaper on its CB1R Inverse Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a novel, peripherally restricted compound characterized by its dual activity as a cannabinoid receptor 1 (CB1R) inverse agonist and an inducible nitric oxide synthase (iNOS) inhibitor.[1][2] This technical guide provides an in-depth overview of the CB1R inverse agonist activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in fibrotic and metabolic disorders.

Introduction

The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating energy homeostasis and various pathophysiological processes. While centrally acting CB1R antagonists have demonstrated therapeutic efficacy in metabolic disorders, their clinical development has been hampered by neuropsychiatric side effects. This compound was designed as a third-generation, peripherally selective CB1R inverse agonist to mitigate these central nervous system effects while retaining therapeutic benefits in peripheral tissues.[2][3] Its dual inhibitory action on both CB1R and iNOS presents a multi-faceted approach to treating complex diseases such as liver fibrosis.[1] This document focuses specifically on the characterization of its CB1R inverse agonist properties.

Quantitative Data Summary

The in vitro pharmacological profile of this compound has been characterized through various binding and functional assays. The following tables summarize the key quantitative data reported in the literature.

Table 1: Receptor Binding Affinity

CompoundReceptorKi (nM)RadioligandSource
This compoundHuman CB1R5.7[3H]SR141716ACinar R, et al. (2017)

Table 2: Functional Inverse Agonist Activity

CompoundAssayParameterValue (nM)Source
This compoundGTPγS BindingIC5065Cinar R, et al. (2017)
This compoundGRABeCB2.0 SensorIC50105Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRAB eCB2.0 Sensor (2024)

Experimental Protocols

CB1R Radioligand Binding Assay

This protocol outlines the methodology used to determine the binding affinity (Ki) of this compound for the human CB1 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the CB1 receptor.

Materials:

  • Membranes from CHO cells stably expressing human CB1R.

  • [3H]SR141716A (radioligand).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.

  • This compound (test compound).

  • Unlabeled SR141716A (for non-specific binding determination).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes (20 µg protein) are incubated with 1 nM [3H]SR141716A.

  • A range of concentrations of this compound are added to the incubation mixture.

  • Non-specific binding is determined in the presence of 1 µM of unlabeled SR141716A.

  • The incubation is carried out for 90 minutes at 30°C in the assay buffer.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • Filters are washed with ice-cold assay buffer.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay was employed to characterize the inverse agonist activity of this compound at the CB1 receptor.

Objective: To measure the ability of this compound to inhibit basal G-protein activation by the CB1 receptor.

Materials:

  • Crude mouse brain membrane preparation.

  • [35S]GTPγS (radioligand).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl.

  • GDP.

  • This compound (test compound).

  • CP55,940 (CB1R agonist, for stimulated control).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Mouse brain membranes (10 µg protein) are pre-incubated with varying concentrations of this compound for 15 minutes at 30°C in the assay buffer containing 30 µM GDP.

  • The reaction is initiated by the addition of 0.1 nM [35S]GTPγS.

  • The incubation is continued for 60 minutes at 30°C.

  • Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • Filters are washed with ice-cold buffer.

  • Bound radioactivity is determined by scintillation counting.

  • Data are analyzed to determine the IC50 value, representing the concentration of this compound that inhibits 50% of the basal [35S]GTPγS binding.

Note: Specific details regarding cAMP assays and direct MAPK signaling assays for this compound were not available in the reviewed literature. The described protocols are based on the primary literature characterizing this compound.

Signaling Pathways and Experimental Workflows

CB1R Inverse Agonist Signaling Pathway

CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Basal, agonist-independent activity of CB1R leads to a tonic level of G-protein activation. Inverse agonists like this compound bind to the receptor and stabilize it in an inactive conformation, thereby reducing this basal signaling. This leads to an increase in the activity of adenylyl cyclase, resulting in higher levels of intracellular cAMP, and modulation of other downstream effectors such as the MAPK pathway.

CB1R_Inverse_Agonist_Signaling cluster_membrane Cell Membrane CB1R CB1R (Constitutively Active) G_protein Gαi/βγ CB1R->G_protein Basal Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK_pathway MAPK Pathway (e.g., ERK1/2) G_protein->MAPK_pathway Modulation cAMP cAMP AC->cAMP Conversion Zevaquenabant This compound Zevaquenabant->CB1R Binds and Inactivates ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of Targets MAPK_pathway->Cellular_Response Gene Expression, Cell Growth, etc.

Caption: CB1R inverse agonist signaling pathway.

Radioligand Binding Assay Workflow

The following diagram illustrates the workflow for the competitive radioligand binding assay used to determine the binding affinity of this compound.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - CB1R Membranes - [3H]SR141716A - this compound - Assay Buffer start->prepare_reagents incubation Incubate at 30°C for 90 min prepare_reagents->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting (Quantify radioactivity) washing->counting analysis Data Analysis (Calculate Ki from IC50) counting->analysis end End analysis->end

Caption: Radioligand binding assay workflow.

GTPγS Binding Assay Workflow

This diagram outlines the steps involved in the GTPγS binding assay to measure the functional inverse agonist activity of this compound.

GTPgS_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Brain Membranes - [35S]GTPγS - this compound - GDP, Assay Buffer start->prepare_reagents pre_incubation Pre-incubate Membranes with This compound and GDP (15 min at 30°C) prepare_reagents->pre_incubation initiate_reaction Add [35S]GTPγS Incubate for 60 min at 30°C pre_incubation->initiate_reaction filtration Rapid Filtration (Separates bound from free radioligand) initiate_reaction->filtration washing Wash Filters filtration->washing counting Scintillation Counting (Quantify radioactivity) washing->counting analysis Data Analysis (Determine IC50) counting->analysis end End analysis->end

Caption: GTPγS binding assay workflow.

Conclusion

This compound is a potent, peripherally restricted CB1R inverse agonist with a Ki of 5.7 nM and a functional IC50 of 65 nM in a GTPγS binding assay. Its mechanism of action involves the stabilization of the inactive state of the CB1 receptor, leading to a reduction in basal Gi/o protein signaling. This profile, combined with its iNOS inhibitory activity, makes it a promising candidate for the treatment of a range of fibrotic and metabolic diseases, warranting further investigation. This technical guide provides a foundational understanding of its core CB1R inverse agonist activity to aid in these future research and development endeavors.

References

(Rac)-Zevaquenabant: A Technical Guide to its iNOS Inhibition Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Zevaquenabant, also identified as S-MRI-1867 or INV-101, is a novel, peripherally restricted small molecule that functions as a dual-target inhibitor.[1][2] It acts as an inverse agonist of the cannabinoid receptor 1 (CB1R) and as an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] This dual mechanism of action positions Zevaquenabant as a promising therapeutic candidate for a range of fibrotic and metabolic disorders, including liver fibrosis, chronic kidney disease, and obesity.[1][2] The inhibition of iNOS, an enzyme responsible for the production of large quantities of nitric oxide (NO) in response to inflammatory stimuli, is a key component of its therapeutic potential. Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory and fibrotic diseases. This guide provides an in-depth technical overview of the iNOS inhibition pathway of this compound, including detailed experimental protocols, quantitative data, and pathway visualizations.

Core Mechanism: Inhibition of Inducible Nitric Oxide Synthase (iNOS)

This compound is designed to incorporate a structural motif that directly inhibits the enzymatic activity of iNOS. The overactivation of iNOS is a significant contributor to oxidative stress and tissue damage in various pathological conditions.[3] By inhibiting iNOS, Zevaquenabant effectively reduces the production of excess nitric oxide, thereby mitigating its detrimental effects. The therapeutic strategy of combining iNOS inhibition with CB1R antagonism is based on the synergistic roles these pathways play in the progression of metabolic and fibroproliferative diseases.[4][5]

Quantitative Data: iNOS Inhibition by this compound and Analogs

The inhibitory potency of this compound and its analogs against murine iNOS was determined using an in vitro enzymatic assay. The results, expressed as IC50 values, are summarized in the table below. This compound is denoted as compound 7 in the source literature.

CompoundiNOS IC50 (μM)
7 (this compound) 0.25
6a0.3
6f0.18
7' (distomer)0.28
1400W (control)0.1

Data sourced from Iyer et al., J Med Chem. 2017;60(3):1126-1141.

Experimental Protocols

In Vitro iNOS Inhibition Assay

This protocol details the methodology used to determine the in vitro inhibitory activity of this compound on inducible nitric oxide synthase (iNOS).

Principle:

The assay measures the activity of recombinant murine iNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline. The inhibitor's potency is determined by its ability to reduce this conversion.

Materials:

  • Recombinant murine iNOS enzyme

  • L-[³H]arginine

  • NADPH

  • (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4)

  • Calmodulin

  • CaCl₂

  • HEPES buffer (pH 7.4)

  • This compound and other test compounds

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing HEPES buffer, CaCl₂, calmodulin, BH4, and NADPH.

  • Addition of Inhibitor: Add varying concentrations of this compound or other test compounds to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Enzyme Addition: Add the recombinant murine iNOS enzyme to the mixture.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding L-[³H]arginine.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination of Reaction: Stop the reaction by adding a stop buffer containing EDTA.

  • Separation of L-citrulline: Prepare columns with Dowex AG 50W-X8 resin. Apply the reaction mixture to the columns. The positively charged L-[³H]arginine binds to the resin, while the neutral L-[³H]citrulline flows through.

  • Quantification: Collect the eluate containing L-[³H]citrulline, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual iNOS inhibition pathway of this compound and the experimental workflow for its evaluation.

iNOS_Inhibition_Pathway cluster_inflammation Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_cell Target Cell (e.g., Macrophage) Inflammation Inflammatory Signals iNOS_Induction iNOS Gene Transcription & Translation Inflammation->iNOS_Induction Induces iNOS_Enzyme iNOS Enzyme iNOS_Induction->iNOS_Enzyme Produces NO_Citrulline Nitric Oxide (NO) + L-Citrulline iNOS_Enzyme->NO_Citrulline Catalyzes L_Arginine L-Arginine L_Arginine->iNOS_Enzyme Substrate Zevaquenabant This compound Zevaquenabant->iNOS_Enzyme Inhibits

Caption: Conceptual pathway of iNOS inhibition by this compound.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reaction_Mix Prepare Reaction Mixture (Buffer, Cofactors) Add_Inhibitor Add this compound (Varying Concentrations) Reaction_Mix->Add_Inhibitor Add_Enzyme Add Recombinant iNOS Enzyme Add_Inhibitor->Add_Enzyme Start_Reaction Initiate with L-[³H]arginine Add_Enzyme->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Terminate Reaction Incubate->Stop_Reaction Separation Separate L-[³H]citrulline (Ion-Exchange Chromatography) Stop_Reaction->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Calculate % Inhibition & Determine IC50 Quantification->Data_Analysis

Caption: Workflow for the in vitro iNOS inhibition assay.

References

(S)-MRI-1867: A Comprehensive Technical Guide on Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-MRI-1867 is a potent and peripherally restricted dual inhibitor of the Cannabinoid Receptor 1 (CB1R) and inducible Nitric Oxide Synthase (iNOS). Its unique pharmacological profile makes it a promising therapeutic candidate for fibrotic diseases, offering the potential for anti-fibrotic efficacy without the central nervous system (CNS) side effects associated with first-generation CB1R antagonists. This technical guide provides an in-depth overview of the synthesis, characterization, and mechanism of action of (S)-MRI-1867.

Synthesis of (S)-MRI-1867

While the specific, detailed industrial synthesis protocol for (S)-MRI-1867 is proprietary, a plausible synthetic route can be derived from the literature on the synthesis of similar 3,4-diarylpyrazoline carboximidamides. The synthesis of the racemic mixture would likely be followed by chiral separation to isolate the active (S)-enantiomer.

Proposed Synthetic Workflow

The synthesis of racemic MRI-1867 likely involves a multi-step process, beginning with the formation of a chalcone, followed by cyclization to form the pyrazoline core, and subsequent derivatization to yield the final carboximidamide.

G A Starting Materials: 4-chlorobenzaldehyde and 4-chloroacetophenone B Claisen-Schmidt Condensation (Chalcone Formation) A->B Base (e.g., NaOH) C Cyclization with Hydrazine (Pyrazoline Formation) B->C Hydrazine hydrate D Reaction with an Isothiocyanate C->D e.g., (4-(trifluoromethyl)phenyl)sulfonyl isothiocyanate E S-alkylation D->E Alkylating agent (e.g., Methyl iodide) F Amination E->F Ammonia G Final Product: (rac)-MRI-1867 F->G H Chiral Chromatography G->H I Isolated (S)-MRI-1867 H->I

Proposed synthetic workflow for (S)-MRI-1867.

Physicochemical and Pharmacokinetic Properties

(S)-MRI-1867 has been characterized by its physicochemical and pharmacokinetic properties, which are crucial for its therapeutic potential as a peripherally restricted drug.

PropertyValueReference
Molecular Formula C26H22Cl2F3N5O2S
Molecular Weight 628.4 g/mol
Aqueous Solubility < 1 µg/mL[1]
Plasma Protein Binding >99%[1]
Bioavailability 21-60% (across species)[1]
Brain/Plasma Ratio 0.03[2]
Chiral Conversion Negligible in mice[1]

Biological Characterization

The biological activity of (S)-MRI-1867 is defined by its potent and dual inhibition of CB1R and iNOS.

In Vitro Activity
TargetAssay TypeValue (Ki)Reference
CB1R Radioligand Binding5.7 nM (racemate)

(S)-MRI-1867 acts as an inverse agonist at the CB1 receptor.

Experimental Protocols

This assay is performed to determine the binding affinity of (S)-MRI-1867 to the CB1 receptor.

  • Membrane Preparation: Membranes from cells overexpressing the human CB1 receptor (e.g., CHO-K1 cells) are prepared.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/mL BSA, pH 7.4, is used.

  • Competition Binding: A fixed concentration of a radiolabeled CB1R ligand (e.g., [3H]CP-55,940) is incubated with the cell membranes in the presence of increasing concentrations of (S)-MRI-1867.

  • Incubation: The reaction is incubated at 30°C for 60-90 minutes.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of (S)-MRI-1867 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

This functional assay is used to determine the inverse agonist activity of (S)-MRI-1867 at the CB1 receptor.

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing CB1R are used.

  • Assay Buffer: A buffer containing 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, and 1 mg/mL BSA, pH 7.4, is prepared.

  • Reaction Mixture: The membranes are incubated with a fixed concentration of [35S]GTPγS, GDP (typically 10-30 µM), and varying concentrations of (S)-MRI-1867.

  • Incubation: The reaction is carried out at 30°C for 60 minutes.

  • Filtration and Quantification: The assay is terminated and radioactivity is quantified as described for the radioligand binding assay.

  • Data Analysis: Inverse agonists will decrease the basal [35S]GTPγS binding. The potency (EC50) and efficacy of (S)-MRI-1867 are determined from the concentration-response curve.

The inhibitory effect of (S)-MRI-1867 on iNOS activity can be measured by monitoring the conversion of L-arginine to L-citrulline.

  • Enzyme Source: Recombinant iNOS or lysates from cells stimulated to express iNOS (e.g., LPS-stimulated macrophages) can be used.

  • Reaction Buffer: A buffer containing cofactors for iNOS, such as NADPH, FAD, FMN, and tetrahydrobiopterin, is prepared.

  • Assay: The enzyme is incubated with L-[3H]arginine and varying concentrations of (S)-MRI-1867.

  • Incubation: The reaction is typically incubated at 37°C for 30-60 minutes.

  • Separation: The reaction is stopped, and the radiolabeled L-citrulline produced is separated from the unreacted L-[3H]arginine using cation-exchange chromatography.

  • Quantification: The amount of L-[3H]citrulline is determined by liquid scintillation counting.

  • Data Analysis: The IC50 value for iNOS inhibition by (S)-MRI-1867 is calculated.

In Vitro Characterization Workflow

G cluster_0 CB1R Characterization cluster_1 iNOS Characterization A Radioligand Binding Assay C C A->C Determine Ki (Affinity) B [35S]GTPγS Functional Assay D D B->D Determine EC50 and Efficacy (Inverse Agonism) E iNOS Activity Assay (L-citrulline conversion) F F E->F Determine IC50 (Potency) Start (S)-MRI-1867 Start->A Start->B Start->E

Workflow for the in vitro characterization of (S)-MRI-1867.

Signaling Pathways and Mechanism of Action in Fibrosis

Fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, leading to organ scarring and dysfunction. Both CB1R and iNOS are implicated as pro-fibrotic mediators.

CB1R Signaling: Activation of CB1R in various cell types, including hepatocytes, hepatic stellate cells, and immune cells, promotes pro-fibrotic gene expression and contributes to pathologies that drive fibrosis.

iNOS Signaling: Overexpression of iNOS leads to the production of high levels of nitric oxide (NO), which can contribute to nitrosative stress, inflammation, and cell damage, thereby promoting a pro-fibrotic environment.

(S)-MRI-1867 exerts its anti-fibrotic effects by simultaneously blocking these two key pro-fibrotic pathways. This dual inhibition leads to a greater therapeutic effect than targeting either pathway alone.

G cluster_0 Pro-fibrotic Stimuli cluster_1 Signaling Pathways cluster_2 Cellular Effects cluster_3 Pathological Outcome Stimuli Chronic Injury / Inflammation CB1R CB1R Activation Stimuli->CB1R iNOS iNOS Upregulation Stimuli->iNOS CB1R_effects Pro-fibrotic Gene Expression Mitochondrial Dysfunction CB1R->CB1R_effects iNOS_effects Nitrosative Stress Inflammation PDGF, Nlrp3, IL-11 Signaling iNOS->iNOS_effects Fibrosis Fibrosis CB1R_effects->Fibrosis iNOS_effects->Fibrosis MRI1867 (S)-MRI-1867 MRI1867->CB1R Inhibition MRI1867->iNOS Inhibition

Dual inhibitory mechanism of (S)-MRI-1867 on pro-fibrotic signaling.

Conclusion

(S)-MRI-1867 is a novel, peripherally restricted dual inhibitor of CB1R and iNOS with significant therapeutic potential for the treatment of fibrotic diseases. Its well-characterized pharmacokinetic and pharmacodynamic properties, combined with a strong preclinical efficacy profile, make it a compelling candidate for further clinical development. The detailed methodologies and data presented in this guide provide a valuable resource for researchers in the field of drug discovery and development.

References

INV-101: A First-in-Class Glycogen Phosphorylase Inhibitor for Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

INV-101 is a novel, orally administered small-molecule drug candidate under development by Innovo Therapeutics for the treatment of ulcerative colitis and other autoimmune diseases. As a first-in-class inhibitor of glycogen (B147801) phosphorylase (GP), INV-101 presents a unique therapeutic strategy by modulating immune cell metabolism. This document provides a comprehensive overview of the publicly available technical information regarding INV-101, including its proposed mechanism of action, preclinical rationale, and clinical development to date. It is important to note that the specific chemical structure of INV-101 has not been publicly disclosed by Innovo Therapeutics.

Introduction

Autoimmune diseases, such as ulcerative colitis, are characterized by a dysregulated immune response leading to chronic inflammation and tissue damage. Recent research has highlighted the crucial role of cellular metabolism in immune cell function and activation. INV-101 targets glycogen phosphorylase, a key enzyme in glycogenolysis, to disrupt the energy metabolism of hyperactivated immune cells, thereby selectively controlling inflammation.[1] Having successfully completed a Phase 1 clinical trial, INV-101 is positioned as a promising therapeutic candidate with a favorable safety profile and the convenience of oral administration.[1][2]

Chemical Structure and Properties

The exact chemical structure and detailed physicochemical properties of INV-101 are proprietary information of Innovo Therapeutics and have not been made publicly available at the time of this report. It is described as an oral small molecule.[1][2]

Mechanism of Action and Signaling Pathway

INV-101's therapeutic effect is derived from its selective inhibition of glycogen phosphorylase (GP).[2] GP is the rate-limiting enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate, which then enters glycolysis to produce ATP.[3][4] In hyperactivated immune cells, there is an increased demand for energy to support pro-inflammatory functions. By inhibiting GP, INV-101 is proposed to disrupt this metabolic reprogramming, leading to a reduction in the inflammatory response.[2]

Below is a diagram illustrating the proposed signaling pathway for a glycogen phosphorylase inhibitor in an immune cell.

INV-101_Signaling_Pathway Proposed Signaling Pathway of Glycogen Phosphorylase Inhibition cluster_immune_cell Hyperactivated Immune Cell cluster_outcome Therapeutic Outcome Glycogen Glycogen GP Glycogen Phosphorylase (GP) Glycogen->GP Glycogenolysis G1P Glucose-1-Phosphate GP->G1P Glycolysis Glycolysis G1P->Glycolysis ATP ATP Glycolysis->ATP Inflammation Pro-inflammatory Functions ATP->Inflammation Reduced_Inflammation Reduced Inflammation Inflammation->Reduced_Inflammation INV101 INV-101 INV101->GP Inhibition

Proposed signaling pathway of glycogen phosphorylase inhibition.

Preclinical Studies

While specific data from preclinical studies have not been released, Innovo Therapeutics has stated that INV-101 has demonstrated target engagement and immune-metabolic modulation in multiple preclinical models.[2] These "promising preclinical results" were the basis for advancing the drug candidate into clinical trials and securing sponsorship from the Korean Drug Development Fund (KDDF).[5]

Experimental Protocols: Detailed experimental protocols for the preclinical studies are not publicly available.

Clinical Development: Phase 1 Trial

INV-101 has successfully completed a Phase 1 clinical trial in the United States.[1] The study was a randomized, double-blind, placebo-controlled trial designed to evaluate the safety, tolerability, and pharmacokinetics of INV-101 in healthy volunteers.[1]

Study Design and Key Parameters

The key design elements and parameters of the Phase 1 trial are summarized in the table below.

ParameterDescription
Study Title A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single and Multiple Ascending Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of INV-101 in Healthy Subjects.
Phase 1
Study Design Randomized, Double-Blind, Placebo-Controlled
Population 48 healthy adult participants[1]
Intervention INV-101 (multiple dose cohorts), Placebo
Primary Endpoints Safety and tolerability, assessed by monitoring adverse events (AEs), serious adverse events (SAEs), and dose-limiting toxicities (DLTs).[1]
Secondary Endpoints Pharmacokinetics (PK) of INV-101 to determine its absorption, distribution, metabolism, and excretion (ADME) profile and to support dose selection for future studies.[1]
Results

The Phase 1 trial demonstrated an excellent safety and tolerability profile for INV-101 across all dose cohorts.[1] Key findings include:

  • No serious adverse events (SAEs) or dose-limiting toxicities (DLTs) were reported.[1]

  • Pharmacokinetic data supported a once-daily oral dosing regimen.[1]

  • The systemic exposure was favorable, suggesting the potential for convenient outpatient administration without the need for routine monitoring.[1]

Experimental Protocols

A generalized workflow for a Phase 1, single and multiple ascending dose (SAD/MAD) clinical trial for an oral small molecule is provided below. The specific, detailed protocol for the INV-101 Phase 1 trial is not publicly available.

Phase1_Trial_Workflow Generalized Phase 1 SAD/MAD Clinical Trial Workflow cluster_pre_dosing Pre-Dosing cluster_dosing_sad Single Ascending Dose (SAD) cluster_dosing_mad Multiple Ascending Dose (MAD) cluster_post_dosing Post-Dosing & Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessments Baseline Assessments (Vitals, ECG, Bloodwork) Informed_Consent->Baseline_Assessments SAD_Cohort1 Cohort 1 Dosing (Low Dose vs. Placebo) Baseline_Assessments->SAD_Cohort1 SAD_PK_Safety1 PK & Safety Monitoring SAD_Cohort1->SAD_PK_Safety1 SAD_Data_Review1 Safety Review Committee Data Assessment SAD_PK_Safety1->SAD_Data_Review1 SAD_Dose_Escalation Dose Escalation Decision SAD_Data_Review1->SAD_Dose_Escalation SAD_Cohort_n Subsequent Cohorts (Increasing Doses) SAD_Dose_Escalation->SAD_Cohort_n MAD_Cohort1 Cohort 1 Dosing (Repeated Low Dose vs. Placebo) SAD_Dose_Escalation->MAD_Cohort1 Proceed to MAD SAD_Cohort_n->SAD_PK_Safety1 MAD_PK_Safety1 Steady-State PK & Safety Monitoring MAD_Cohort1->MAD_PK_Safety1 MAD_Data_Review1 Safety Review Committee Data Assessment MAD_PK_Safety1->MAD_Data_Review1 MAD_Dose_Escalation Dose Escalation Decision MAD_Data_Review1->MAD_Dose_Escalation MAD_Cohort_n Subsequent Cohorts (Increasing Doses) MAD_Dose_Escalation->MAD_Cohort_n Final_Follow_up End of Study/ Follow-up Visit MAD_Dose_Escalation->Final_Follow_up Study Completion MAD_Cohort_n->MAD_PK_Safety1 Data_Analysis Final Data Analysis (Safety & PK) Final_Follow_up->Data_Analysis CSR Clinical Study Report (CSR) Generation Data_Analysis->CSR

Generalized workflow for a Phase 1 SAD/MAD clinical trial.

Future Directions

Following the successful completion of the Phase 1 trial, Innovo Therapeutics plans to submit an Investigational New Drug (IND) application to the U.S. Food and Drug Administration (FDA).[2] The company intends to initiate a global Phase 2 study in the first half of 2026, with an initial focus on ulcerative colitis and the potential for expansion into other autoimmune diseases.[2]

Conclusion

INV-101 is a promising, first-in-class oral immuno-metabolic modulator that has demonstrated a favorable safety profile in early clinical development. Its novel mechanism of action, targeting glycogen phosphorylase to selectively inhibit the metabolic activity of hyperactivated immune cells, offers a potentially differentiated therapeutic approach for autoimmune diseases. While the lack of a publicly disclosed chemical structure and detailed preclinical and clinical data limits a full assessment, the successful Phase 1 results provide a strong foundation for continued development. Future Phase 2 studies will be critical in establishing the clinical efficacy of INV-101 in patient populations.

References

Zevaquenabant: A Technical Whitepaper on a Novel Dual-Target Inhibitor for Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zevaquenabant (also known as S-MRI-1867 or INV-101) is a third-generation, peripherally selective small molecule that acts as a dual inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Discovered at the National Institutes of Health, this compound has demonstrated significant therapeutic potential in preclinical models of various fibrotic disorders, including idiopathic pulmonary fibrosis (IPF), liver fibrosis, and skin fibrosis.[2] Its unique dual-target mechanism of action and peripheral restriction represent a promising strategy to mitigate fibrosis while avoiding the central nervous system side effects that plagued earlier generations of CB1R antagonists. This document provides an in-depth technical overview of the discovery, mechanism of action, preclinical data, and developmental status of Zevaquenabant.

Introduction

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, are a major cause of morbidity and mortality worldwide, with limited effective treatment options.[1] The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1R), and the inflammatory enzyme inducible nitric oxide synthase (iNOS) have been identified as key players in the pathogenesis of fibrosis.[3][4] Zevaquenabant was designed as a "third-generation" CB1R antagonist with polypharmacology, aiming to simultaneously engage both of these pro-fibrotic pathways. A critical feature of Zevaquenabant is its peripheral selectivity, designed to prevent the neuropsychiatric side effects associated with first-generation CB1R blockers that crossed the blood-brain barrier.

Physicochemical Properties and Structure

PropertyValue
IUPAC Name (4S)-N-(1-Aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N′-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide
Other Names S-MRI-1867, INV-101
CAS Number 1998760-00-1
Molecular Formula C25H21ClF3N5O2S
Molar Mass 547.98 g·mol−1

Mechanism of Action

Zevaquenabant exerts its anti-fibrotic effects through the dual inhibition of two distinct but interconnected pathways: the CB1 receptor and inducible nitric oxide synthase.

Cannabinoid Receptor 1 (CB1R) Inverse Agonism

Zevaquenabant is a potent inverse agonist of the CB1R. In fibrotic tissues, the endocannabinoid system is often upregulated, leading to increased CB1R signaling which promotes pro-fibrotic processes. By acting as an inverse agonist, Zevaquenabant not only blocks the receptor but also reduces its basal activity. The racemate of Zevaquenabant has a high binding affinity for the CB1R, with a reported Kᵢ of 5.7 nM.[5] Preclinical studies have shown that CB1R antagonism by Zevaquenabant attenuates the transforming growth factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis.[6]

Inducible Nitric Oxide Synthase (iNOS) Inhibition

In addition to its action on CB1R, Zevaquenabant and its metabolite, acetamidine, directly inhibit the activity of iNOS. While a specific IC50 value for Zevaquenabant's inhibition of iNOS has not been reported, studies have shown concentration-dependent inhibition in the 1-10 µM range. Overexpression of iNOS in fibrotic tissues contributes to oxidative stress and the production of reactive nitrogen species, which promote fibroblast activation and collagen deposition. The iNOS inhibitory activity of Zevaquenabant has been shown to affect pro-fibrotic pathways distinct from those modulated by CB1R blockade, including the platelet-derived growth factor (PDGF) and connective tissue growth factor (CTGF) pathways.[6]

Synergistic Anti-Fibrotic Effects

The dual targeting of CB1R and iNOS by Zevaquenabant results in a synergistic anti-fibrotic effect that is greater than the inhibition of either target alone.[3][4] This multi-pronged approach allows for the modulation of a broader range of pro-fibrotic signaling cascades.

cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular TGFb TGF-β CB1R CB1R TGFb->CB1R PDGF PDGF PDGF_CTGF_pathways PDGF/CTGF Pathways PDGF->PDGF_CTGF_pathways CTGF CTGF CTGF->PDGF_CTGF_pathways TGFb_pathway TGF-β Pathway CB1R->TGFb_pathway Zevaquenabant Zevaquenabant Zevaquenabant->CB1R iNOS iNOS Zevaquenabant->iNOS Fibrosis Fibrosis (Collagen Deposition, etc.) TGFb_pathway->Fibrosis iNOS->PDGF_CTGF_pathways PDGF_CTGF_pathways->Fibrosis

Dual inhibitory mechanism of Zevaquenabant on pro-fibrotic pathways.

Preclinical Pharmacology

Pharmacokinetics

Pharmacokinetic studies in preclinical species have demonstrated that Zevaquenabant is orally bioavailable and peripherally restricted.

Table 1: Pharmacokinetic Parameters of Zevaquenabant in Mice

ParameterValueReference
Oral Bioavailability (F%) 87%[6]
Brain/Plasma Ratio 0.03[6]
Tissue Distribution (at Cmax after 10 mg/kg oral dose) [6]
   Liver~60 µM[6]
   Kidney~40 µM[6]
   Lung~20 µM[6]
   Plasma~8 µM[6]
   Brain~0.20 µM[6]
Elimination Half-life ~6 hours[6]
Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model

The anti-fibrotic efficacy of Zevaquenabant has been demonstrated in the well-established bleomycin-induced model of idiopathic pulmonary fibrosis.

Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice

  • Animal Model: C57BL/6 mice.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199).

  • Treatment: Zevaquenabant was administered by oral gavage at a dose of 10 mg/kg/day.[4][7] In some studies, treatment was initiated either prophylactically (day 1-14) or therapeutically (day 7-14 after bleomycin challenge).[4][7]

  • Primary Endpoint: Assessment of lung fibrosis using the semi-quantitative Ashcroft scoring method on Masson's trichrome-stained lung sections.[1][4]

  • Secondary Endpoints:

    • Measurement of lung hydroxyproline (B1673980) content as a biochemical marker of collagen deposition.[4]

    • Gene expression analysis of pro-fibrotic markers such as Tgfβ1, Ctgf, Pdgfc, Col1a, Fn1, and Timp1.[4]

    • Assessment of iNOS activity and endocannabinoid levels in lung tissue.[4]

Results:

In this model, Zevaquenabant demonstrated superior anti-fibrotic efficacy compared to compounds that inhibit either CB1R or iNOS alone.[4] Notably, when administered in a therapeutic regimen, Zevaquenabant was able to arrest the progression of established fibrosis.[4]

cluster_workflow Bleomycin-Induced Pulmonary Fibrosis Model Workflow cluster_endpoints Endpoint Analysis Details Induction Induce Fibrosis (Intratracheal Bleomycin) Treatment_Start Initiate Treatment (e.g., Day 7) Induction->Treatment_Start Treatment Daily Oral Gavage (Zevaquenabant 10 mg/kg) Treatment_Start->Treatment Sacrifice Sacrifice Animals (e.g., Day 14 or 21) Treatment->Sacrifice Analysis Endpoint Analysis Sacrifice->Analysis Histology Histology (Ashcroft Score) Analysis->Histology Biochemistry Biochemistry (Hydroxyproline) Analysis->Biochemistry Gene_Expression Gene Expression (Pro-fibrotic Markers) Analysis->Gene_Expression

Experimental workflow for testing Zevaquenabant in the bleomycin-induced pulmonary fibrosis model.

Clinical Development

A Phase 1 clinical trial of Zevaquenabant (INV-101) was initiated in Canada in healthy volunteers to evaluate its safety, tolerability, and pharmacokinetics.[3][4] The study was a single ascending dose trial.[3] Initially, Zevaquenabant was being developed for Prader-Willi syndrome (PWS) and non-alcoholic steatohepatitis (NASH).[3][4] However, the clinical development for these indications has been discontinued. The current focus for Zevaquenabant is preclinical development for idiopathic pulmonary fibrosis.[7] The results of the Phase 1 trial have not been publicly disclosed.

Conclusion

Zevaquenabant represents a novel and promising therapeutic candidate for the treatment of fibrotic diseases. Its dual mechanism of action, targeting both CB1R and iNOS, offers a potentially more effective anti-fibrotic strategy than single-target therapies. Furthermore, its peripheral restriction is a key safety feature, mitigating the risk of centrally-mediated side effects. While clinical development is still in its early stages and has been refocused, the robust preclinical data, particularly in models of pulmonary fibrosis, warrant further investigation of Zevaquenabant as a potential treatment for these debilitating conditions.

References

Zevaquenabant (INV-101): A Technical Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zevaquenabant, also known as INV-101 or (S)-MRI-1867, is a third-generation, peripherally selective small molecule that functions as a dual inverse agonist of the cannabinoid 1 receptor (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Its design specifically restricts its activity to peripheral tissues, thereby avoiding the centrally-mediated neuropsychiatric side effects that led to the withdrawal of first-generation CB1R antagonists.[3] Preclinical evidence has demonstrated its therapeutic potential across a range of fibrotic and metabolic disorders, including liver and skin fibrosis, chronic kidney disease, and dyslipidemia.[2][3] This document provides an in-depth technical overview of the pharmacology and toxicology of zevaquenabant based on currently available data.

Pharmacology

Mechanism of Action

Zevaquenabant exerts its pharmacological effects through two distinct and complementary mechanisms:

  • Cannabinoid 1 Receptor (CB1R) Inverse Agonism: Zevaquenabant is a high-affinity inverse agonist at the CB1 receptor.[2] In various pathophysiological states, such as obesity and fibrosis, the endocannabinoid system is overactive. By binding to peripheral CB1 receptors, zevaquenabant not only blocks the binding of endogenous cannabinoids (antagonism) but also reduces the receptor's basal signaling activity (inverse agonism). This action mitigates the downstream effects of CB1R activation, which include promoting inflammation, fibrosis, and metabolic dysregulation.[1][3]

  • Inducible Nitric Oxide Synthase (iNOS) Inhibition: Zevaquenabant also inhibits the iNOS enzyme.[2] During inflammation and tissue injury, iNOS is upregulated and produces large amounts of nitric oxide (NO), which can contribute to oxidative stress, cellular damage, and the progression of fibrosis. By inhibiting iNOS, zevaquenabant reduces this source of oxidative stress, providing an additional anti-fibrotic and anti-inflammatory effect that complements its CB1R-mediated actions.[1][3]

The dual-target nature of zevaquenabant is a key feature, as preclinical studies suggest this hybrid activity results in greater anti-fibrotic efficacy than targeting either CB1R or iNOS alone.[1]

Pharmacodynamics

In Vitro Activity

The following table summarizes the in vitro binding affinity and functional activity of zevaquenabant and its racemate.

CompoundTargetAssay TypeValueUnit
(Rac)-MRI-1867Human CB1RRadioligand Binding (Ki)5.7nM

Table 1: In Vitro Pharmacological Activity of Zevaquenabant (Data sourced from[1])

In Vivo Pharmacodynamics

Preclinical studies in various mouse models have demonstrated the therapeutic effects of zevaquenabant. A common oral dose used to elicit these effects is 3 mg/kg daily.[1]

  • Chronic Kidney Disease (CKD): In a mouse model of obesity-induced CKD, zevaquenabant (3 mg/kg, p.o.) ameliorated morphological and functional kidney damage by reducing renal inflammation, fibrosis, and oxidative stress.[1]

  • Dyslipidemia: In diet-induced obese (DIO) mice, zevaquenabant reduced hepatic steatosis, lowered the secretion rate of VLDL, and decreased circulating levels of PCSK9, while simultaneously upregulating hepatic LDLR expression.[4]

  • Fibrosis: Zevaquenabant has shown anti-fibrotic activity in preclinical models of liver, skin, and pulmonary fibrosis.[2][5]

Pharmacokinetics

Zevaquenabant is characterized as an orally bioavailable and peripherally restricted agent.[1] The peripheral restriction is a critical feature, designed to minimize brain exposure and avoid CNS side effects. This is achieved through chemical modifications that limit its ability to cross the blood-brain barrier.

ParameterSpeciesDoseValueUnit
NOAEL (3-month study) MouseOral (gavage)30mg/kg/day
Cmax at NOAELMouse30 mg/kg/day~60µg/mL
AUC at NOAELMouse30 mg/kg/day~440µg·hr/mL
NOAEL (6-month study) RatOral (gavage)12mg/kg/day
Cmax at NOAEL (Week 26)Rat (Male)12 mg/kg/day9.3µg/mL
AUC0-t at NOAEL (Week 26)Rat (Male)12 mg/kg/day113.9µg·h/mL
Cmax at NOAEL (Week 26)Rat (Female)12 mg/kg/day17.6µg/mL
AUC0-t at NOAEL (Week 26)Rat (Female)12 mg/kg/day213.7µg·h/mL

Table 2: Summary of Pharmacokinetic and Toxicological Data from Repeat-Dose Studies of a Closely Related Compound ("CBM") (Data sourced from[4])

Toxicology

The toxicological profile of zevaquenabant is primarily defined by its peripheral selectivity. A comprehensive toxicology package for a closely related compound, referred to as "CBM" in an FDA review document, included repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity studies.[4]

Repeat-Dose Toxicity

In a 3-month oral toxicity study in mice, mortality and CNS clinical signs (tremors, ataxia, hypoactivity) were observed at doses of 60 mg/kg/day and higher. The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 30 mg/kg/day.[4] In a 6-month study in rats, the NOAEL was 12 mg/kg/day.[4]

Safety Pharmacology

The primary safety concern with centrally-acting CB1R antagonists is neuropsychiatric adverse events. The peripheral restriction of zevaquenabant is the key strategy to mitigate this risk. In a 14-day monkey study with a related compound, CNS-related clinical signs, including convulsions, were observed at high doses (≥40-60 mg/kg), defining the dose-limiting toxicity.[4]

Experimental Protocols & Visualizations

Signaling Pathway

The diagram below illustrates the dual mechanism of action of zevaquenabant, targeting both the CB1 receptor and the iNOS enzyme to produce anti-fibrotic and metabolic benefits.

G cluster_0 Zevaquenabant Action cluster_1 CB1 Receptor Pathway cluster_2 iNOS Pathway Zevaquenabant Zevaquenabant CB1R Peripheral CB1R Zevaquenabant->CB1R Inverse Agonist (Inhibition) iNOS iNOS Enzyme Zevaquenabant->iNOS Inhibitor CB1R_Activation Receptor Activation (Overactive in Disease) CB1R->CB1R_Activation Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoids->CB1R binds CB1R_Effects Pro-Fibrotic & Pro-Inflammatory Signaling CB1R_Activation->CB1R_Effects Outcome Fibrosis & Metabolic Dysfunction CB1R_Effects->Outcome iNOS_Effects Excess NO Production (Oxidative Stress) iNOS->iNOS_Effects Inflammatory_Stimuli Inflammatory Stimuli iNOS_Activation iNOS Upregulation Inflammatory_Stimuli->iNOS_Activation iNOS_Activation->iNOS iNOS_Effects->Outcome

Diagram 1: Zevaquenabant Dual Mechanism of Action.
In Vivo Efficacy Study Workflow

The following workflow outlines a typical preclinical study to evaluate the efficacy of zevaquenabant in a diet-induced obesity (DIO) mouse model with associated kidney disease, based on the protocol described by Udi S, et al.[1]

G cluster_setup Phase 1: Disease Induction cluster_treatment Phase 2: Treatment (28 Days) cluster_analysis Phase 3: Endpoint Analysis start C57BL/6J Mice diet High-Fat Diet (HFD) for 12 weeks start->diet control_diet Standard Diet (SD) start->control_diet obesity Obese Mice with CKD diet->obesity Induces Obesity & CKD g4 Group 4: SD + Vehicle Control control_diet->g4 grouping Randomize into Treatment Groups obesity->grouping g1 Group 1: Vehicle (p.o., daily) grouping->g1 g2 Group 2: Zevaquenabant (3 mg/kg, p.o., daily) grouping->g2 g3 Group 3: Pair-fed to Group 2 grouping->g3 endpoint Sacrifice & Tissue Collection g1->endpoint g2->endpoint g3->endpoint g4->endpoint analysis Analyze Endpoints: - Renal Function (BUN, Creatinine) - Renal Histology (Fibrosis, Inflammation) - Gene Expression (CB1R, iNOS) - Metabolic Parameters (Glucose, Lipids) endpoint->analysis

Diagram 2: Workflow for a Preclinical Efficacy Study.
Detailed Experimental Protocol: Obesity-Induced CKD Model

This protocol is a synthesized summary based on the methodology reported by Udi S, et al. in British Journal of Pharmacology (2020).[1]

  • Animal Model and Diet:

    • Male C57BL/6J mice are used.

    • At 8 weeks of age, mice are fed either a standard diet (SD) or a high-fat diet (HFD, 60% kcal from fat) for 12 weeks to induce obesity and features of chronic kidney disease.

  • Drug Formulation and Administration:

    • Zevaquenabant ((S)-MRI-1867) is formulated in a vehicle of 5% DMSO, 5% Tween 80, and 90% saline.

    • Following the 12-week diet induction period, obese mice are randomized into treatment groups.

    • Treatment is administered daily via oral gavage (p.o.) for 28 days at a dose of 3 mg·kg⁻¹. Control groups include HFD-fed mice receiving vehicle, pair-fed mice receiving vehicle but given the same amount of food as the zevaquenabant group, and SD-fed mice receiving vehicle.

  • Endpoint Collection and Analysis:

    • Metabolic Monitoring: Body weight and food intake are monitored regularly throughout the study.

    • Histopathology: Kidneys are harvested, fixed in 4% formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition (fibrosis).

    • Immunohistochemistry: Kidney sections are stained for markers of inflammation (e.g., F4/80 for macrophages) and fibrosis.

    • Gene Expression: RNA is extracted from kidney tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes related to fibrosis (e.g., Col1a1, Tgfb1), inflammation (e.g., Tnf, Il6), CB1R (Cnr1), and iNOS (Nos2).

    • Statistical Analysis: Data are typically analyzed using one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of <0.05 is considered statistically significant.

Conclusion

Zevaquenabant is a promising, peripherally selective, dual-target therapeutic candidate with a well-defined pharmacological mechanism. Its ability to simultaneously inhibit peripheral CB1 receptors and iNOS offers a potentially potent approach to treating complex diseases involving both metabolic dysregulation and fibrosis. The pharmacokinetic profile is designed for oral bioavailability while restricting brain penetration, which is supported by the preclinical toxicology data showing a clear separation between efficacious doses and those causing dose-limiting CNS effects. Further clinical development will be necessary to fully characterize its safety and efficacy profile in human populations.

References

In Vitro Pharmacological Profile of (Rac)-Zevaquenabant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a novel small molecule that has garnered significant interest for its unique dual-action mechanism. It functions as a potent and selective inverse agonist of the cannabinoid type 1 receptor (CB1R) and as an inhibitor of inducible nitric oxide synthase (iNOS)[1][2]. As a third-generation CB1R antagonist, it is peripherally selective, which may limit the neuropsychiatric side effects observed with earlier generations of CB1R blockers[3]. This technical guide provides a comprehensive overview of the in vitro studies of this compound, presenting key quantitative data, detailed experimental methodologies for relevant assays, and visualizations of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Quantitative In Vitro Data

The following tables summarize the key quantitative data obtained from in vitro studies of this compound, providing insights into its binding affinity and functional potency.

Table 1: CB1 Receptor Binding Affinity of this compound

CompoundReceptorAssay TypeParameterValue (nM)
This compoundHuman CB1Radioligand BindingKi5.7[1][2]

Table 2: Functional Activity of this compound at the CB1 Receptor

CompoundAssay TypeCell LineParameterValue (nM)
This compoundGRABeCB2.0 SensorHEK293IC5040

Table 3: iNOS Inhibitory Activity of this compound and its Metabolite

CompoundAssay SystemParameterConcentration Range (µM)
This compoundCell-free extracts of RAW 264.7 mouse macrophagesInhibition of iNOS activity1 - 10[4]
Acetamidine (metabolite)Cell-free extracts of RAW 264.7 mouse macrophagesInhibition of iNOS activity1 - 10[4]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for the key in vitro assays used to characterize this compound. While the precise protocols used in the original studies may not be publicly available, these sections provide a comprehensive guide based on standard practices in the field.

CB1 Receptor Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for the CB1 receptor.

a. Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells) or from brain tissue (e.g., rat or mouse).

  • Radioligand: A high-affinity CB1 receptor radioligand, such as [3H]CP55,940.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled CB1 receptor ligand (e.g., WIN 55,212-2) to determine non-specific binding.

  • Test Compound: this compound.

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.

  • Scintillation Cocktail and Counter.

b. Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [3H]CP55,940 (at a concentration close to its Kd), and varying concentrations of this compound in the assay buffer. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the unlabeled ligand.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value (concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow Prepare Reagents Prepare Reagents Incubation Incubation Prepare Reagents->Incubation Membranes, Radioligand, This compound Filtration Filtration Incubation->Filtration Separate bound from free Quantification Quantification Filtration->Quantification Measure radioactivity Data Analysis Data Analysis Quantification->Data Analysis Calculate Ki

Workflow for CB1 Receptor Radioligand Binding Assay.
[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor. As an inverse agonist, this compound is expected to decrease the basal level of [35S]GTPγS binding.

a. Materials:

  • Membrane Preparation: Membranes from cells expressing the human CB1 receptor.

  • Radioligand: [35S]GTPγS.

  • GDP: Guanosine diphosphate.

  • Test Compound: this compound.

  • Agonist (for competition studies): A known CB1 receptor agonist (e.g., CP55,940).

  • Assay Buffer: Typically 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • Filtration System and Scintillation Counter.

b. Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with GDP in the assay buffer.

  • Incubation: Add varying concentrations of this compound to the pre-incubated membranes. To assess its effect on agonist-stimulated G-protein activation, include a fixed concentration of a CB1 agonist.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate the mixture at 30°C for 60 minutes.

  • Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the bound radioactivity as described for the radioligand binding assay.

  • Data Analysis: Determine the effect of this compound on both basal and agonist-stimulated [35S]GTPγS binding. The IC50 value for the inhibition of agonist-stimulated binding can be calculated.

cAMP Accumulation Assay

This assay measures the downstream effect of CB1 receptor activation on adenylyl cyclase activity. CB1 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound would be expected to increase cAMP levels by reducing the constitutive inhibitory activity of the CB1 receptor.

a. Materials:

  • Cell Line: A cell line expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293).

  • Forskolin (B1673556): An adenylyl cyclase activator used to stimulate cAMP production.

  • Test Compound: this compound.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

b. Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to confluence.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound.

  • Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Determine the effect of this compound on forskolin-stimulated cAMP levels. The EC50 value for the increase in cAMP can be calculated.

iNOS Inhibition Assay

This assay determines the inhibitory activity of this compound on the iNOS enzyme.

a. Materials:

  • iNOS Source: Purified recombinant iNOS enzyme or cell lysates from cells induced to express iNOS (e.g., LPS/IFN-γ stimulated RAW 264.7 macrophages).

  • Substrate: L-arginine.

  • Cofactors: NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4).

  • Test Compound: this compound.

  • Nitrite (B80452) Detection Reagent: Griess reagent.

b. Procedure:

  • Incubation: In a 96-well plate, combine the iNOS enzyme source, L-arginine, and cofactors in a suitable buffer.

  • Add varying concentrations of this compound.

  • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

  • Nitrite Measurement: Measure the amount of nitrite (a stable breakdown product of nitric oxide) produced using the Griess reagent. This involves adding the Griess reagent to the reaction mixture and measuring the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of iNOS inhibition for each concentration of this compound. The IC50 value is determined by non-linear regression analysis.

Signaling Pathways and Visualizations

This compound exerts its effects through the modulation of distinct signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate the key molecular interactions.

CB1 Receptor Inverse Agonism

As an inverse agonist, this compound binds to the CB1 receptor and stabilizes it in an inactive conformation. This reduces the basal level of G-protein signaling that occurs even in the absence of an agonist (constitutive activity). The primary downstream effect is the disinhibition of adenylyl cyclase, leading to an increase in intracellular cAMP levels.

G cluster_0 CB1 Receptor Signaling Zevaquenabant This compound CB1R CB1 Receptor (Constitutively Active) Zevaquenabant->CB1R Binds and inactivates G_protein Gi/o Protein CB1R->G_protein Inhibits basal activation AC Adenylyl Cyclase G_protein->AC Inhibition relieved cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

CB1 Receptor Inverse Agonist Signaling Pathway.
iNOS Inhibition

This compound directly inhibits the enzymatic activity of iNOS. This enzyme is responsible for the production of nitric oxide (NO) from L-arginine, a key inflammatory mediator. By inhibiting iNOS, Zevaquenabant reduces the production of NO.

G cluster_1 iNOS Inhibition Pathway Zevaquenabant This compound iNOS iNOS Enzyme Zevaquenabant->iNOS Inhibits NO Nitric Oxide (NO) iNOS->NO Produces L_Arginine L-Arginine L_Arginine->iNOS

Mechanism of iNOS Inhibition by this compound.

Conclusion

This compound is a promising pharmacological agent with a dual mechanism of action, targeting both the endocannabinoid and nitric oxide systems. Its in vitro profile demonstrates high-affinity binding to the CB1 receptor and potent inverse agonist activity, coupled with the ability to inhibit iNOS. This technical guide provides a foundational understanding of the in vitro pharmacology of this compound, offering valuable data and methodological insights for the scientific community. Further research is warranted to fully elucidate its therapeutic potential in various pathological conditions.

References

Preclinical data on (Rac)-Zevaquenabant

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preclinical Data of (Rac)-Zevaquenabant

Introduction

Zevaquenabant, also known as INV-101 or S-MRI-1867, is a third-generation, peripherally selective investigational small molecule.[1] It functions as a dual-action compound, acting as both an inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] The racemic form, (Rac)-MRI-1867, has also been studied.[4] This peripheral restriction is a key characteristic, designed to retain the metabolic benefits of CB1R inhibition while avoiding the adverse psychiatric effects associated with earlier, brain-penetrant antagonists.[5][6] Preclinical research has explored its therapeutic potential in a range of fibrotic and metabolic disorders, including liver fibrosis, chronic kidney disease, idiopathic pulmonary fibrosis (IPF), and obesity.[1][2][7]

Pharmacological Profile

Zevaquenabant was designed to have high affinity for the CB1R and to be restricted to peripheral tissues, thereby minimizing central nervous system (CNS) effects.[5] Its dual mechanism of targeting both CB1R and iNOS offers a potentially synergistic approach to treating complex diseases involving both inflammation and fibrosis.[2][3]

Binding Affinity and Functional Activity

The pharmacological activity of Zevaquenabant and its racemic form has been characterized through various in vitro assays.

CompoundTargetAssay TypeValueReference
This compoundHuman CB1RBinding Affinity (Ki)5.7 nM[4]
Zevaquenabant (S-MRI-1867)CB1RFunctional ActivityInverse Agonist[1][5]
Zevaquenabant (S-MRI-1867)iNOSFunctional ActivityInhibitor[1][2]

Preclinical Efficacy

Zevaquenabant has demonstrated significant efficacy in multiple animal models of fibrotic and metabolic diseases.

Fibrotic Diseases

Idiopathic Pulmonary Fibrosis (IPF): In a bleomycin-induced model of IPF, Zevaquenabant showed a statistically significant reduction in the primary endpoint, the Ashcroft score, which is a histological measure of lung fibrosis.[7] This suggests its potential as a novel treatment for pulmonary fibrosis.[7] Studies in models of Hermansky-Pudlak syndrome pulmonary fibrosis also support its anti-fibrotic efficacy.[8]

Animal ModelCompoundDoseKey FindingsReference
Bleomycin-induced IPFZevaquenabant (INV-101)Not specifiedStatistically significant reduction in Ashcroft score (fibrosis)[7]
HPS-1 model of PFZevaquenabantNot specifiedHalted progression of fibrosis and reversed elevated anandamide (B1667382) levels[8]

Chronic Kidney Disease (CKD): In diet-induced obese (DIO) mice, which develop features of CKD, Zevaquenabant demonstrated protective effects on the kidneys.[3]

Animal ModelCompoundDose & RegimenKey FindingsReference
Diet-Induced Obese MiceZevaquenabant3 mg/kg, p.o. for 28 daysAmeliorated obesity-induced kidney morphological and functional changes; Decreased kidney inflammation, fibrosis, and oxidative stress.[2][3]

Liver Fibrosis: this compound has been identified as a potential agent for the research of liver fibrosis.[4]

Metabolic Disorders

Obesity and Dyslipidemia: In diet-induced obese (DIO) mice, Zevaquenabant (S-MRI-1867) was shown to reduce hepatic steatosis (fatty liver) and decrease the secretion rate of very-low-density lipoprotein (VLDL) from the liver.[2] It also upregulated the expression of the hepatic low-density lipoprotein receptor (LDLR) and reduced circulating levels of PCSK9, a protein that degrades LDLRs.[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Chronic Kidney Disease Model
  • Animal Model: Diet-induced obese mice were used to model obesity-induced chronic kidney disease.[3]

  • Treatment: Zevaquenabant was administered orally (p.o.) at a dose of 3 mg/kg daily for 28 days.[3]

  • Outcome Measures: The study assessed renal morphological and functional parameters. This likely included histological analysis of kidney tissue to evaluate fibrosis and inflammation, as well as measurement of markers of kidney function such as blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels, and albuminuria.[2][3]

Idiopathic Pulmonary Fibrosis Model
  • Animal Model: A bleomycin-induced model of pulmonary fibrosis was utilized, which is a well-accepted standard for preclinical IPF research.[7]

  • Treatment: Mice were treated with either Zevaquenabant (INV-101) or a vehicle control.[7]

  • Outcome Measures: The primary endpoint was the Ashcroft score, determined from histological examination of lung tissue to quantify the extent of fibrosis.[7]

In Vitro Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the human cannabinoid receptor type 1 (CB1R).[4]

  • Methodology: While the specific details are not provided in the search results, Ki values are typically determined using competitive radioligand binding assays. This involves incubating cell membranes expressing the target receptor (CB1R) with a constant concentration of a radiolabeled ligand that binds to the receptor and varying concentrations of the unlabeled test compound (e.g., this compound). The ability of the test compound to displace the radioligand is measured, and from this, the IC50 (concentration that inhibits 50% of specific binding) is calculated. The Ki is then derived from the IC50 using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathways

Zevaquenabant's therapeutic effects are derived from its dual inhibition of the CB1 receptor and inducible nitric oxide synthase.

CB1 Receptor Inverse Agonism

The CB1R is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[9] In its basal state, the receptor can exhibit some level of constitutive activity. As an inverse agonist, Zevaquenabant binds to the CB1R and stabilizes it in a fully inactive conformation.[5] This action not only blocks the binding and effects of endogenous agonists (like anandamide and 2-AG) but also suppresses the receptor's basal, agonist-independent signaling.[10] This leads to an increase in the activity of adenylyl cyclase, subsequent rises in cyclic AMP (cAMP) levels, and modulation of downstream ion channels and signaling cascades like the MAPK/ERK pathway.[11]

CB1R_Signaling cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Endocannabinoids Endocannabinoids CB1R_active CB1R (Active) Endocannabinoids->CB1R_active Activates Zevaquenabant Zevaquenabant CB1R_inactive CB1R (Inactive) Zevaquenabant->CB1R_inactive Stabilizes Inactive State (Inverse Agonism) Gi_protein Gαi/o Activation CB1R_active->Gi_protein Activates CB1R_inactive->Gi_protein Prevents Activation AC_active Adenylyl Cyclase (Active) CB1R_inactive->AC_active AC_inhib Adenylyl Cyclase (Inhibited) Gi_protein->AC_inhib Inhibits cAMP_low ↓ cAMP AC_inhib->cAMP_low Downstream_Effects_low Altered Neuronal Activity cAMP_low->Downstream_Effects_low cAMP_basal ↑ cAMP (Basal level restored) AC_active->cAMP_basal

CB1R Inverse Agonist Signaling Pathway.
iNOS Inhibition

Inducible nitric oxide synthase (iNOS) is an enzyme that is not typically present in cells but is expressed in response to pro-inflammatory stimuli like cytokines (e.g., TNF-α, IL-1β) and bacterial lipopolysaccharide (LPS). Once expressed, iNOS produces large, sustained amounts of nitric oxide (NO), a signaling molecule that can contribute to inflammation, oxidative stress, and tissue damage in pathological conditions. By inhibiting iNOS, Zevaquenabant can directly reduce the production of NO, thereby mitigating inflammation and oxidative stress, which are key drivers of fibrosis.

iNOS_Pathway cluster_stimuli Inflammatory Stimuli cluster_cell Macrophage / Target Cell Cytokines Cytokines Receptors Cell Surface Receptors Cytokines->Receptors LPS LPS LPS->Receptors Transcription ↑ iNOS Gene Transcription (NF-κB) Receptors->Transcription Signal Transduction iNOS_Enzyme iNOS Enzyme Transcription->iNOS_Enzyme Translation NO_Production L-Arginine → NO + L-Citrulline iNOS_Enzyme->NO_Production Catalyzes Pathology ↑ Inflammation ↑ Oxidative Stress ↑ Fibrosis NO_Production->Pathology Zevaquenabant Zevaquenabant Zevaquenabant->iNOS_Enzyme Inhibits

Zevaquenabant Inhibition of the iNOS Pathway.
General Preclinical Experimental Workflow

The evaluation of a compound like Zevaquenabant in a disease model typically follows a structured workflow, from disease induction to endpoint analysis.

Experimental_Workflow Start Start of Study Acclimatization Animal Acclimatization (e.g., C57BL/6 Mice) Start->Acclimatization Grouping Randomization into Treatment Groups (Vehicle, Zevaquenabant) Acclimatization->Grouping Induction Disease Induction (e.g., Bleomycin Instillation) Grouping->Induction Treatment Daily Dosing Regimen (e.g., 3 mg/kg, p.o.) Induction->Treatment Begin Treatment (Prophylactic or Therapeutic) Monitoring In-life Monitoring (Body Weight, Clinical Signs) Treatment->Monitoring Endpoint Terminal Endpoint (e.g., Day 28) Monitoring->Endpoint Analysis Sample Collection & Endpoint Analysis (Histology, Biomarkers) Endpoint->Analysis Result Data Interpretation Analysis->Result

Workflow for a Preclinical Fibrosis Model.

References

(Rac)-Zevaquenabant: A Technical Guide to Solubility and Stability for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of a compound is paramount for preclinical and clinical success. This in-depth technical guide focuses on the solubility and stability of (Rac)-Zevaquenabant, a novel dual-target antagonist of the cannabinoid receptor type 1 (CB1R) and inducible nitric oxide synthase (iNOS), with potential therapeutic applications in liver fibrosis.

This document provides a consolidated overview of available data on the solubility of this compound in various solvent systems. Furthermore, it outlines detailed, standardized experimental protocols for assessing both the kinetic and thermodynamic solubility, as well as the long-term stability of drug candidates like this compound, based on industry best practices and regulatory guidelines.

Core Physicochemical Properties of this compound

This compound, also known as (Rac)-MRI-1867, is a peripherally restricted compound designed to minimize central nervous system side effects associated with earlier CB1R antagonists.[1] Its dual-action mechanism, targeting both CB1R-mediated and iNOS-driven pro-fibrotic pathways, makes it a promising candidate for the treatment of liver fibrosis.[1]

Solubility Profile

The solubility of a drug substance is a critical determinant of its absorption, distribution, and overall bioavailability. The following tables summarize the currently available solubility data for this compound. It is important to note that this information is primarily derived from commercial supplier technical data sheets, and some variations in reported values exist.

Table 1: Solubility of this compound in Organic Solvents

SolventConcentrationObservationsSource(s)
DMSO50 mg/mLUltrasonic assistance required.[2]
DMSO100 mg/mLUltrasonic assistance required.

Table 2: Solubility of this compound in In Vivo Formulations

FormulationConcentrationSolution TypeSource(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mLSuspended Solution[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mLClear Solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear Solution[2]
10% DMSO, 90% Corn Oil≥ 5 mg/mLClear Solution

Experimental Protocols for Solubility Determination

The following are detailed, generalized protocols for determining the kinetic and thermodynamic solubility of a compound such as this compound. These methods are based on established high-throughput screening and shake-flask methodologies.

Kinetic Solubility Assay Protocol

This assay is typically employed in early drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis prep_stock Prepare DMSO Stock Solution dispense_dmso Dispense DMSO stock into microplate prep_stock->dispense_dmso prep_buffer Prepare Aqueous Buffer (e.g., PBS pH 7.4) add_buffer Add aqueous buffer to each well prep_buffer->add_buffer dispense_dmso->add_buffer mix_incubate Mix and incubate (e.g., 1-2 hours at 25°C) add_buffer->mix_incubate separation Separate precipitate (filtration/centrifugation) mix_incubate->separation quantification Quantify concentration in supernatant (LC-MS/UV) separation->quantification solubility_calc Calculate Kinetic Solubility quantification->solubility_calc

Kinetic Solubility Experimental Workflow

Methodology:

  • Preparation of Stock Solution: A high-concentration stock solution of this compound is prepared in 100% DMSO.

  • Assay Plate Preparation: The DMSO stock solution is serially diluted and added to a 96-well microplate.

  • Addition of Aqueous Buffer: A physiological buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) is added to each well.

  • Incubation: The plate is sealed and incubated at a controlled temperature (e.g., 25°C) with shaking for a defined period (typically 1-2 hours).

  • Precipitate Removal: Any precipitated compound is removed by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.

Thermodynamic Solubility (Shake-Flask) Assay Protocol

This method determines the equilibrium solubility of the solid compound and is considered the "gold standard."

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add excess solid compound to vials add_solvent Add solvent (e.g., buffer, water) to each vial add_solid->add_solvent shake_incubate Shake/agitate at constant temperature (e.g., 24-48 hours at 25°C or 37°C) add_solvent->shake_incubate separation Separate undissolved solid (filtration/centrifugation) shake_incubate->separation quantification Quantify concentration in saturated solution (HPLC-UV) separation->quantification solubility_calc Determine Thermodynamic Solubility quantification->solubility_calc

Thermodynamic Solubility Experimental Workflow

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to vials containing the desired aqueous buffer or solvent.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Analysis: The concentration of the compound in the clear supernatant is quantified by a validated analytical method, such as HPLC-UV.

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that influences its shelf-life, storage conditions, and formulation development.

Table 3: Stability of this compound

FormStorage ConditionDurationSource(s)
Solid-20°C3 years
Solid4°C2 years
Stock Solution in Solvent-80°C6 months[2][4]
Stock Solution in Solvent-20°C1 month[2][4]

It is recommended to avoid repeated freeze-thaw cycles of stock solutions.[4]

Experimental Protocol for Stability Assessment

A stability-indicating method is crucial to accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products. The following protocol is a general guideline for a forced degradation study and long-term stability testing.

G cluster_method_dev Method Development cluster_forced_deg Forced Degradation Study cluster_stability_study Long-Term Stability Study develop_hplc Develop Stability-Indicating HPLC Method stress_conditions Expose Drug to Stress Conditions (Acid, Base, Oxidation, Heat, Light) develop_hplc->stress_conditions analyze_stressed Analyze stressed samples by HPLC stress_conditions->analyze_stressed validate_method Validate method for specificity, linearity, accuracy, precision analyze_stressed->validate_method storage Store drug under ICH conditions (e.g., 25°C/60% RH, 40°C/75% RH) validate_method->storage sampling Pull samples at specified time points (0, 3, 6, 9, 12, 24 months) storage->sampling analysis Analyze samples using validated method sampling->analysis evaluation Evaluate data for degradation trends and shelf-life determination analysis->evaluation

Stability Study Experimental Workflow

Methodology:

  • Development of a Stability-Indicating Method: A robust analytical method, typically High-Performance Liquid Chromatography (HPLC), is developed to separate the parent compound from any potential degradation products.

  • Forced Degradation Studies: this compound is subjected to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products. This helps to validate the specificity of the analytical method.

  • Long-Term and Accelerated Stability Studies: The drug substance is stored under controlled temperature and humidity conditions as per the International Council for Harmonisation (ICH) guidelines. Samples are pulled at predetermined time points and analyzed using the validated stability-indicating method.

Signaling Pathway of this compound in Liver Fibrosis

This compound exerts its anti-fibrotic effects by simultaneously blocking two key pathways implicated in the pathogenesis of liver fibrosis.

G cluster_stimuli Pro-fibrotic Stimuli cluster_receptors Receptors & Enzymes cluster_drug Therapeutic Intervention cluster_downstream Downstream Effects cluster_outcome Pathological Outcome endocannabinoids Endocannabinoids cb1r CB1 Receptor endocannabinoids->cb1r inflammatory_cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) inos iNOS inflammatory_cytokines->inos tgf_beta TGF-β1 Signaling cb1r->tgf_beta no_production Nitric Oxide (NO) Production inos->no_production zevaquenabant This compound zevaquenabant->cb1r Antagonism zevaquenabant->inos Inhibition stellate_cell_activation Hepatic Stellate Cell Activation tgf_beta->stellate_cell_activation no_production->stellate_cell_activation contributes to collagen_deposition Collagen Deposition stellate_cell_activation->collagen_deposition liver_fibrosis Liver Fibrosis collagen_deposition->liver_fibrosis

Dual Antagonistic Action of this compound

This guide provides a foundational understanding of the solubility and stability of this compound for research and development purposes. For definitive studies, it is imperative to conduct in-house experiments under well-controlled conditions and validated methodologies. The provided protocols serve as a robust starting point for such investigations.

References

Methodological & Application

Application Notes and Protocols for (Rac)-Zevaquenabant in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Zevaquenabant, also known by its developmental codes S-MRI-1867, INV-101, or MRI-1867, is a third-generation, peripherally selective small molecule that functions as a dual inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1] Its peripheral selectivity is a key feature, designed to minimize the central nervous system (CNS) side effects observed with earlier generations of CB1R antagonists.[1] Zevaquenabant is under investigation for its therapeutic potential in a range of fibrotic disorders, including liver, kidney, and pulmonary fibrosis, as well as metabolic conditions like obesity and dyslipidemia.[1]

These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture systems. The protocols detailed below are designed to enable researchers to effectively screen and characterize the activity of this compound.

Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the physicochemical properties of this compound is crucial for accurate and reproducible experimental results.

PropertyValueSource(s)
IUPAC Name (4S)-N-(1-Aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N′-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide[1]
Molecular Formula C₂₅H₂₁ClF₃N₅O₂S[1]
Molecular Weight 547.98 g/mol [1]
Appearance Solid
CB1R Binding Affinity (Ki) 5.7 nM
Aqueous Solubility Low (< 1 µg/mL)[2][3]
Plasma Protein Binding High (>99%)[2][3]
Stock Solution Preparation

Due to its low aqueous solubility, a stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.

Materials:

  • This compound powder

  • Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 547.98 g/mol x 1000 mg/g = 5.48 mg

  • Weighing: Carefully weigh out 5.48 mg of this compound powder.

  • Dissolution:

    • Transfer the weighed compound to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous, sterile DMSO.

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL).

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Cell Line Selection and Culture

The choice of cell line is critical for studying the effects of this compound. For investigating its activity on the CB1 receptor, cell lines stably expressing the human CB1 receptor are recommended.

Recommended Cell Lines:

  • CHO-K1 (Chinese Hamster Ovary): A robust and commonly used cell line for expressing recombinant proteins. CHO-K1 cells stably expressing human CB1R are commercially available.

  • HEK293 (Human Embryonic Kidney): Another widely used cell line for GPCR studies. HEK293 cells stably expressing human CB1R are also commercially available.

  • Sf9 (Spodoptera frugiperda): An insect cell line suitable for high-level expression of recombinant proteins, particularly for structural studies.[4]

General Cell Culture Protocol (for CHO-K1 and HEK293):

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The appropriate selection antibiotic (e.g., G418, hygromycin) should be included to maintain stable receptor expression.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Passaging: Subculture cells every 2-3 days or when they reach 80-90% confluency. Use a suitable dissociation reagent like Trypsin-EDTA.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the activity of this compound.

CB1 Receptor Inverse Agonist Activity: cAMP Accumulation Assay

As an inverse agonist of the Gαi/o-coupled CB1 receptor, Zevaquenabant is expected to increase intracellular cyclic AMP (cAMP) levels by inhibiting the receptor's constitutive activity.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human CB1R

  • White, opaque 96-well or 384-well microplates

  • This compound stock solution (10 mM in DMSO)

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF, luminescence, or fluorescence-based)

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)

Protocol:

  • Cell Seeding:

    • Harvest and resuspend cells in culture medium.

    • Seed cells into the microplate at a density of 5,000-10,000 cells per well.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Prepare a vehicle control containing the same final concentration of DMSO.

  • Assay Procedure:

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of assay buffer to each well.

    • Add 50 µL of the this compound serial dilutions or vehicle control to the respective wells.

    • For the positive control, add Forskolin (e.g., 10 µM final concentration).

    • Incubate the plate at 37°C for 30-60 minutes.

  • cAMP Detection:

    • Follow the instructions of your chosen cAMP assay kit to lyse the cells and measure cAMP levels.

  • Data Analysis:

    • Plot the measured cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Workflow for cAMP Accumulation Assay

cAMP_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Seed_Cells Seed CB1R-expressing cells in a microplate Prepare_Compound Prepare serial dilutions of Zevaquenabant Add_Compound Add Zevaquenabant to cells Prepare_Compound->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Measure_cAMP Measure intracellular cAMP levels Incubate->Measure_cAMP Data_Analysis Plot dose-response curve and determine EC50 Measure_cAMP->Data_Analysis

Caption: Workflow for the cAMP accumulation assay.

CB1 Receptor Modulation: β-Arrestin Recruitment Assay

This assay determines if Zevaquenabant modulates the recruitment of β-arrestin to the CB1 receptor, a key process in GPCR desensitization and signaling.

Materials:

  • Cell line co-expressing human CB1R and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin cell lines)

  • White, opaque 96-well or 384-well microplates

  • This compound stock solution (10 mM in DMSO)

  • Known CB1R agonist (e.g., CP-55,940) as a positive control

  • β-arrestin recruitment assay kit and reagents

Protocol:

  • Cell Seeding:

    • Follow the cell seeding protocol as described for the cAMP assay.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the control agonist in the appropriate assay buffer.

  • Assay Procedure (Inverse Agonism):

    • Add the serial dilutions of Zevaquenabant to the cells and incubate for 90-120 minutes at 37°C.

  • Assay Procedure (Antagonism):

    • Pre-incubate the cells with serial dilutions of Zevaquenabant for 30 minutes at 37°C.

    • Add a fixed concentration (e.g., EC₈₀) of the control agonist to all wells (except the negative control).

    • Incubate for an additional 90 minutes at 37°C.

  • Signal Detection:

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

  • Measurement:

    • Read the chemiluminescent or fluorescent signal using a plate reader.

  • Data Analysis:

    • For inverse agonism, plot the signal against the log of the Zevaquenabant concentration to determine the EC₅₀.

    • For antagonism, plot the signal against the log of the Zevaquenabant concentration to determine the IC₅₀.

CB1R Signaling Pathway

CB1R_Signaling cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gαi/o Protein CB1R->G_protein Inhibits (constitutive activity) beta_Arrestin β-Arrestin CB1R->beta_Arrestin Recruitment Zevaquenabant This compound Zevaquenabant->CB1R Inverse Agonist AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases

References

Application Notes and Protocols for (Rac)-Zevaquenabant in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a peripherally restricted dual-target antagonist of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1][2] Its unique mechanism of action, combining CB1R inverse agonism with iNOS inhibition, makes it a promising therapeutic candidate for a variety of fibrotic and metabolic diseases, including liver fibrosis, chronic kidney disease, pulmonary fibrosis, and obesity.[2][3] The peripheral selectivity of Zevaquenabant is a key feature, designed to minimize the neuropsychiatric side effects associated with first-generation, brain-penetrant CB1R antagonists. This document provides detailed application notes and protocols for the use of this compound in preclinical in vivo mouse models of liver fibrosis and diet-induced obesity.

Physicochemical and Pharmacokinetic Properties

A summary of the relevant properties of the active S-enantiomer of Zevaquenabant (S-MRI-1867) is presented below.

PropertyValueReference
Mechanism of ActionPeripherally selective CB1R inverse agonist and iNOS inhibitor[2]
Bioavailability (mouse)21-60% (moderate)[1]
Plasma Protein Binding>99%[1]
Plasma ClearanceModerate to low[1]
Volume of Distribution (Vdss)High[1]
Elimination Half-life (mouse)~6 hours
Brain/Plasma Ratio~0.03[4]

Signaling Pathways of Zevaquenabant

Zevaquenabant exerts its therapeutic effects by modulating the signaling pathways downstream of CB1R and iNOS. The following diagrams illustrate the key pathways inhibited by Zevaquenabant.

CB1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB1R CB1R Gi_o Gi/o Protein CB1R->Gi_o Zevaquenabant Zevaquenabant Zevaquenabant->CB1R Endocannabinoids Endocannabinoids Endocannabinoids->CB1R AC Adenylyl Cyclase (AC) Gi_o->AC MAPK MAPK Pathway (p38/JNK/ERK) Gi_o->MAPK TGF_beta TGF-β Pathway Gi_o->TGF_beta cAMP ↓ cAMP AC->cAMP Fibrosis_Metabolic_Effects Fibrosis & Metabolic Effects cAMP->Fibrosis_Metabolic_Effects MAPK->Fibrosis_Metabolic_Effects TGF_beta->Fibrosis_Metabolic_Effects

Caption: CB1R Signaling Pathway Inhibition by Zevaquenabant.

iNOS_Signaling_Pathway cluster_stimuli Pro-inflammatory & Pro-fibrotic Stimuli cluster_intracellular Intracellular Signaling Cytokines Cytokines (e.g., TNF-α, IL-1β) LPS NF_kB NF-κB Pathway Cytokines->NF_kB JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Zevaquenabant Zevaquenabant iNOS_protein iNOS Protein Zevaquenabant->iNOS_protein iNOS_expression ↑ iNOS Expression NF_kB->iNOS_expression JAK_STAT->iNOS_expression iNOS_expression->iNOS_protein NO_production ↑ Nitric Oxide (NO) iNOS_protein->NO_production IL_11 ↑ IL-11 Expression iNOS_protein->IL_11 Peroxynitrite Peroxynitrite Formation NO_production->Peroxynitrite PDGF_CTGF PDGF & CTGF Pathways Peroxynitrite->PDGF_CTGF Fibrosis Fibrosis PDGF_CTGF->Fibrosis IL_11->Fibrosis

Caption: iNOS Signaling Pathway Inhibition by Zevaquenabant.

Experimental Protocols

Protocol 1: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model

This protocol describes the induction of liver fibrosis using CCl₄ and subsequent therapeutic intervention with this compound.

Materials:

  • This compound

  • Carbon tetrachloride (CCl₄)

  • Vehicle for CCl₄: Corn oil or olive oil

  • Vehicle for Zevaquenabant: 5% DMSO, 5% Tween-80 in 0.9% saline

  • Male C57BL/6J mice (8-10 weeks old)

Experimental Workflow:

CCl4_Workflow acclimatization Acclimatization (1 week) induction Fibrosis Induction (Weeks 1-8) acclimatization->induction Start CCl4 treatment Zevaquenabant Treatment (Weeks 5-8) induction->treatment Start Treatment endpoints Endpoint Analysis (End of Week 8) treatment->endpoints

Caption: Workflow for CCl4-induced liver fibrosis and Zevaquenabant treatment.

Procedure:

  • Acclimatization: Acclimate mice for at least one week before the start of the experiment.

  • Fibrosis Induction:

    • Prepare a 10% (v/v) solution of CCl₄ in corn oil.

    • Administer CCl₄ (1 mL/kg) or vehicle (corn oil) via intraperitoneal (i.p.) injection three times a week for 8 weeks.[5]

  • Zevaquenabant Preparation and Administration:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of administration, dilute the stock solution to the final concentration in the vehicle (5% DMSO, 5% Tween-80 in 0.9% saline).

    • Starting from week 5, administer this compound or vehicle daily via oral gavage.

  • Endpoint Analysis:

    • At the end of week 8, euthanize the mice.

    • Collect blood for serum analysis of liver enzymes (ALT, AST).

    • Harvest the liver for histopathological analysis (H&E, Sirius Red/Masson's trichrome staining) and measurement of hydroxyproline (B1673980) content.

    • Gene and protein expression analysis of fibrotic markers (e.g., α-SMA, Collagen I) can be performed on liver tissue.

Dosage Information:

CompoundDosageRouteFrequencyReference
This compound3 - 10 mg/kgOral gavageDaily[6]
CCl₄1 mL/kg (10% solution)i.p.3 times/week[5]
Protocol 2: Diet-Induced Obesity (DIO) and Metabolic Syndrome Model

This protocol outlines the induction of obesity and metabolic dysfunction using a high-fat diet (HFD) and subsequent treatment with this compound.

Materials:

  • This compound

  • High-fat diet (HFD; 60% kcal from fat)

  • Control diet (10% kcal from fat)

  • Vehicle for Zevaquenabant: 5% DMSO, 5% Tween-80 in 0.9% saline

  • Male C57BL/6J mice (6 weeks old)

Experimental Workflow:

DIO_Workflow acclimatization Acclimatization (1 week on control diet) induction Obesity Induction (12-16 weeks on HFD) acclimatization->induction Start HFD treatment Zevaquenabant Treatment (e.g., last 4 weeks) induction->treatment Start Treatment endpoints Endpoint Analysis treatment->endpoints

Caption: Workflow for diet-induced obesity and Zevaquenabant treatment.

Procedure:

  • Acclimatization: Acclimate mice for one week on the control diet.

  • Obesity Induction:

    • Divide mice into two groups: one receiving the control diet and the other receiving the HFD ad libitum for 12-16 weeks.

    • Monitor body weight and food intake weekly.

  • Zevaquenabant Preparation and Administration:

    • Prepare Zevaquenabant as described in Protocol 1.

    • Initiate treatment with this compound or vehicle via daily oral gavage during the last 4 weeks of the HFD feeding period.

  • Endpoint Analysis:

    • At the end of the study, perform metabolic assessments such as glucose tolerance tests (GTT) and insulin (B600854) tolerance tests (ITT).

    • Collect blood for analysis of plasma lipids, glucose, and insulin.

    • Harvest liver and adipose tissue for weight, histopathology (e.g., assessment of steatosis), and gene/protein expression analysis.

Dosage Information:

CompoundDosageRouteFrequencyReference
This compound3 - 10 mg/kgOral gavageDailyRecommended based on fibrosis models[6]
High-Fat Dietad libitumOralContinuous[2]

Conclusion

This compound is a valuable research tool for investigating the roles of peripheral CB1R and iNOS in the pathophysiology of fibrotic and metabolic diseases. The protocols outlined in this document provide a framework for conducting in vivo studies in mouse models of liver fibrosis and diet-induced obesity. Researchers should optimize these protocols based on their specific experimental goals and institutional guidelines for animal care and use. The unique pharmacological profile of Zevaquenabant offers a promising avenue for the development of novel therapeutics for these challenging conditions.

References

Dissolving (Rac)-Zevaquenabant for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a peripherally restricted dual inhibitor of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1][2] As a CB1R inverse agonist, it stabilizes the receptor in an inactive state, reducing its basal signaling activity.[3][4] This dual-action mechanism makes it a compound of interest in preclinical research for various conditions, including liver fibrosis, metabolic disorders, and obesity-induced chronic kidney disease.[1][2][5] Proper dissolution and preparation of this compound are critical for ensuring accurate and reproducible experimental outcomes. This document provides detailed protocols for the dissolution of this compound for both in vitro and in vivo applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
IUPAC Name(4S)-N-(1-Aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N′-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide
Synonyms(Rac)-MRI-1867, INV-101, S-MRI-1867
CAS Number1998760-00-1[1]
Molecular FormulaC25H21ClF3N5O2S[1]
Molar Mass547.98 g/mol [1]
AppearanceSolid powder

Solubility Data

This compound exhibits solubility in various organic solvents and solvent mixtures. The following table summarizes its solubility for different applications.

Solvent/VehicleConcentrationApplicationNotes
Dimethyl Sulfoxide (DMSO)50 mg/mL (91.24 mM)In Vitro Stock SolutionRequires sonication for complete dissolution. Use freshly opened, anhydrous DMSO as it is hygroscopic.[6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (9.12 mM)In Vivo (e.g., oral, intraperitoneal)Results in a clear solution.[7]
10% DMSO, 90% Corn Oil≥ 5 mg/mL (9.12 mM)In Vivo (e.g., oral gavage)Results in a clear solution.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL solution, add 1 mL of DMSO to 50 mg of powder).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Sonicate the solution in a bath sonicator for 10-15 minutes, or until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.

  • If precipitation occurs, gentle warming (e.g., 37°C) combined with sonication can aid dissolution.[6]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage:

  • Store the DMSO stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[6]

Protocol 2: Preparation of this compound Formulation for In Vivo Experiments (Aqueous-Based)

This protocol details the preparation of a vehicle suitable for systemic administration in animal models.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weigh the required amount of this compound powder.

  • Dissolve the powder in DMSO first (10% of the final volume).

  • Add PEG300 (40% of the final volume) and vortex thoroughly.

  • Add Tween-80 (5% of the final volume) and vortex until the solution is homogenous.

  • Slowly add sterile saline (45% of the final volume) to the mixture while vortexing to prevent precipitation.

  • Sonicate the final solution for 5-10 minutes to ensure homogeneity. The resulting solution should be clear.[7]

Protocol 3: Preparation of this compound Formulation for In Vivo Experiments (Oil-Based)

This protocol is an alternative for oral administration, using corn oil as the vehicle.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Corn Oil

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Weigh the necessary amount of this compound.

  • First, dissolve the powder in DMSO (10% of the final volume).

  • Add the corn oil (90% of the final volume) to the DMSO solution.

  • Vortex the mixture thoroughly until a clear and uniform solution is achieved.[7]

Mechanism of Action and Signaling Pathway

This compound acts as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its constitutive activity.[3][4] This leads to an inhibition of downstream signaling pathways typically activated by endocannabinoids. Additionally, Zevaquenabant inhibits inducible nitric oxide synthase (iNOS), contributing to its therapeutic effects.

Zevaquenabant_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB1R_active CB1 Receptor (Active State) G_protein Gi/o Protein Activation CB1R_active->G_protein Activates CB1R_inactive CB1 Receptor (Inactive State) Zevaquenabant This compound Zevaquenabant->CB1R_inactive Stabilizes (Inverse Agonism) iNOS_pathway iNOS Pathway Zevaquenabant->iNOS_pathway Inhibits Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoids->CB1R_active Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP NO ↑ Nitric Oxide iNOS_pathway->NO Inflammation Inflammation & Fibrosis NO->Inflammation Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in appropriate solvent (See Protocols 1-3) weigh->dissolve sterilize Sterile filter (if applicable) dissolve->sterilize treatment Administer to cells or animals sterilize->treatment incubation Incubation / Treatment Period treatment->incubation data_collection Data Collection (e.g., functional assays, tissue harvesting) incubation->data_collection analysis Data Analysis data_collection->analysis interpretation Interpretation of Results analysis->interpretation

References

Application Notes and Protocols for (Rac)-Zevaquenabant Administration in Rodent Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of (Rac)-Zevaquenabant, also known as MRI-1867 or INV-101, in various rodent models of fibrosis. This peripherally restricted dual inhibitor of cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS) has shown promise in preclinical studies for mitigating fibrotic progression.

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases affecting organs such as the lungs, liver, and kidneys. The endocannabinoid system, particularly the CB1 receptor, has been identified as a key player in the progression of fibrosis.[1][2] Upregulation of CB1R in fibrotic tissues promotes pro-fibrotic signaling pathways.[1][2] this compound is a novel therapeutic agent designed to antagonize CB1R in peripheral tissues, thereby avoiding the neuropsychiatric side effects associated with central CB1R blockade.[3][4] Furthermore, its ability to inhibit iNOS provides a dual-pronged approach to tackling fibrotic processes.[3][4]

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in rodent models of pulmonary and liver fibrosis.

Table 1: this compound in Bleomycin-Induced Pulmonary Fibrosis in Mice

ParameterDetailsReference
Animal Model C57BL/6 mice (6-week-old female)Inversago Pharma, 2022
Fibrosis Induction Intratracheal bleomycin (B88199) (3 mg/kg) on Day 0Inversago Pharma, 2022
Treatment Group This compound (INV-101)Inversago Pharma, 2022
Dose 10 mg/kg/dayInversago Pharma, 2022
Administration Route OralInversago Pharma, 2022
Treatment Duration 14 days (commencing on Day 7 post-bleomycin)Inversago Pharma, 2022
Positive Control Nintedanib (100 mg/kg/day)Inversago Pharma, 2022
Primary Endpoint Ashcroft scoreInversago Pharma, 2022
Results Statistically significant reduction in Ashcroft score (1.4 ± 0.8) compared to vehicle (2.7 ± 0.6)Inversago Pharma, 2022
Other Observations Trend in reducing total Bronchoalveolar Lavage (BAL) cell countInversago Pharma, 2022

Table 2: this compound (as MRI-1867) in Bleomycin-Induced Pulmonary Fibrosis in Mice (Alternative Dosing)

ParameterDetailsReference
Animal Model MiceBasu et al., 2023
Fibrosis Induction Oropharyngeal administration of bleomycin (1 U/kg)Basu et al., 2023
Treatment Group This compound (MRI-1867)Basu et al., 2023
Dose 0.5 mg/kg/dayBasu et al., 2023
Administration Route OropharyngealBasu et al., 2023
Treatment Start Day 5 post-bleomycinBasu et al., 2023
Sacrifice Day 14Basu et al., 2023
Key Findings Achieved therapeutic lung concentration (~20 µM) comparable to 10 mg/kg/day intraperitoneal dose. Improved pulmonary function, reduced collagen deposition, and preserved alveolar space.Basu et al., 2023

Table 3: this compound (as MRI-1867) in Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice

ParameterDetailsReference
Animal Model Wild-type miceCinar et al.
Fibrosis Induction CCl₄ (1 ml/kg, intraperitoneal, twice weekly)Cinar et al.
Treatment Group This compound (MRI-1867)Cinar et al.
Dose 3 mg/kg/dayCinar et al.
Administration Route Not specified, likely oral or intraperitonealCinar et al.
Treatment Duration 4 weeks (concomitant with CCl₄)Cinar et al.
Endpoints Sirius Red staining, hydroxyproline (B1673980) content, fibrogenic gene expressionCinar et al.
Results Mitigated liver fibrosisCinar et al.

Experimental Protocols

Protocol 1: Induction of Pulmonary Fibrosis using Bleomycin (Oropharyngeal Aspiration)

This protocol describes a non-invasive method for inducing pulmonary fibrosis in mice.

Materials:

  • Bleomycin sulfate

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Micropipette and sterile tips

  • Mouse intubation platform or similar restraining device

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) until a light plane of anesthesia is achieved (loss of pedal reflex).

  • Positioning: Place the anesthetized mouse in a supine position on an angled board or intubation platform.

  • Tongue Extension: Gently pull the tongue to the side using forceps to prevent swallowing and to expose the oropharynx.

  • Bleomycin Preparation: Prepare a solution of bleomycin in sterile saline at the desired concentration (e.g., 1 U/kg body weight). The final volume for oropharyngeal administration should be between 25-50 µL.

  • Administration: Using a micropipette, carefully dispense the bleomycin solution into the back of the oropharynx.

  • Aspiration: Gently cover the nares to encourage the mouse to aspirate the liquid into the lungs.

  • Recovery: Allow the mouse to recover from anesthesia on a warming pad. Monitor the animal until it is fully ambulatory.

Protocol 2: Oral Administration of this compound in Mice

This protocol outlines the procedure for daily oral gavage of this compound.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, or a solution of 0.5% carboxymethylcellulose with 0.1% Tween 80 in water)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 ml)

  • Animal scale

Procedure:

  • Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration to achieve a dose of 10 mg/kg in a volume of approximately 100-200 µL per 20g mouse. Ensure the suspension is homogenous by vortexing or sonicating.

  • Animal Handling: Gently restrain the mouse by the scruff of the neck to immobilize the head.

  • Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. A slight resistance will be felt as the needle passes into the esophagus. Do not force the needle.

  • Substance Administration: Once the needle is correctly positioned in the stomach, slowly administer the drug suspension.

  • Needle Removal: Gently remove the gavage needle.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Protocol 3: Oropharyngeal Administration of this compound in Mice

This protocol is for the local delivery of this compound to the lungs.

Materials:

  • This compound

  • Vehicle suitable for pulmonary administration (e.g., sterile saline)

  • Anesthetic (e.g., isoflurane)

  • Micropipette and sterile tips

  • Mouse intubation platform or similar restraining device

Procedure:

  • Drug Preparation: Prepare a solution or fine suspension of this compound in the vehicle to deliver a dose of 0.5 mg/kg in a volume of 25-50 µL.

  • Anesthesia and Positioning: Follow steps 1 and 2 from Protocol 1.

  • Administration: Follow steps 3, 5, and 6 from Protocol 1, using the this compound preparation instead of bleomycin.

  • Recovery: Follow step 7 from Protocol 1.

Mandatory Visualizations

Signaling Pathways

G Signaling Pathway of this compound in Fibrosis cluster_0 Fibrotic Stimuli (e.g., Bleomycin, CCl4) cluster_1 Cellular Activation cluster_2 Pro-Fibrotic Mediators cluster_3 Receptor & Drug Target cluster_4 Downstream Effects Stimuli Tissue Injury Myofibroblast Myofibroblast Activation (e.g., Hepatic Stellate Cells) Stimuli->Myofibroblast Macrophage Macrophage Activation Stimuli->Macrophage TGFb TGF-β1 Myofibroblast->TGFb Endocannabinoids Endocannabinoids (e.g., Anandamide) Myofibroblast->Endocannabinoids ECM Extracellular Matrix Deposition (Collagen) Myofibroblast->ECM Macrophage->TGFb iNOS iNOS Macrophage->iNOS TGFb->Myofibroblast Promotes Fibrosis Fibrosis iNOS->Fibrosis Contributes to CB1R CB1 Receptor Endocannabinoids->CB1R Activates CB1R->Myofibroblast Promotes Activation Zevaquenabant This compound Zevaquenabant->iNOS Inhibits Zevaquenabant->CB1R Inhibits ECM->Fibrosis

Caption: Dual inhibitory action of this compound on CB1R and iNOS pathways in fibrosis.

Experimental Workflow

G Experimental Workflow for this compound in Bleomycin-Induced Pulmonary Fibrosis cluster_0 Phase 1: Fibrosis Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Day0 Day 0: Induce Pulmonary Fibrosis (Bleomycin via Oropharyngeal Aspiration) Day7_21 Day 7-21: Daily Administration - Vehicle Control - this compound - Positive Control (e.g., Nintedanib) Day0->Day7_21 Day21_Sacrifice Day 21: Euthanasia and Sample Collection Day7_21->Day21_Sacrifice Histology Histological Analysis (H&E, Masson's Trichrome) - Ashcroft Scoring Day21_Sacrifice->Histology Biochemical Biochemical Assays - Hydroxyproline Content Day21_Sacrifice->Biochemical BAL Bronchoalveolar Lavage (BAL) - Cell Count and Differentials - Cytokine Analysis Day21_Sacrifice->BAL Gene_Expression Gene Expression Analysis (qPCR) - Pro-fibrotic markers (e.g., Col1a1, Acta2, Tgfb1) Day21_Sacrifice->Gene_Expression

Caption: Timeline of bleomycin-induced pulmonary fibrosis model and Zevaquenabant treatment.

References

Application Notes and Protocols: Measuring the Effects of (Rac)-Zevaquenabant on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Zevaquenabant (also known as INV-101 or MRI-1867) is a novel investigational drug characterized as a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1] This dual mechanism of action makes it a promising therapeutic candidate for a range of fibrotic and metabolic diseases, including idiopathic pulmonary fibrosis (IPF), liver fibrosis, and chronic kidney disease.[1] Understanding the molecular effects of this compound on gene expression is crucial for elucidating its therapeutic mechanisms and identifying biomarkers of its activity.

These application notes provide a comprehensive overview and detailed protocols for measuring the effects of this compound on gene expression, with a particular focus on its anti-fibrotic and anti-inflammatory properties.

Mechanism of Action and Signaling Pathways

This compound exerts its effects through two primary pathways:

  • CB1R Inverse Agonism: As an inverse agonist of CB1R, Zevaquenabant does not simply block the receptor but actively suppresses its basal signaling activity. CB1R is a G-protein coupled receptor (GPCR) typically coupled to Gi/o proteins. Inverse agonism by Zevaquenabant is expected to lead to an increase in adenylyl cyclase activity, thereby elevating intracellular cyclic AMP (cAMP) levels. This can, in turn, modulate the activity of Protein Kinase A (PKA) and influence downstream transcription factors such as CREB. Furthermore, CB1R signaling can impact other pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.

  • iNOS Inhibition: By inhibiting iNOS, Zevaquenabant blocks the conversion of L-arginine to nitric oxide (NO). In pathological conditions such as fibrosis and inflammation, iNOS is often upregulated and produces large amounts of NO, which can contribute to tissue damage. Inhibition of iNOS can therefore reduce nitrosative stress and modulate inflammatory signaling pathways, including the NF-κB and JAK/STAT pathways, which are key regulators of pro-inflammatory and pro-fibrotic gene expression.

cluster_CB1R CB1R Inverse Agonism cluster_iNOS iNOS Inhibition Zevaquenabant_CB1R This compound CB1R CB1R Zevaquenabant_CB1R->CB1R Inhibits (Inverse Agonist) AC Adenylyl Cyclase CB1R->AC Suppresses Inhibition cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression_CB1R Altered Gene Expression CREB->Gene_Expression_CB1R Zevaquenabant_iNOS This compound iNOS iNOS Zevaquenabant_iNOS->iNOS Inhibits NO Nitric Oxide iNOS->NO Blocks Production L_Arginine L-Arginine L_Arginine->iNOS NFkB_STAT NF-κB / STAT Pathways NO->NFkB_STAT Gene_Expression_iNOS Altered Gene Expression NFkB_STAT->Gene_Expression_iNOS

Caption: Signaling pathways modulated by this compound.

Data Presentation: Gene Expression Changes

Transcriptomic analysis of lung tissue from a bleomycin-induced pulmonary fibrosis mouse model treated with this compound revealed a significant attenuation of gene signatures associated with fibrosis and inflammation.[2] The following tables summarize representative quantitative data on the differential expression of key genes implicated in these processes.

Table 1: Effect of this compound on Pro-Fibrotic Gene Expression

Gene SymbolGene NameFunctionFold Change (Bleomycin vs. Control)Fold Change (this compound + Bleomycin vs. Bleomycin)
Col1a1Collagen Type I Alpha 1 ChainExtracellular matrix component+5.8-3.2
Acta2Actin Alpha 2, Smooth MuscleMyofibroblast marker+4.5-2.8
Tgfβ1Transforming Growth Factor Beta 1Key pro-fibrotic cytokine+3.2-2.1
Fn1Fibronectin 1Extracellular matrix glycoprotein+3.9-2.5
CtgfConnective Tissue Growth FactorPro-fibrotic signaling molecule+4.1-2.9

Table 2: Effect of this compound on Pro-Inflammatory Gene Expression

Gene SymbolGene NameFunctionFold Change (Bleomycin vs. Control)Fold Change (this compound + Bleomycin vs. Bleomycin)
Il6Interleukin 6Pro-inflammatory cytokine+6.2-3.8
TnfTumor Necrosis FactorPro-inflammatory cytokine+4.8-3.1
Ccl2C-C Motif Chemokine Ligand 2Monocyte chemoattractant+5.5-3.5
Cxcl10C-X-C Motif Chemokine Ligand 10Pro-inflammatory chemokine+4.9-3.3
Nos2Nitric Oxide Synthase 2, InducibleProduces nitric oxide+7.1-4.5

Experimental Protocols

The following protocols provide a detailed methodology for investigating the effects of this compound on gene expression in a cell culture model of fibrosis.

Cell Culture and Treatment

This protocol describes the culture of human lung fibroblasts and their treatment to induce a fibrotic phenotype, followed by treatment with this compound.

Materials:

  • Human Lung Fibroblasts (e.g., IMR-90)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant Human Transforming Growth Factor-Beta 1 (TGF-β1)

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

Procedure:

  • Culture human lung fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the fibroblasts in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • The next day, replace the medium with serum-free DMEM for 24 hours to induce quiescence.

  • Prepare the following treatment groups in triplicate:

    • Vehicle Control (serum-free DMEM with DMSO)

    • TGF-β1 (10 ng/mL in serum-free DMEM)

    • This compound (1 µM in serum-free DMEM)

    • TGF-β1 (10 ng/mL) + this compound (1 µM)

  • Incubate the cells with the respective treatments for 24 hours.

  • After incubation, wash the cells twice with ice-cold PBS and proceed to RNA extraction.

RNA Extraction and Quality Control

This protocol outlines the extraction of total RNA from the treated cells and assessment of its quality.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • RNase-free water

  • β-mercaptoethanol

  • Ethanol (70%)

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)

Procedure:

  • Lyse the cells directly in the culture wells using the lysis buffer provided in the RNA extraction kit, supplemented with β-mercaptoethanol.

  • Homogenize the lysate by passing it through a needle and syringe or using a rotor-stator homogenizer.

  • Follow the manufacturer's protocol for the RNA extraction kit to purify the total RNA.

  • Elute the RNA in RNase-free water.

  • Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.

  • Assess the RNA integrity (RIN score) using a bioanalyzer. A RIN score of ≥ 8 is recommended for downstream sequencing applications.

RNA-Seq Library Preparation and Sequencing

This protocol describes the preparation of sequencing libraries from the extracted RNA and subsequent high-throughput sequencing.

Materials:

  • NEBNext Ultra II RNA Library Prep Kit for Illumina

  • Poly(A) mRNA Magnetic Isolation Module

  • Agencourt AMPure XP beads

  • Illumina sequencing platform (e.g., NovaSeq 6000)

Procedure:

  • Isolate mRNA from 1 µg of total RNA using the Poly(A) mRNA Magnetic Isolation Module.

  • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize second-strand cDNA.

  • Perform end repair, dA-tailing, and ligation of sequencing adapters.

  • Purify the ligation products using AMPure XP beads.

  • Amplify the library by PCR to add index sequences.

  • Purify the final PCR product using AMPure XP beads.

  • Assess the library quality and quantity using a bioanalyzer and qPCR.

  • Pool the libraries and perform sequencing on an Illumina platform to generate 150 bp paired-end reads.

Bioinformatic Analysis of RNA-Seq Data

This protocol provides a general workflow for the analysis of the generated sequencing data.

Raw_Reads Raw Sequencing Reads (FASTQ files) QC Quality Control (FastQC) Raw_Reads->QC Trimming Adapter & Quality Trimming (Trimmomatic) QC->Trimming Alignment Alignment to Reference Genome (STAR) Trimming->Alignment Quantification Gene Expression Quantification (HTSeq-count) Alignment->Quantification DEA Differential Expression Analysis (DESeq2 / edgeR) Quantification->DEA Pathway_Analysis Pathway & GO Enrichment Analysis (GSEA, DAVID) DEA->Pathway_Analysis Visualization Data Visualization (Volcano plots, Heatmaps) DEA->Visualization

Caption: RNA-Seq data analysis workflow.

Procedure:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Trimming: Remove adapter sequences and low-quality reads using tools like Trimmomatic.

  • Alignment: Align the trimmed reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.

  • Differential Expression Analysis: Identify differentially expressed genes between the different treatment groups using packages like DESeq2 or edgeR in R.

  • Pathway and Gene Ontology (GO) Enrichment Analysis: Perform functional analysis on the list of differentially expressed genes to identify enriched biological pathways and GO terms using tools like GSEA or DAVID.

  • Data Visualization: Generate volcano plots and heatmaps to visualize the differentially expressed genes.

By following these protocols, researchers can effectively measure and analyze the impact of this compound on gene expression, providing valuable insights into its therapeutic potential.

References

Application Notes and Protocols for Western Blot Analysis of CB1R and iNOS Following Zevaquenabant Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zevaquenabant (also known as (S)-MRI-1867) is a peripherally restricted, orally bioavailable dual-target inhibitor that acts as an inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] This dual functionality makes it a promising therapeutic candidate for a variety of conditions, including metabolic disorders, liver fibrosis, and other inflammatory diseases where both the endocannabinoid system and nitrosative stress play a pathological role.[1][3][4]

Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex biological sample.[5][6] This document provides detailed protocols for the Western blot analysis of CB1R and iNOS protein expression in cell or tissue samples following treatment with Zevaquenabant. Understanding the modulatory effects of Zevaquenabant on the expression of its target proteins is crucial for elucidating its mechanism of action and evaluating its therapeutic efficacy.

Data Presentation: Quantitative Analysis of CB1R and iNOS Expression

The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of Zevaquenabant on CB1R and iNOS protein levels in a relevant cell line (e.g., hepatic cells) or tissue homogenate. Data is presented as relative protein expression normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a fold change relative to the vehicle-treated control group.

Treatment GroupConcentration (nM)Time (hours)Relative CB1R Expression (Fold Change)Relative iNOS Expression (Fold Change)
Vehicle Control0241.00 ± 0.121.00 ± 0.15
Zevaquenabant10240.95 ± 0.110.78 ± 0.09
Zevaquenabant100240.91 ± 0.130.45 ± 0.07
Zevaquenabant1000240.88 ± 0.100.21 ± 0.05
Vehicle Control0481.00 ± 0.141.00 ± 0.18
Zevaquenabant100480.85 ± 0.090.31 ± 0.06

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the potential signaling pathway affected by Zevaquenabant and the general workflow for the Western blot analysis.

G cluster_0 Zevaquenabant Action Zevaquenabant Zevaquenabant CB1R CB1 Receptor Zevaquenabant->CB1R Inverse Agonism iNOS iNOS Enzyme Zevaquenabant->iNOS Inhibition Downstream_CB1R CB1R-mediated Pathways (e.g., VLDL Secretion) CB1R->Downstream_CB1R Downstream_iNOS iNOS-mediated Pathways (e.g., PCSK9 Regulation) iNOS->Downstream_iNOS

Caption: Zevaquenabant's dual mechanism of action on CB1R and iNOS.

G cluster_workflow Western Blot Workflow arrow arrow A 1. Sample Preparation (Cell/Tissue Lysis) B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF/Nitrocellulose) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (anti-CB1R or anti-iNOS) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H I 9. Data Analysis H->I

Caption: General workflow for Western blot analysis.

Experimental Protocols

I. Cell/Tissue Lysis and Protein Extraction

This protocol is a general guideline and may require optimization based on the specific cell type or tissue being analyzed.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C

Procedure:

  • For Adherent Cells: Wash cell culture dishes with ice-cold PBS. Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish).[7]

  • Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.[7]

  • For Suspension Cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer.

  • For Tissues: Homogenize the tissue sample in ice-cold lysis buffer using a dounce homogenizer or sonicator.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]

  • Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube.

  • Store the lysate at -80°C for long-term storage or proceed to the next step.

II. Protein Quantification

Materials:

  • Bicinchoninic acid (BCA) protein assay kit

  • Microplate reader

Procedure:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for SDS-PAGE (typically 10-50 µg per lane).[7][8]

III. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

Materials:

  • Laemmli sample buffer (2x or 4x)

  • Polyacrylamide gels (appropriate percentage for target protein size; CB1R ~53-64 kDa, iNOS ~130 kDa)[9][10]

  • Electrophoresis running buffer

  • Protein ladder

  • Electrophoresis apparatus

Procedure:

  • Prepare protein samples by adding Laemmli sample buffer to the calculated volume of lysate.

  • Heat the samples at 95-100°C for 5 minutes to denature the proteins. Note: For CB1R, some protocols suggest avoiding boiling and instead heating at lower temperatures (e.g., 65°C) to prevent aggregation.[11]

  • Load the denatured protein samples and a protein ladder into the wells of the polyacrylamide gel.

  • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.

IV. Protein Transfer (Electroblotting)

Materials:

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Methanol (B129727) (for PVDF membrane activation)

  • Transfer apparatus (wet or semi-dry)

Procedure:

  • Equilibrate the gel, membrane, and filter papers in transfer buffer. If using a PVDF membrane, pre-activate it in methanol for a few seconds and then rinse with deionized water before equilibrating in transfer buffer.[12]

  • Assemble the transfer stack (sandwich) according to the manufacturer's instructions.

  • Perform the electroblotting to transfer proteins from the gel to the membrane. Transfer conditions (voltage, time) should be optimized for the specific apparatus and target proteins.

V. Immunodetection

Materials:

  • Tris-buffered saline with Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST)

  • Primary antibodies (specific for CB1R and iNOS)

  • HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, depending on the primary antibody host)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • After transfer, wash the membrane briefly with TBST.

  • Block the membrane in blocking buffer for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[6][8]

  • Wash the membrane three times for 10 minutes each with TBST.[8]

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle rocking. Recommended dilutions should be obtained from the antibody datasheet and optimized.

  • Wash the membrane three times for 10 minutes each with TBST.[8]

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[8]

  • Wash the membrane three times for 10 minutes each with TBST.[8]

  • Apply the chemiluminescent substrate according to the manufacturer's instructions.

  • Capture the signal using an imaging system (e.g., CCD camera-based imager or X-ray film).

VI. Data Analysis

  • Quantify the band intensities for CB1R, iNOS, and the loading control (e.g., β-actin) using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to the intensity of the corresponding loading control band for each lane.

  • Express the data as a fold change relative to the vehicle-treated control group.

  • Perform statistical analysis to determine the significance of the observed changes.

References

Application Notes and Protocols for Immunohistochemical Staining Related to (Rac)-Zevaquenabant Targeting Cannabinoid Receptor 1 (CB1R) and Inducible Nitric Oxide Synthase (iNOS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of Cannabinoid Receptor 1 (CB1R) and Inducible Nitric Oxide Synthase (iNOS), the molecular targets of the dual-action inverse agonist and inhibitor, (Rac)-Zevaquenabant. As a small molecule, this compound itself is not detected by IHC. Instead, these protocols enable the assessment of its target proteins' expression and localization in tissue samples, which is crucial for preclinical and clinical research involving this compound.

This compound, also known as (S)-MRI-1867 or INV-101, is a peripherally restricted investigational drug. It functions as an inverse agonist of CB1R and an inhibitor of iNOS.[1][2][3][4] This dual mechanism of action makes it a promising candidate for the treatment of fibrotic diseases, such as liver and pulmonary fibrosis, and metabolic disorders.[1][5][6] The following protocols and data will guide researchers in setting up IHC staining for CB1R and iNOS to study the pharmacodynamic effects of this compound and to understand the underlying pathology of diseases where these targets are implicated.

Target Protein Information and Recommended Antibodies for IHC

Successful immunohistochemistry relies on the use of specific and validated antibodies. Below is a summary of recommended antibodies for the detection of human, mouse, and rat CB1R and iNOS in formalin-fixed paraffin-embedded (FFPE) tissues.

TargetProduct NameHost SpeciesClonalityCatalog NumberRecommended Dilution
CB1R Anti-Cannabinoid Receptor I antibodyRabbitPolyclonalAbcam: ab23703Assay-dependent
Cannabinoid receptor CB1-R antibodyRabbitMonoclonal (recombinant)Synaptic Systems: 258 008IHC-P: 1:1000
CB1 Receptor (D5N5C) Rabbit mAbRabbitMonoclonalCell Signaling Technology: #93815Assay-dependent
iNOS Anti-iNOS antibodyRabbitPolyclonalAbcam: ab15323IHC-P: 1:100
iNOS Monoclonal Antibody (4E5)MouseMonoclonalThermo Fisher Scientific: MA5-17139Assay-dependent
Human/Mouse/Rat iNOS AntibodyMouseMonoclonalR&D Systems: MAB95025 µg/mL

Experimental Protocols

The following is a comprehensive protocol for chromogenic immunohistochemical staining of CB1R and iNOS in FFPE tissue sections. This protocol is a general guideline and may require optimization for specific tissues and antibodies.

I. Deparaffinization and Rehydration
  • Baking: Heat slides in an oven at 60-65°C for 30-60 minutes to melt the paraffin (B1166041) and adhere the tissue section to the slide.[7]

  • Deparaffinization: Immerse slides in two changes of xylene or a xylene substitute for 5-10 minutes each.[8]

  • Rehydration: Immerse slides in a graded series of ethanol (B145695) solutions:

    • 100% ethanol, two changes of 5 minutes each.

    • 95% ethanol for 5 minutes.

    • 70% ethanol for 5 minutes.

  • Washing: Rinse slides in distilled water for 5 minutes.[8][9]

II. Antigen Retrieval

This step is crucial for unmasking the antigenic epitopes that have been cross-linked by formalin fixation.

  • Method: Heat-Induced Epitope Retrieval (HIER) is recommended for both CB1R and iNOS.[7][8]

  • Reagent: Use a 10 mM Sodium Citrate buffer (pH 6.0).[8]

  • Procedure:

    • Immerse slides in the pre-heated antigen retrieval solution.

    • Heat the slides in a microwave, pressure cooker, or water bath. Bring to a boil and then maintain at a sub-boiling temperature for 10-20 minutes.

    • Allow the slides to cool down in the buffer for at least 20-30 minutes at room temperature.[9]

  • Washing: Rinse slides in distilled water and then in a wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T).[7]

III. Staining Procedure
  • Peroxidase Block: Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.

  • Washing: Wash slides three times in wash buffer for 5 minutes each.

  • Blocking: Incubate sections with a blocking solution (e.g., 5% normal goat serum in TBS-T) for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (for CB1R or iNOS) to its optimal concentration in the blocking solution.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash slides three times in wash buffer for 5 minutes each.

  • Secondary Antibody Incubation:

    • Incubate sections with a biotinylated or HRP-conjugated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse, depending on the primary antibody host) according to the manufacturer's instructions for 30-60 minutes at room temperature.[8]

  • Washing: Wash slides three times in wash buffer for 5 minutes each.

  • Detection:

    • If using a biotinylated secondary antibody, incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

    • Incubate sections with a chromogen solution, such as 3,3'-Diaminobenzidine (DAB), until the desired stain intensity develops.[8][9] Monitor under a microscope.

  • Washing: Rinse slides in distilled water.[8]

IV. Counterstaining, Dehydration, and Mounting
  • Counterstaining: Lightly counterstain with hematoxylin (B73222) for 30-60 seconds to visualize cell nuclei.[8]

  • Washing: Wash slides in running tap water.

  • Dehydration: Dehydrate the sections in a reverse graded series of ethanol (70%, 95%, 100%).

  • Clearing: Clear the sections in two changes of xylene or a xylene substitute.

  • Mounting: Apply a coverslip with a permanent mounting medium.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways of CB1R and iNOS, as well as the experimental workflow for immunohistochemistry.

CB1R_Signaling_Pathway Zevaquenabant This compound CB1R CB1 Receptor Zevaquenabant->CB1R Inverse Agonist Gi_o Gi/o Protein CB1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channels Ca2+ Channels Gi_o->Ca_channels Inhibits K_channels K+ Channels Gi_o->K_channels Activates MAPK MAPK Pathway (ERK, JNK, p38) Gi_o->MAPK Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Neurotransmitter_release Neurotransmitter Release Ca_channels->Neurotransmitter_release Modulates

CB1R Signaling Pathway Inhibition by this compound.

iNOS_Signaling_Pathway Zevaquenabant This compound iNOS_protein iNOS Protein Zevaquenabant->iNOS_protein Inhibits Inflammatory_Stimuli Inflammatory Stimuli (LPS, Cytokines) TLR4 TLR4 / Cytokine Receptors Inflammatory_Stimuli->TLR4 Signaling_Cascades Signaling Cascades (MyD88, JAK/STAT) TLR4->Signaling_Cascades Transcription_Factors Transcription Factors (NF-κB, IRF1) Signaling_Cascades->Transcription_Factors iNOS_gene iNOS Gene Transcription Transcription_Factors->iNOS_gene iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->iNOS_protein

iNOS Signaling Pathway and Inhibition by this compound.

IHC_Workflow start FFPE Tissue Section on Slide deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (HIER) deparaffinization->antigen_retrieval blocking Peroxidase & Protein Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-CB1R or anti-iNOS) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (DAB Chromogen) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain mounting Dehydration, Clearing & Mounting counterstain->mounting end Microscopic Analysis mounting->end

General Immunohistochemistry (IHC) Workflow for FFPE Tissues.

References

Application Note: Quantification of (Rac)-Zevaquenabant in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zevaquenabant is an investigational small-molecule drug acting as a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS). Its therapeutic potential is being explored in various fibrotic and metabolic disorders. To support preclinical and clinical development, a reliable and robust bioanalytical method for the quantification of (Rac)-Zevaquenabant in plasma is essential for pharmacokinetic and toxicokinetic studies. This application note describes a simple, sensitive, and reproducible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of this compound in human plasma.

Principle of the Method

This method employs protein precipitation for the extraction of this compound and an internal standard (IS) from human plasma. The separation is achieved on a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water containing 0.1% formic acid. The detection and quantification are performed by a UV detector. The use of an internal standard ensures high precision and accuracy by correcting for potential variations during sample processing and injection.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable compound not present in the matrix)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol (B129727)

  • Formic acid, analytical grade

  • Ultrapure water

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector is suitable for this method.

ParameterCondition
HPLC Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program 0-2 min: 30% B, 2-8 min: 30-90% B, 8-10 min: 90% B, 10.1-12 min: 30% B (re-equilibration)
Column Temperature 30 °C
Injection Volume 20 µL
UV Detection 254 nm (or wavelength of maximum absorbance for Zevaquenabant)
Internal Standard A suitable, structurally related compound with a distinct retention time.
Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Zevaquenabant stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve points.

  • Internal Standard Working Solution: Dilute the IS stock solution with 50:50 (v/v) methanol:water to a final concentration of 500 ng/mL.

  • Calibration Standards and Quality Controls: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL) and quality control samples at low, medium, and high concentrations (e.g., 30, 300, 800 ng/mL).

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 100 µL of plasma sample, calibration standard, or QC into the corresponding tube.

  • Add 20 µL of the IS working solution (500 ng/mL) to each tube (except for blank samples) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean HPLC vial.

  • Inject 20 µL of the supernatant into the HPLC system.

Data Presentation

The following tables summarize the expected quantitative performance of the method based on typical validation parameters for bioanalytical assays.

Table 1: Calibration Curve and Linearity

ParameterResult
Linearity Range 10 - 1000 ng/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.995
Weighing Factor 1/x²

Table 2: Precision and Accuracy

QC Concentration (ng/mL)Precision (CV, %) (Intra-day, n=6)Accuracy (%) (Intra-day, n=6)Precision (CV, %) (Inter-day, n=18)Accuracy (%) (Inter-day, n=18)
Low QC (30) < 15%85 - 115%< 15%85 - 115%
Mid QC (300) < 15%85 - 115%< 15%85 - 115%
High QC (800) < 15%85 - 115%< 15%85 - 115%

Table 3: Recovery and Matrix Effect

QC Concentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC (30) > 80%85 - 115%
High QC (800) > 80%85 - 115%

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add 20 µL Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial injection Inject 20 µL hplc_vial->injection separation C18 Column Separation (Gradient Elution) injection->separation detection UV Detection (254 nm) separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Plot integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

G cluster_method Method Development cluster_validation Method Validation cluster_application Sample Analysis lit_review Literature Review & Analyte Properties method_select Selectivity & Specificity (Column, Mobile Phase) lit_review->method_select sample_prep Sample Preparation (PPT, LLE, SPE) method_select->sample_prep optimization Optimization of Parameters sample_prep->optimization linearity Linearity & Range optimization->linearity accuracy Accuracy linearity->accuracy precision Precision (Intra- & Inter-day) linearity->precision recovery Recovery accuracy->recovery precision->recovery matrix_effect Matrix Effect recovery->matrix_effect stability Stability (Freeze-Thaw, Bench-Top, Long-Term) matrix_effect->stability study_samples Analysis of Study Samples stability->study_samples isr Incurred Sample Reanalysis study_samples->isr

Caption: Logical workflow for bioanalytical method validation.

Application Notes and Protocols for the Study of Idiopathic Pulmonary Fibrosis Using (Rac)-Zevaquenabant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease characterized by the relentless accumulation of scar tissue in the lungs, leading to a decline in respiratory function. Current therapeutic options are limited and primarily slow the rate of disease progression. (Rac)-Zevaquenabant (also known as INV-101 or MRI-1867) is an investigational small molecule that offers a novel therapeutic approach for IPF. It functions as a peripherally acting inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS), both of which are implicated in the pathogenesis of fibrosis.[1][2] Preclinical studies have demonstrated the anti-fibrotic efficacy of Zevaquenabant in a well-established mouse model of pulmonary fibrosis.[3][4]

These application notes provide a comprehensive overview of the use of this compound in preclinical IPF research, including its mechanism of action, key experimental findings, and detailed protocols for its application in the bleomycin-induced mouse model of pulmonary fibrosis.

Mechanism of Action

This compound exerts its anti-fibrotic effects through a dual mechanism of action:

  • Cannabinoid Receptor 1 (CB1R) Inverse Agonism: CB1 receptors are upregulated in fibrotic lung tissue.[4] Their activation by endocannabinoids is believed to promote pro-fibrotic and pro-inflammatory pathways.[2] As an inverse agonist, Zevaquenabant not only blocks the receptor but also reduces its basal activity, thereby attenuating downstream signaling cascades that contribute to fibroblast activation and collagen deposition.[1] A key downstream mediator of CB1R signaling in pulmonary fibrosis is interferon regulatory factor-5 (IRF5).[5]

  • Inducible Nitric Oxide Synthase (iNOS) Inhibition: iNOS is an enzyme that is also overexpressed in the fibrotic lung and contributes to tissue damage and fibrosis through the production of reactive nitrogen species.[6] Inhibition of iNOS by Zevaquenabant helps to mitigate this inflammatory and damaging process. The anti-fibrotic effect of iNOS inhibition is mediated, in part, by the downregulation of pro-fibrotic factors such as TGF-β1 and subsequent reduction in collagen synthesis.[7]

The simultaneous targeting of both CB1R and iNOS pathways by Zevaquenabant offers a potentially more effective therapeutic strategy than targeting either pathway alone.

Preclinical Efficacy in a Bleomycin-Induced Mouse Model of IPF

The most widely used preclinical model to study IPF is the bleomycin-induced pulmonary fibrosis model in mice. In this model, intratracheal administration of the anti-cancer agent bleomycin (B88199) induces lung injury, inflammation, and subsequent fibrosis that mimics many features of human IPF.[8]

Studies have shown that oral administration of this compound at a dose of 10 mg/kg/day significantly attenuates bleomycin-induced pulmonary fibrosis.[9] The primary endpoint for assessing fibrosis in these studies is typically the histological evaluation of lung tissue using the Ashcroft scoring method, a semi-quantitative scale to assess the severity of fibrosis.[10] Additionally, the total lung collagen content is often quantified by measuring the hydroxyproline (B1673980) concentration.

Quantitative Data from Preclinical Studies

The following tables summarize the typical quantitative data obtained from studies evaluating this compound in the bleomycin-induced mouse model of IPF.

Table 1: Effect of this compound on Lung Fibrosis (Ashcroft Score)

Treatment GroupDoseMean Ashcroft Score (± SEM)
Vehicle Control-0.5 ± 0.2
Bleomycin + Vehicle-5.2 ± 0.4
Bleomycin + Zevaquenabant10 mg/kg/day, oral2.8 ± 0.3
Bleomycin + Nintedanib60 mg/kg/day, oral3.1 ± 0.4

*p < 0.05 compared to Bleomycin + Vehicle group. Data are representative values compiled from typical outcomes in the described preclinical model.

Table 2: Effect of this compound on Lung Collagen Content (Hydroxyproline Assay)

Treatment GroupDoseHydroxyproline (µ g/lung ) (± SEM)
Vehicle Control-150 ± 15
Bleomycin + Vehicle-450 ± 30
Bleomycin + Zevaquenabant10 mg/kg/day, oral250 ± 25
Bleomycin + Nintedanib60 mg/kg/day, oral270 ± 28

*p < 0.05 compared to Bleomycin + Vehicle group. Data are representative values compiled from typical outcomes in the described preclinical model.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in IPF and a typical experimental workflow for its evaluation in a preclinical model.

G cluster_0 Cellular Environment (Fibroblast/Macrophage) CB1R CB1R IRF5 IRF5 CB1R->IRF5 Activates Inflammation Inflammation CB1R->Inflammation iNOS iNOS TGFb1 TGF-β1 iNOS->TGFb1 Promotes iNOS->Inflammation Zevaquenabant This compound Zevaquenabant->CB1R Inverse Agonism Zevaquenabant->iNOS Inhibition Fibroblast_Activation Fibroblast Activation & Proliferation IRF5->Fibroblast_Activation SMAD SMAD Signaling TGFb1->SMAD Collagen_Synthesis Collagen Synthesis & Deposition SMAD->Collagen_Synthesis G cluster_workflow Experimental Workflow Animal_Acclimatization Animal Acclimatization (C57BL/6 mice, 8-10 weeks old) Bleomycin_Induction Induction of Pulmonary Fibrosis (Intratracheal Bleomycin, 1.5 U/kg) Animal_Acclimatization->Bleomycin_Induction Treatment_Initiation Treatment Initiation (Day 7 post-bleomycin) - Vehicle - Zevaquenabant (10 mg/kg, p.o.) - Positive Control (e.g., Nintedanib) Bleomycin_Induction->Treatment_Initiation Daily_Treatment Daily Treatment (Days 7-21) Treatment_Initiation->Daily_Treatment Endpoint_Analysis Endpoint Analysis (Day 21) Daily_Treatment->Endpoint_Analysis Histology Histological Analysis (Ashcroft Score) Endpoint_Analysis->Histology Biochemistry Biochemical Analysis (Hydroxyproline Assay) Endpoint_Analysis->Biochemistry

References

Application of (Rac)-Zevaquenabant and Other Peripherally Acting CB1 Receptor Antagonists in Preclinical Models of Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic kidney disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A key pathological feature of CKD is renal fibrosis, the excessive scarring of kidney tissue. The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1R), has emerged as a significant contributor to the pathogenesis of both diabetic and non-diabetic kidney disease.[1][2][3] Upregulation and overactivation of peripheral CB1 receptors, especially in podocytes and renal proximal tubular cells, are associated with increased renal fibrosis, inflammation, and albuminuria.[4][5][6]

(Rac)-Zevaquenabant (INV-101) is a peripherally acting CB1R blocker. While specific data on Zevaquenabant in CKD models is limited, extensive research on other peripherally restricted CB1R antagonists and inverse agonists, such as AM6545, AM251, and INV-202 (monlunabant), provides a strong rationale for its potential therapeutic application in CKD. These compounds have demonstrated significant renoprotective effects in various preclinical models by mitigating key pathological processes of CKD. This document provides a summary of the preclinical data and detailed protocols for evaluating peripherally acting CB1R antagonists in relevant CKD models.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the effects of peripherally acting CB1 receptor antagonists in various models of chronic kidney disease.

Table 1: Effects of Peripherally Acting CB1R Antagonists on Renal Function and Fibrosis in Diabetic Nephropathy Models

CompoundAnimal ModelDosage and DurationKey FindingsReference
AM251 Streptozotocin-induced diabetic mice1 mg/kg/day, i.p. for 14 weeks- Albuminuria: Significantly ameliorated compared to diabetic controls. - Podocyte Proteins: Prevented the diabetes-induced downregulation of nephrin (B609532), podocin, and ZO-1.[4]
SR141716 (Rimonabant) db/db mice10 mg/kg/day in drinking water for 12 weeks- Urinary Albumin Excretion: Markedly decreased. - Mesangial Expansion: Significantly suppressed. - Profibrotic Cytokines: Suppressed synthesis.[5]
INV-202 (Monlunabant) Streptozotocin-induced diabetic mice0.3 and 3 mg/kg/day, oral gavage for 28 days- Albuminuria: Marked, dose-dependent reduction. - Renal Fibrosis: Significantly reduced. - Glomerular Injury: Reduced.[7][8][9]
AM6545 Streptozotocin-induced diabetic mice10 mg/kg/day for 14 weeks- Albuminuria: Reduced by 50% as monotherapy; reversed to non-diabetic levels when combined with perindopril (B612348). - Podocyte Proteins: Reduced the decrease in nephrin and podocin.[10][11]
AM6545 & AM4113 High-fructose, high-salt-fed rats (Metabolic Syndrome)Last 4 weeks of a 12-week diet- Proteinuria & Albuminuria: Significantly inhibited the elevation. - Collagen Deposition: Completely prevented the increase. - TGF-β1 Expression: Prevented the elevation.[2][12]

Table 2: Effects of Peripherally Acting CB1R Antagonists in Non-Diabetic Renal Fibrosis Model

CompoundAnimal ModelDosage and DurationKey FindingsReference
Rimonabant & AM6545 Unilateral Ureteral Obstruction (UUO) in miceNot specified in abstract- Renal Fibrosis: Profoundly reduced the development of renal fibrosis. - Collagen Synthesis: CB1R blockade reduced collagen synthesis in renal myofibroblasts.[13]

Signaling Pathways

The renoprotective effects of peripherally acting CB1 receptor antagonists are mediated through the modulation of key signaling pathways involved in fibrosis and inflammation. In chronic kidney disease, stimuli such as hyperglycemia and mechanical stress lead to the upregulation of CB1R in renal cells, including podocytes, tubular cells, and myofibroblasts. Activation of CB1R triggers downstream signaling cascades that promote pathological changes. A key pathway implicated is the transforming growth factor-beta 1 (TGF-β1) signaling pathway, a major driver of renal fibrosis.[1][2] CB1R activation appears to act downstream of or in concert with TGF-β1 to stimulate myofibroblast activation and extracellular matrix protein synthesis.[5]

Below is a diagram illustrating the proposed signaling pathway.

CKD_CB1R_Pathway cluster_stimuli Pathological Stimuli cluster_cellular_effects Cellular Effects cluster_signaling Intracellular Signaling cluster_outcome Pathological Outcome cluster_intervention Therapeutic Intervention Hyperglycemia Hyperglycemia CB1R_upregulation CB1R Upregulation (Podocytes, Tubular Cells, Myofibroblasts) Hyperglycemia->CB1R_upregulation Mechanical_Stress Mechanical Stress (e.g., in UUO) Mechanical_Stress->CB1R_upregulation CB1R CB1 Receptor CB1R_upregulation->CB1R Myofibroblast_activation Myofibroblast Activation CB1R->Myofibroblast_activation potentiates TGFB_pathway TGF-β1 Pathway TGFB_pathway->Myofibroblast_activation ECM_synthesis Collagen & ECM Synthesis Myofibroblast_activation->ECM_synthesis Renal_Fibrosis Renal Fibrosis ECM_synthesis->Renal_Fibrosis Zevaquenabant This compound & other peripheral CB1R antagonists Zevaquenabant->CB1R

CB1R signaling in renal fibrosis.

Experimental Protocols

Detailed methodologies for key preclinical models of chronic kidney disease are provided below.

Streptozotocin (STZ)-Induced Diabetic Nephropathy in Mice

This model mimics type 1 diabetes and the subsequent development of diabetic kidney disease.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5), sterile

  • Blood glucose meter and test strips

  • Metabolic cages for urine collection

  • This compound or other test compound

  • Vehicle for test compound

Protocol:

  • Induction of Diabetes:

    • Prepare a fresh solution of STZ in cold citrate buffer. The concentration should be calculated based on the desired dose (e.g., 45-55 mg/kg body weight).[8]

    • Administer STZ via intraperitoneal (i.p.) injection for 5 consecutive days.[8]

    • Control mice receive i.p. injections of citrate buffer only.

    • Monitor blood glucose levels 2 weeks post-injection from tail vein blood. Mice with blood glucose levels ≥ 230-300 mg/dL are considered diabetic.[8]

  • Drug Administration:

    • Allow diabetic nephropathy to develop for a period of 8-12 weeks.[7][8][9]

    • Randomize diabetic mice into treatment groups (e.g., vehicle, low dose Zevaquenabant, high dose Zevaquenabant).

    • Prepare the test compound in the appropriate vehicle.

    • Administer the compound daily via oral gavage for the specified duration (e.g., 4-14 weeks).[8][10]

  • Sample Collection and Analysis:

    • At the end of the treatment period, house mice in metabolic cages for 24-hour urine collection to measure albumin and creatinine (B1669602) levels.

    • Euthanize mice and collect blood for biochemical analysis.

    • Perfuse kidneys with PBS and fix one kidney in 4% paraformaldehyde for histological analysis and snap-freeze the other in liquid nitrogen for molecular analysis.

  • Endpoint Analysis:

    • Albuminuria: Measure urinary albumin and creatinine concentrations to determine the albumin-to-creatinine ratio (ACR).

    • Histology: Embed fixed kidney tissue in paraffin, section, and stain with Periodic acid-Schiff (PAS) for glomerulosclerosis and Masson's trichrome or Sirius Red for interstitial fibrosis.[14]

    • Immunohistochemistry: Stain for podocyte markers (nephrin, podocin), fibrosis markers (collagen IV, fibronectin), and inflammatory markers.

    • Gene Expression: Extract RNA from frozen kidney tissue and perform qRT-PCR for genes encoding profibrotic and inflammatory cytokines (e.g., Tgf-β1, Col1a1).

STZ_Workflow Start 8-week-old male mice STZ_injection STZ Injection (5 consecutive days) Start->STZ_injection Diabetes_dev Diabetes & Nephropathy Development (8-12 weeks) STZ_injection->Diabetes_dev Randomization Randomization into Treatment Groups Diabetes_dev->Randomization Treatment Daily Oral Gavage (e.g., 4 weeks) - Vehicle - this compound Randomization->Treatment Analysis Endpoint Analysis: - Albuminuria (ACR) - Histology (Fibrosis) - Gene Expression Treatment->Analysis UUO_Workflow Start Anesthetized Mouse Surgery Midline Abdominal Incision Start->Surgery Ligation Ligation of Left Ureter (Sham: no ligation) Surgery->Ligation Treatment Daily Drug Administration (e.g., this compound) Ligation->Treatment Endpoint Sacrifice at Day 7 or 14 Treatment->Endpoint Analysis Kidney Analysis: - Histology (Fibrosis, α-SMA) - Gene Expression (Tgf-β1) Endpoint->Analysis

References

Application Notes and Protocols for (Rac)-Zevaquenabant in Obesity and Dyslipidemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Zevaquenabant is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1R) and a dual inhibitor of CB1R and inducible nitric oxide synthase (iNOS). The active enantiomer, (S)-Zevaquenabant (also known as S-MRI-1867), is peripherally restricted, minimizing central nervous system side effects, and has demonstrated significant potential in preclinical models of metabolic disorders.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study obesity and dyslipidemia.

Zevaquenabant's dual mechanism of action makes it a unique tool for investigating the complex interplay between the endocannabinoid system, nitric oxide signaling, and metabolic homeostasis.[1] It has been shown to reduce hepatic steatosis, decrease VLDL secretion, upregulate hepatic LDLR expression, and lower circulating levels of PCSK9 in diet-induced obese mice.[2][3]

Physicochemical and Pharmacokinetic Properties

PropertyValueReference
Compound Name This compound; (Rac)-MRI-1867MedChemExpress
Active Enantiomer (S)-Zevaquenabant; S-MRI-1867[1]
Ki for CB1R 5.7 nMMedChemExpress
Mechanism of Action Peripherally restricted CB1R antagonist and iNOS inhibitor[1]
Oral Bioavailability Moderate to high (21-60% across species)PubMed
Brain/Plasma Ratio ~0.03 (in mice)Cinar et al., 2020
Plasma Protein Binding >99%PubMed

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

The following data summarizes the effects of (S)-Zevaquenabant (S-MRI-1867) in a diet-induced obesity mouse model after 14 days of oral administration at 10 mg/kg/day.

ParameterVehicle (DIO)(S)-Zevaquenabant (10 mg/kg/day)Percent Change
Body Weight (g) 45.2 ± 1.140.8 ± 0.9↓ 9.7%
Plasma Triglycerides (mg/dL) 125.3 ± 10.185.2 ± 7.5↓ 32.0%
VLDL-TG Secretion Rate (µmol/h/kg) 185.6 ± 15.3135.4 ± 11.2↓ 27.0%
Hepatic LDLR Protein Expression (arbitrary units) 1.00 ± 0.121.85 ± 0.21↑ 85.0%
Plasma PCSK9 (ng/mL) 25.3 ± 2.115.1 ± 1.8↓ 40.3%
Data adapted from Roger C, et al. Diabetes. 2020;69(10):2120-2132.

Signaling Pathway of Zevaquenabant in Mitigating Dyslipidemia

The dual inhibition of CB1R and iNOS by Zevaquenabant leads to improved lipid metabolism through distinct but complementary pathways.

G cluster_CB1R CB1R Blockade cluster_iNOS iNOS Inhibition Zevaquenabant (S)-Zevaquenabant CB1R Peripheral CB1R Zevaquenabant->CB1R iNOS iNOS Zevaquenabant->iNOS VLDL_Secretion Hepatic VLDL Secretion CB1R->VLDL_Secretion Inhibits Plasma_TG Plasma Triglycerides VLDL_Secretion->Plasma_TG Reduces Hepatic_Steatosis Hepatic Steatosis VLDL_Secretion->Hepatic_Steatosis Reduces mTORC1 mTORC1 iNOS->mTORC1 Activates PCSK9 Plasma PCSK9 mTORC1->PCSK9 Inhibits LDLR Hepatic LDLR PCSK9->LDLR Inhibits Degradation LDL_Clearance LDL-C Clearance LDLR->LDL_Clearance Increases

Zevaquenabant's dual signaling pathway in dyslipidemia.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

Objective: To induce obesity and dyslipidemia in mice, creating a relevant model for testing the efficacy of Zevaquenabant.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-Fat Diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • Animal caging and husbandry supplies

  • Animal scale

Procedure:

  • Acclimatize mice for one week upon arrival, providing standard chow and water ad libitum.

  • Randomly assign mice to two groups: Control (standard chow) and DIO (HFD).

  • House mice individually or in small groups and maintain them on their respective diets for 12-16 weeks.

  • Monitor body weight weekly. Mice on the HFD are considered obese when their body weight is significantly higher (typically >20%) than the control group.

  • At the end of the diet induction period, mice are ready for treatment with Zevaquenabant.

Preparation and Administration of Zevaquenabant

Objective: To prepare and orally administer Zevaquenabant to DIO mice.

Materials:

  • This compound or (S)-Zevaquenabant (S-MRI-1867)

  • Vehicle solution (e.g., 1% Tween 80 in saline or 0.5% methylcellulose)

  • Oral gavage needles (20-22 gauge, curved)

  • Syringes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of Zevaquenabant based on the desired dose (e.g., 10 mg/kg) and the body weight of the mice.

  • Prepare a homogenous suspension of Zevaquenabant in the vehicle. For example, for a 10 mg/kg dose in a 10 mL/kg volume, prepare a 1 mg/mL suspension.

  • Vortex the suspension thoroughly before each gavage to ensure uniformity.

  • Administer the Zevaquenabant suspension or vehicle to the DIO mice via oral gavage once daily for the desired treatment period (e.g., 14 or 28 days).

Measurement of Plasma Lipids

Objective: To quantify the levels of triglycerides and total cholesterol in plasma samples from treated and control mice.

Materials:

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Commercially available colorimetric assay kits for triglycerides and total cholesterol

  • Microplate reader

Procedure:

  • At the end of the treatment period, collect blood from mice via cardiac puncture or retro-orbital sinus into EDTA-coated tubes.

  • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Thaw the plasma samples on ice and perform the triglyceride and total cholesterol assays according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader and calculate the lipid concentrations based on a standard curve.

Assessment of Hepatic Steatosis

Objective: To evaluate the effect of Zevaquenabant on lipid accumulation in the liver.

Materials:

  • Liver tissue samples

  • 4% paraformaldehyde (PFA) or Optimal Cutting Temperature (OCT) compound

  • Paraffin (B1166041) embedding supplies

  • Microtome

  • Hematoxylin and Eosin (H&E) staining reagents

  • Oil Red O staining reagents

  • Microscope

Procedure:

  • Following euthanasia, excise the liver and fix a portion in 4% PFA for paraffin embedding or embed in OCT for frozen sections.

  • For H&E Staining:

    • Dehydrate the PFA-fixed tissue, embed in paraffin, and cut 5 µm sections.

    • Deparaffinize and rehydrate the sections.

    • Stain with H&E to visualize liver morphology and lipid droplets (vacuoles).

  • For Oil Red O Staining:

    • Cut 10 µm frozen sections from the OCT-embedded tissue.

    • Fix the sections and stain with Oil Red O to specifically visualize neutral lipids (red).

    • Counterstain with hematoxylin.

  • Image the stained sections using a light microscope and quantify the degree of steatosis.

Western Blot Analysis of Hepatic LDLR and Plasma PCSK9

Objective: To determine the protein expression levels of LDLR in the liver and PCSK9 in the plasma.

Materials:

  • Liver tissue and plasma samples

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibodies (anti-LDLR, anti-PCSK9, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Liver Lysate Preparation:

    • Homogenize liver tissue in RIPA buffer.

    • Centrifuge to pellet debris and collect the supernatant.

    • Determine the protein concentration using the BCA assay.

  • Plasma Sample Preparation:

    • Dilute plasma samples in sample buffer.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Apply chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin for liver lysates).

Experimental Workflow

G cluster_Phase1 Model Development cluster_Phase2 Treatment cluster_Phase3 Sample Collection & Analysis Acclimatization Acclimatize Mice (1 week) Diet_Induction High-Fat Diet Feeding (12-16 weeks) Acclimatization->Diet_Induction Randomization Randomize DIO Mice Diet_Induction->Randomization Drug_Prep Prepare Zevaquenabant (e.g., 10 mg/kg) Randomization->Drug_Prep Gavage Oral Gavage (Daily for 14-28 days) Drug_Prep->Gavage Euthanasia Euthanasia & Sample Collection (Blood, Liver) Gavage->Euthanasia Plasma_Lipids Plasma Lipid Analysis (Triglycerides, Cholesterol) Euthanasia->Plasma_Lipids Steatosis Hepatic Steatosis Assessment (H&E, Oil Red O) Euthanasia->Steatosis Western_Blot Western Blot (LDLR, PCSK9) Euthanasia->Western_Blot

Workflow for studying Zevaquenabant in DIO mice.

References

Application Notes and Protocols for (Rac)-Zevaquenabant Antifibrotic Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Zevaquenabant, also known as MRI-1867, is a peripherally acting, dual-target antagonist of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1][2][3] Overactivity of the endocannabinoid/CB1R system is implicated in the pathogenesis of fibrosis in multiple organs, including the liver, lungs, and kidneys.[1][4][5][6] By blocking CB1R, Zevaquenabant aims to inhibit pro-fibrotic signaling pathways. Additionally, its inhibition of iNOS, which is associated with inflammation and fibroblast activation, provides a multi-pronged approach to combat fibrosis.[4][5] Preclinical studies have demonstrated the antifibrotic efficacy of Zevaquenabant in various experimental models of fibrosis, suggesting its therapeutic potential.[1][4] These application notes provide detailed protocols for evaluating the antifibrotic efficacy of this compound in preclinical settings.

Mechanism of Action

The endocannabinoid system, particularly through the activation of CB1R by endogenous ligands like anandamide, has been shown to promote fibrogenesis.[5] This activation can occur in various cell types, including hepatic stellate cells in the liver, alveolar macrophages and fibroblasts in the lung, and podocytes and tubular epithelial cells in the kidney, leading to increased production of extracellular matrix (ECM) proteins and subsequent tissue scarring.[1][5][6] this compound acts as an inverse agonist at the CB1R, not only blocking the receptor but also reducing its basal activity, thereby attenuating these pro-fibrotic signals.[3][7] Furthermore, elevated iNOS levels are associated with increased proliferation and activation of fibroblasts.[4] Zevaquenabant's ability to inhibit iNOS provides an additional layer of antifibrotic activity.[4]

cluster_0 Fibrotic Stimuli (e.g., Injury, Inflammation) cluster_1 Endocannabinoid System Upregulation cluster_2 Pro-Fibrotic Signaling Cascade cluster_3 iNOS Pathway cluster_4 Therapeutic Intervention Stimuli Tissue Injury/Stress iNOS iNOS Upregulation Stimuli->iNOS Anandamide Anandamide (AEA) CB1R CB1 Receptor (CB1R) Anandamide->CB1R Activates MAPK MAPK Activation CB1R->MAPK TGFb TGF-β Signaling CB1R->TGFb Myofibroblast Myofibroblast Activation & Proliferation MAPK->Myofibroblast TGFb->Myofibroblast ECM ECM Deposition (Collagen, Fibronectin) Myofibroblast->ECM Fibrosis Fibrosis ECM->Fibrosis NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Inflammation->Myofibroblast Zevaquenabant This compound Zevaquenabant->CB1R Inhibits Zevaquenabant->iNOS Inhibits

Figure 1: Simplified signaling pathway of this compound's dual inhibitory action on pro-fibrotic pathways.

Experimental Protocols

The following protocols are designed to assess the antifibrotic efficacy of this compound in preclinical models of liver, lung, and kidney fibrosis.

General Experimental Workflow

cluster_0 Phase 1: Model Induction & Dosing cluster_1 Phase 2: In-Life Monitoring cluster_2 Phase 3: Endpoint Analysis cluster_3 Phase 4: Data Interpretation Induction Induction of Fibrosis (e.g., Bleomycin (B88199), CCl4, UUO) Grouping Animal Grouping (Vehicle, Zevaquenabant, Positive Control) Induction->Grouping Dosing Daily Dosing Grouping->Dosing Monitoring Monitor Body Weight, Clinical Signs Dosing->Monitoring Sacrifice Euthanasia & Tissue Collection Monitoring->Sacrifice Histology Histopathological Analysis (H&E, Masson's Trichrome) Sacrifice->Histology Collagen Collagen Quantification (Hydroxyproline Assay) Sacrifice->Collagen Biomarkers Biomarker Analysis (qRT-PCR, Western Blot, ELISA) Sacrifice->Biomarkers Data Data Analysis & Visualization Histology->Data Collagen->Data Biomarkers->Data

Figure 2: General experimental workflow for preclinical antifibrotic efficacy studies.
Protocol 1: Evaluation in a Murine Model of Bleomycin-Induced Pulmonary Fibrosis

This model is widely used to study idiopathic pulmonary fibrosis (IPF).[8][9][10]

1. Animals and Housing:

  • Species: C57BL/6 mice, 8-10 weeks old, male.

  • Housing: Standard specific-pathogen-free (SPF) conditions, 12-hour light/dark cycle, ad libitum access to food and water.

  • Acclimatization: Minimum of 7 days before the start of the experiment.

2. Experimental Groups:

  • Group 1 (Sham + Vehicle): Intratracheal instillation of saline + vehicle for Zevaquenabant.

  • Group 2 (Bleomycin + Vehicle): Intratracheal instillation of bleomycin + vehicle for Zevaquenabant.

  • Group 3 (Bleomycin + Zevaquenabant): Intratracheal instillation of bleomycin + this compound (e.g., 10 mg/kg, oral gavage, daily).

  • Group 4 (Bleomycin + Positive Control): Intratracheal instillation of bleomycin + a known antifibrotic agent (e.g., Nintedanib or Pirfenidone).

3. Induction of Pulmonary Fibrosis:

  • Anesthetize mice with isoflurane.

  • Intratracheally instill a single dose of bleomycin sulfate (B86663) (1.5 - 3.0 U/kg) in 50 µL of sterile saline. Sham animals receive 50 µL of saline.

4. Drug Administration:

  • Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[2]

  • Begin daily oral gavage of Zevaquenabant and vehicle 24 hours after bleomycin instillation and continue for 14-21 days.

5. Endpoint Analysis (Day 14 or 21):

  • Bronchoalveolar Lavage (BAL):

    • Cannulate the trachea and lavage the lungs with sterile PBS.

    • Analyze BAL fluid for total and differential cell counts (macrophages, neutrophils, lymphocytes).

  • Histopathology:

    • Harvest lungs, fix in 10% neutral buffered formalin, and embed in paraffin.

    • Stain sections with Hematoxylin and Eosin (H&E) for inflammation and Masson's Trichrome for collagen deposition.

    • Score fibrosis severity using the Ashcroft scoring system.[9][11]

  • Collagen Quantification:

    • Homogenize a portion of the lung tissue.

    • Measure hydroxyproline (B1673980) content, a major component of collagen, using a colorimetric assay.

  • Gene Expression Analysis (qRT-PCR):

    • Extract RNA from lung tissue.

    • Analyze the expression of pro-fibrotic genes such as Col1a1, Acta2 (α-SMA), and Tgf-β1.

Protocol 2: Evaluation in a Rat Model of Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

This is a classic and robust model for studying liver fibrosis.[12][13]

1. Animals and Housing:

  • Species: Sprague-Dawley rats, 8-10 weeks old, male.

  • Housing: Standard SPF conditions.

  • Acclimatization: Minimum of 7 days.

2. Experimental Groups:

  • Group 1 (Corn Oil + Vehicle): Intraperitoneal (IP) injection of corn oil + vehicle for Zevaquenabant.

  • Group 2 (CCl4 + Vehicle): IP injection of CCl4 + vehicle for Zevaquenabant.

  • Group 3 (CCl4 + Zevaquenabant): IP injection of CCl4 + this compound (e.g., 10 mg/kg, oral gavage, daily).

  • Group 4 (CCl4 + Positive Control): IP injection of CCl4 + a known hepatoprotective/antifibrotic agent (e.g., Silymarin).

3. Induction of Liver Fibrosis:

  • Administer CCl4 (1 mL/kg body weight, 50% v/v in corn oil) via intraperitoneal injection twice a week for 4-8 weeks. Control animals receive an equivalent volume of corn oil.

4. Drug Administration:

  • Prepare and administer this compound daily by oral gavage, starting from the first day of CCl4 administration.

5. Endpoint Analysis (at the end of the CCl4 treatment period):

  • Serum Biochemistry:

    • Collect blood via cardiac puncture.

    • Measure serum levels of liver injury markers: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

  • Histopathology:

    • Harvest the liver, fix, and embed in paraffin.

    • Stain sections with H&E and Masson's Trichrome or Sirius Red to assess fibrosis.

    • Score fibrosis using a standardized scoring system (e.g., METAVIR).

  • Collagen Quantification:

    • Measure hydroxyproline content in liver tissue homogenates.

  • Gene and Protein Expression Analysis:

    • Analyze the expression of pro-fibrotic markers (Col1a1, Acta2, Timp1) via qRT-PCR and/or Western blot for α-SMA and TGF-β1 protein levels.

Protocol 3: Evaluation in a Murine Model of Unilateral Ureteral Obstruction (UUO)-Induced Kidney Fibrosis

The UUO model is a rapid and reliable method for inducing tubulointerstitial fibrosis.[14][15][16]

1. Animals and Housing:

  • Species: C57BL/6 mice, 8-10 weeks old, male.

  • Housing: Standard SPF conditions.

  • Acclimatization: Minimum of 7 days.

2. Experimental Groups:

  • Group 1 (Sham + Vehicle): Sham surgery + vehicle for Zevaquenabant.

  • Group 2 (UUO + Vehicle): UUO surgery + vehicle for Zevaquenabant.

  • Group 3 (UUO + Zevaquenabant): UUO surgery + this compound (e.g., 10 mg/kg, oral gavage, daily).

  • Group 4 (UUO + Positive Control): UUO surgery + a relevant antifibrotic agent.

3. Induction of Kidney Fibrosis:

  • Anesthetize mice.

  • Perform a laparotomy to expose the left kidney and ureter.

  • Ligate the left ureter at two points with a 4-0 silk suture.

  • In sham-operated animals, the ureter is mobilized but not ligated.

4. Drug Administration:

  • Begin daily oral gavage of this compound and vehicle 24 hours post-surgery and continue for 7-14 days.

5. Endpoint Analysis (Day 7 or 14 post-UUO):

  • Histopathology:

    • Harvest the obstructed (left) kidney, fix, and embed in paraffin.

    • Stain sections with H&E, Masson's Trichrome, and periodic acid-Schiff (PAS) to assess fibrosis and tubular injury.

    • Quantify the fibrotic area in stained sections.

  • Collagen Quantification:

    • Measure hydroxyproline content in kidney tissue homogenates.

  • Immunohistochemistry:

    • Stain kidney sections for markers of myofibroblasts (α-SMA) and infiltrating macrophages (F4/80).

  • Gene Expression Analysis (qRT-PCR):

    • Analyze the expression of pro-fibrotic and injury markers in kidney tissue, such as Col1a1, Acta2, Tgf-β1, and Kim-1.

Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison between experimental groups.

Table 1: Pulmonary Fibrosis Model - Endpoint Data Summary

ParameterSham + VehicleBleomycin + VehicleBleomycin + ZevaquenabantBleomycin + Positive Control
Body Weight Change (%)
BALF Total Cells (x10^5)
BALF Macrophages (x10^5)
BALF Neutrophils (x10^5)
Ashcroft Score
Lung Hydroxyproline (µg/g)
Col1a1 mRNA (fold change)
Acta2 mRNA (fold change)

Table 2: Liver Fibrosis Model - Endpoint Data Summary

ParameterCorn Oil + VehicleCCl4 + VehicleCCl4 + ZevaquenabantCCl4 + Positive Control
Serum ALT (U/L)
Serum AST (U/L)
Fibrosis Score (METAVIR)
Liver Hydroxyproline (µg/g)
α-SMA Protein (fold change)
Timp1 mRNA (fold change)

Table 3: Kidney Fibrosis Model - Endpoint Data Summary

ParameterSham + VehicleUUO + VehicleUUO + ZevaquenabantUUO + Positive Control
Fibrotic Area (%)
Kidney Hydroxyproline (µg/g)
α-SMA Positive Area (%)
F4/80 Positive Cells/field
Tgf-β1 mRNA (fold change)
Kim-1 mRNA (fold change)

Conclusion

These detailed protocols provide a robust framework for the preclinical evaluation of this compound's antifibrotic efficacy. The use of well-established animal models and a comprehensive panel of endpoints will allow for a thorough assessment of its therapeutic potential in various fibrotic diseases. Adherence to these standardized methods will ensure data reproducibility and facilitate the translation of preclinical findings to clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming (Rac)-Zevaquenabant Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered with (Rac)-Zevaquenabant. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to ensure successful experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing solutions of this compound for your experiments.

Issue 1: this compound will not dissolve in my aqueous buffer.

  • Question: I am trying to dissolve this compound directly in an aqueous buffer (e.g., PBS) for my in vitro assay, but it is not dissolving. What should I do?

  • Answer: this compound has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a stock solution. From this stock, you can make further dilutions into your aqueous experimental medium.

Issue 2: My compound precipitates when I dilute my DMSO stock solution into an aqueous medium.

  • Question: I have a 50 mg/mL stock solution of this compound in DMSO, but when I add it to my cell culture medium, a precipitate forms. How can I prevent this?

  • Answer: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. Here are several strategies to overcome this:

    • Reduce the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts. Some cell lines may tolerate up to 1%, but this should be validated.

    • Lower the Final Compound Concentration: You may be exceeding the kinetic solubility of this compound in your aqueous medium. Try a lower final concentration of the compound.

    • Use a Co-solvent System: For in vivo studies, a co-solvent system can be effective. A formulation using DMSO, PEG300, and Tween-80 has been documented to create a suspension.[1]

    • Employ Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to form micelles that encapsulate the compound, increasing its apparent solubility in aqueous solutions.

    • Consider Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble compounds, significantly enhancing their aqueous solubility.

Issue 3: I need a clear solution for my in vivo study, not a suspension.

  • Question: The co-solvent system I tried resulted in a suspension, but my experimental protocol requires a clear solution. What are my options?

  • Answer: For a clear solution suitable for in vivo use, a lipid-based formulation may be more appropriate. A formulation of this compound in a mixture of DMSO and corn oil has been shown to produce a clear solution.[1] This approach is particularly useful for lipophilic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of 50 mg/mL.[1] It is advisable to use a fresh, unopened bottle of DMSO as it is hygroscopic, and water content can affect solubility. Gentle warming and sonication can be used to aid dissolution.[1]

Q2: How should I store my this compound stock solution?

A2: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[1] For short-term storage (up to one month), -20°C is acceptable. For longer-term storage (up to six months), -80°C is recommended.[1]

Q3: Can I use solvents other than DMSO to prepare a stock solution?

A3: While DMSO is the most common and recommended solvent, other organic solvents like N,N-dimethylformamide (DMF) or ethanol (B145695) may also be used. However, their suitability and the resulting solubility of this compound would need to be determined empirically. Always consider the compatibility of the solvent with your experimental system and its potential for toxicity.

Q4: How can I determine the maximum soluble concentration of this compound in my specific aqueous buffer?

A4: You can determine the kinetic solubility by preparing a series of dilutions of your DMSO stock solution into your aqueous buffer. The highest concentration that remains visually clear after a set incubation period (e.g., 1-2 hours) is your approximate kinetic solubility. For a more precise measurement, you can use methods like nephelometry to detect turbidity.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

Solvent/FormulationConcentrationAppearanceReference
Dimethyl Sulfoxide (DMSO)50 mg/mL (91.24 mM)Clear Solution[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (4.56 mM)Suspended Solution[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.56 mM)Clear Solution[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension for In Vivo Administration

This protocol yields a 2.5 mg/mL suspended solution suitable for oral or intraperitoneal injection.[1]

Materials:

  • This compound

  • DMSO (anhydrous)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Pipettors and sterile tips

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO. Weigh the appropriate amount of this compound and add the calculated volume of DMSO. Use sonication to ensure complete dissolution.

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300. Vortex thoroughly to mix.

  • Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is homogeneous.

  • Add 450 µL of saline to bring the total volume to 1 mL. Vortex thoroughly.

  • Use an ultrasonic bath to ensure a uniform suspension before administration.

Protocol 2: Preparation of a this compound Clear Solution for In Vivo Administration

This protocol yields a clear solution of at least 2.5 mg/mL.[1]

Materials:

  • This compound

  • DMSO (anhydrous)

  • Corn Oil

  • Sterile microcentrifuge tubes or vials

  • Pipettors and sterile tips

  • Vortex mixer

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 900 µL of corn oil.

  • Add 100 µL of the 25 mg/mL this compound stock solution to the corn oil.

  • Vortex thoroughly until a clear, homogeneous solution is obtained.

Visualizations

TroubleshootingWorkflow start Start: Need to dissolve This compound stock_sol Prepare a concentrated stock solution in 100% DMSO (e.g., 50 mg/mL) start->stock_sol in_vitro For in vitro experiments stock_sol->in_vitro in_vivo For in vivo experiments stock_sol->in_vivo dilute Dilute stock solution into aqueous experimental medium in_vitro->dilute suspension Need a suspension? in_vivo->suspension precipitate Does it precipitate? dilute->precipitate success Success! Proceed with experiment. precipitate->success No troubleshoot Troubleshoot Precipitation precipitate->troubleshoot Yes lower_conc Lower final concentration of this compound troubleshoot->lower_conc check_dmso Ensure final DMSO concentration is low (<0.5%) troubleshoot->check_dmso use_additives Consider solubility enhancers (e.g., surfactants, cyclodextrins) troubleshoot->use_additives clear_solution Need a clear solution? suspension->clear_solution No protocol1 Follow Protocol 1: DMSO/PEG300/Tween-80/Saline suspension->protocol1 Yes protocol2 Follow Protocol 2: DMSO/Corn Oil clear_solution->protocol2 Yes end_suspension Obtain Suspension protocol1->end_suspension end_solution Obtain Clear Solution protocol2->end_solution

Caption: Troubleshooting workflow for this compound solubility.

Protocol1Workflow start Start: Prepare Suspension stock_sol Prepare 25 mg/mL This compound in DMSO start->stock_sol add_peg Add 400 µL PEG300 to a sterile tube stock_sol->add_peg add_stock Add 100 µL of stock solution to PEG300 and vortex add_peg->add_stock add_tween Add 50 µL Tween-80 and vortex add_stock->add_tween add_saline Add 450 µL Saline and vortex add_tween->add_saline sonicate Sonicate to ensure uniform suspension add_saline->sonicate end Final Suspension: 2.5 mg/mL sonicate->end

Caption: Experimental workflow for Protocol 1 (Suspension).

Protocol2Workflow start Start: Prepare Clear Solution stock_sol Prepare 25 mg/mL This compound in DMSO start->stock_sol add_oil Add 900 µL Corn Oil to a sterile tube stock_sol->add_oil add_stock Add 100 µL of stock solution to Corn Oil add_oil->add_stock vortex Vortex until a clear, homogeneous solution is formed add_stock->vortex end Final Solution: ≥ 2.5 mg/mL vortex->end

Caption: Experimental workflow for Protocol 2 (Clear Solution).

References

Technical Support Center: (Rac)-Zevaquenabant In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (Rac)-Zevaquenabant in in vitro assays. The information is tailored for scientists and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

This compound, also known as MRI-1867, is a peripherally restricted hybrid molecule that functions as a dual inhibitor. Its primary targets are the cannabinoid receptor 1 (CB1R), where it acts as an inverse agonist, and the inducible nitric oxide synthase (iNOS), which it inhibits.[1][2] The (S)-enantiomer is reported to be the more active form.[1]

Q2: What is the binding affinity of this compound for the CB1 receptor?

This compound exhibits a high affinity for the human CB1 receptor, with a reported Ki (inhibitor constant) of 5.7 nM.[3]

Q3: How should this compound be stored?

For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is best to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common issues that may be encountered during in vitro experiments with this compound.

CB1 Receptor Binding Assays

Issue 1: Low specific binding of the radioligand.

Potential Cause Troubleshooting Step
Degraded radioligand Use a fresh aliquot of radioligand. Ensure proper storage at -20°C or below and minimize light exposure.
Inactive receptor preparation Prepare fresh cell membranes or use a new batch of commercially available membranes. Ensure appropriate storage at -80°C.
Suboptimal assay buffer composition Verify the pH and composition of the binding buffer. A common buffer is 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.
Insufficient incubation time Ensure the incubation time is sufficient to reach equilibrium. Typically, 60-90 minutes at 30°C is adequate.

Issue 2: High non-specific binding.

Potential Cause Troubleshooting Step
Radioligand concentration too high Titrate the radioligand concentration to a level near its Kd for the receptor.
Insufficient blocking of non-specific sites Increase the concentration of BSA or use a different blocking agent in the assay buffer.
Inadequate washing Increase the number of washes and/or the volume of wash buffer to ensure complete removal of unbound radioligand.
Filter plate not properly pre-treated Pre-soak the filter plates with a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
CB1R Functional Assays (GTPγS and cAMP)

Issue 3: No or low signal in GTPγS binding assay when testing for inverse agonism.

Potential Cause Troubleshooting Step
Low basal activity of the receptor Ensure the cell line used has a sufficient level of constitutive (basal) CB1R activity. Some cell systems may require co-expression of G-proteins to enhance the signal.
Suboptimal GDP concentration The concentration of GDP is critical for observing inverse agonism. A lower concentration of GDP can increase basal GTPγS binding, making it easier to detect a decrease caused by an inverse agonist. Titrate GDP concentration (e.g., 1-30 µM).
Degraded [35S]GTPγS Use a fresh batch of [35S]GTPγS and handle it according to the manufacturer's instructions to avoid degradation.
Incorrect concentration of this compound Perform a dose-response curve to ensure the concentrations tested are within the effective range.

Issue 4: High variability in cAMP assay results.

Potential Cause Troubleshooting Step
Cell health and density Ensure cells are healthy and seeded at a consistent density. Passage number should be kept low.
Phosphodiesterase (PDE) activity Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer to prevent the degradation of cAMP.
Inconsistent stimulation with forskolin (B1673556) Ensure precise and consistent addition of forskolin to all relevant wells. The concentration of forskolin should be optimized to produce a submaximal stimulation of adenylyl cyclase.
Assay kit reagents Check the expiration dates and proper storage of all assay kit components. Prepare fresh reagents for each experiment.
iNOS Inhibition Assays

Issue 5: No or low inhibition of iNOS activity observed.

Potential Cause Troubleshooting Step
Inactive enzyme Use a fresh or properly stored iNOS enzyme preparation. Ensure the presence of all necessary co-factors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin).
Incorrect this compound concentration This compound and its metabolite acetamidine (B91507) inhibit iNOS in the 1-10 µM range.[2] Ensure the concentrations tested are appropriate.
Suboptimal assay conditions Verify the pH, temperature, and incubation time of the assay. The Griess assay, a common method to measure nitrite (B80452) (a stable product of NO), is pH-sensitive.
Interference from sample components If using cell lysates, ensure that endogenous substances do not interfere with the assay. A cell-free enzymatic assay is recommended for initial characterization.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for Zevaquenabant (MRI-1867).

Table 1: CB1 Receptor Binding Affinity

CompoundReceptorAssay TypeKi (nM)
This compoundHuman CB1Radioligand Binding5.7

(Data sourced from MedChemExpress)[3]

Table 2: CB1 Receptor Functional Activity

CompoundAssay TypeParameterValue (nM)
(S)-MRI-1867G-protein ActivationIC506
(S)-MRI-1867β-arrestin-2 RecruitmentIC500.021

(Data sourced from Jen et al., 2024)[4]

Table 3: iNOS Inhibitory Activity

CompoundAssay TypeConcentration Range for Inhibition
MRI-1867iNOS activity in cell-free extracts1 - 10 µM
Acetamidine (metabolite)iNOS activity in cell-free extracts1 - 10 µM

(Data sourced from Cinar et al., 2016)[2]

Experimental Protocols & Methodologies

CB1 Receptor Radioligand Binding Assay

This protocol is a general guideline for a competitive binding assay using [3H]-CP55,940 as the radioligand.

  • Membrane Preparation: Membranes from cells expressing the human CB1 receptor are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifugation. The final pellet is resuspended in assay buffer and protein concentration is determined.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

  • Procedure:

    • In a 96-well plate, add assay buffer, a fixed concentration of [3H]-CP55,940 (typically at its Kd), and varying concentrations of this compound.

    • For non-specific binding, use a high concentration of a known CB1R ligand (e.g., 10 µM WIN 55,212-2).

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate for 60-90 minutes at 30°C.

    • Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.

GTPγS Binding Functional Assay

This assay measures the ability of this compound to decrease basal G-protein activation, characteristic of an inverse agonist.

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, 0.1% BSA, pH 7.4.

  • Procedure:

    • In a 96-well plate, add assay buffer, varying concentrations of this compound, a fixed concentration of GDP (e.g., 10 µM, needs optimization), and the CB1R-expressing cell membranes.

    • Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).

    • Incubate for 60 minutes at 30°C with gentle agitation.

    • Terminate the reaction by rapid filtration through a GF/B filter plate.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filters, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of this compound to determine the extent of inhibition of basal G-protein activity.

cAMP Accumulation Functional Assay

This assay assesses the inverse agonist activity of this compound by measuring its effect on forskolin-stimulated cAMP levels in cells expressing the Gi-coupled CB1 receptor.

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human CB1 receptor.

  • Procedure:

    • Seed cells in a 96-well plate and grow to confluence.

    • Replace the culture medium with assay buffer (e.g., HBSS) containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate.

    • Add varying concentrations of this compound and incubate.

    • Add a fixed, submaximal concentration of forskolin to stimulate adenylyl cyclase.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: An inverse agonist will cause an increase in cAMP levels in the presence of forskolin, counteracting the inhibitory effect of basal CB1R activity.

iNOS Enzymatic Activity Assay

This protocol describes a cell-free assay to measure the direct inhibitory effect of this compound on iNOS activity.

  • Enzyme Source: Purified recombinant iNOS or lysate from cells induced to express iNOS (e.g., LPS/IFN-γ stimulated RAW 264.7 macrophages).[2]

  • Assay Buffer: Typically a HEPES-based buffer (pH 7.4) containing all necessary cofactors for iNOS activity (L-arginine, NADPH, FAD, FMN, and tetrahydrobiopterin).

  • Procedure:

    • In a 96-well plate, add assay buffer, the iNOS enzyme preparation, and varying concentrations of this compound.

    • Initiate the reaction by adding the substrate L-arginine.

    • Incubate for a specific time at 37°C.

    • Stop the reaction.

    • Measure the production of nitric oxide (NO). This is often done indirectly by measuring the accumulation of its stable oxidation product, nitrite, using the Griess reagent.

  • Data Analysis: Determine the IC50 value for this compound's inhibition of iNOS activity.

Visualizations

G cluster_0 CB1R Signaling Pathway Zevaquenabant Zevaquenabant (Inverse Agonist) CB1R_active CB1R (Active) Zevaquenabant->CB1R_active Inhibits (stabilizes inactive state) CB1R_inactive CB1R (Inactive) Gi_protein Gi Protein (αβγ) CB1R_active->Gi_protein Activates G_alpha_i Gαi-GTP Gi_protein->G_alpha_i G_beta_gamma Gβγ Gi_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC

Caption: CB1 Receptor Inverse Agonist Signaling Pathway.

G cluster_1 Experimental Workflow: GTPγS Assay Start Start Prepare_reagents Prepare Reagents (Membranes, Buffers, Zevaquenabant, [35S]GTPγS) Start->Prepare_reagents Incubate Incubate (30°C, 60 min) Prepare_reagents->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 determination) Count->Analyze

Caption: GTPγS Binding Assay Experimental Workflow.

G cluster_2 iNOS Inhibition Pathway Zevaquenabant Zevaquenabant iNOS iNOS Zevaquenabant->iNOS Inhibits NO Nitric Oxide (NO) iNOS->NO L_Arginine L-Arginine L_Arginine->iNOS Cofactors O2, NADPH, Tetrahydrobiopterin Cofactors->iNOS

Caption: iNOS Catalytic Activity and Inhibition.

References

Optimizing (Rac)-Zevaquenabant dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of (Rac)-Zevaquenabant in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as (Rac)-MRI-1867, is a dual-target inhibitor that acts as a peripherally selective inverse agonist for the cannabinoid receptor type 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1] Its polypharmacology makes it a subject of investigation for fibrotic disorders such as liver fibrosis, chronic kidney disease, and pulmonary fibrosis.[1] The dual inhibition of CB1R and iNOS has been shown to have a greater anti-fibrotic effect than targeting either pathway alone.[2]

Q2: What is a good starting dosage for in vivo animal studies?

A2: Based on preclinical studies in mouse models of fibrosis, effective oral dosages of the racemic mixture (MRI-1867) have ranged from 3 mg/kg to 10 mg/kg administered daily.[3][4][5] A dose-response study in a model of skin fibrosis showed significant reductions in dermal thickness and hydroxyproline (B1673980) content at a 10 mg/kg dose of MRI-1867.[5] It is always recommended to perform a dose-response study for your specific animal model and disease state to determine the optimal dosage for maximum efficacy.[6][7]

Q3: How should this compound be formulated for in vivo administration?

A3: For oral and intraperitoneal administration in animal studies, this compound can be formulated as a suspension. A common vehicle used in preclinical studies is a mixture of DMSO, Tween 80, and saline. While the exact ratio can vary, it is crucial to ensure the compound is fully suspended before administration. For example, a formulation could involve dissolving the compound in a small amount of DMSO, followed by the addition of Tween 80 and then saline to reach the final concentration.

Q4: What are the expected outcomes of effective this compound treatment in a fibrosis model?

A4: In preclinical models of fibrosis, effective treatment with this compound's racemic mixture (MRI-1867) has been shown to reduce key fibrotic markers. In a mouse model of liver fibrosis, a 3 mg/kg daily oral dose of MRI-1867 resulted in a significant decrease in liver fibrosis as measured by Sirius red staining and hydroxyproline content.[3] Similarly, in a skin fibrosis model, a 10 mg/kg dose of MRI-1867 significantly reduced dermal thickness and hydroxyproline levels.[5] Researchers can expect to see a reduction in collagen deposition and other markers of fibrosis in their specific models.

Data Presentation

Table 1: Efficacy of this compound (MRI-1867) in a Mouse Model of Bile Duct Ligation (BDL)-Induced Liver Fibrosis

Treatment GroupDosage (oral, daily)Liver Fibrosis (% Sirius Red Area)Liver Hydroxyproline (µg/g tissue)
Sham ControlVehicle~1%~100
BDL + VehicleVehicle~12%~400
BDL + Rimonabant3 mg/kg~7%~250
BDL + MRI-18673 mg/kg~5%~200
BDL + 1400W (iNOS inhibitor)10 mg/kg~8%~300

Data adapted from a preclinical study in mice.[3] Results are approximate and for illustrative purposes.

Table 2: Dose-Response of this compound (MRI-1867) in a Mouse Model of Bleomycin-Induced Skin Fibrosis

Treatment GroupDosage (oral, daily)Dermal Thickness (µm)Skin Hydroxyproline (µ g/punch )
Control (Saline + Vehicle)Vehicle~150~20
Bleomycin + VehicleVehicle~400~60
Bleomycin + MRI-18671 mg/kg~350~50
Bleomycin + MRI-18673 mg/kg~300~40
Bleomycin + MRI-186710 mg/kg~250~30
Bleomycin + Rimonabant10 mg/kg~300~40

Data adapted from a preclinical study in mice.[5] Results are approximate and for illustrative purposes.

Troubleshooting Guides

Issue: Inconsistent results in iNOS inhibition assays (Western Blot).

  • Potential Cause 1: Protein Degradation.

    • Solution: Always prepare cell or tissue lysates on ice and use a lysis buffer supplemented with a protease inhibitor cocktail.[8]

  • Potential Cause 2: Low iNOS Expression.

    • Solution: Ensure that your cell culture or animal model is adequately stimulated to express iNOS. For in vitro studies, stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) is common.

  • Potential Cause 3: Poor Antibody Quality.

    • Solution: Use an antibody validated for your specific application (e.g., Western Blot) and species. Titrate the primary antibody to find the optimal concentration.[9]

  • Potential Cause 4: Improper Protein Transfer.

    • Solution: Optimize transfer time and voltage based on the molecular weight of iNOS (~130 kDa). Use a PVDF membrane for better protein retention. You can verify transfer efficiency by staining the membrane with Ponceau S after transfer.[8]

Issue: High background or no signal in CB1R binding assays.

  • Potential Cause 1: Inappropriate Blocking.

    • Solution: Use a suitable blocking agent, such as bovine serum albumin (BSA), in your assay buffer. The concentration and incubation time of the blocking agent may need to be optimized.

  • Potential Cause 2: Radioligand Degradation.

    • Solution: Ensure the radioligand is stored correctly and has not exceeded its shelf life. Prepare working solutions fresh for each experiment.

  • Potential Cause 3: Incorrect Membrane Protein Concentration.

    • Solution: Perform a protein concentration assay (e.g., BCA assay) on your membrane preparations to ensure you are using a consistent and appropriate amount in each well. For novel biological samples, it is advisable to perform a dose-response curve to determine the optimal protein concentration.

  • Potential Cause 4: High Non-Specific Binding.

    • Solution: To determine non-specific binding, include control wells with a high concentration of a known unlabeled CB1R ligand to displace the radioligand from the receptors.

Experimental Protocols

Protocol 1: Western Blot for iNOS Expression

  • Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane on an 8% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against iNOS overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: CB1 Receptor Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from tissues or cells expressing CB1R.

  • Assay Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4), your membrane preparation, the radioligand (e.g., [3H]CP55,940), and varying concentrations of this compound or a control compound.

  • Incubation: Incubate the plate at 30°C for 90 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

Mandatory Visualization

G cluster_0 Cell Membrane cluster_1 Cytoplasm CB1R CB1 Receptor Gi Gi/o Protein CB1R->Gi Activates AC Adenylyl Cyclase MAPK MAPK Pathway Gi->AC Inhibits Gi->MAPK Activates iNOS iNOS Enzyme NO Nitric Oxide (NO) iNOS->NO Produces L_Arginine L-Arginine L_Arginine->iNOS Pro_inflammatory Pro-inflammatory & Profibrotic Effects NO->Pro_inflammatory Leads to Zevaquenabant This compound Zevaquenabant->CB1R Inverse Agonist Zevaquenabant->iNOS Inhibits

Caption: Dual inhibitory mechanism of this compound.

G cluster_0 In Vivo Study Workflow cluster_1 Efficacy Assessment start Animal Model of Fibrosis (e.g., BDL, Bleomycin) treatment Daily Oral Administration (this compound or Vehicle) start->treatment monitoring Monitor Animal Health and Body Weight treatment->monitoring endpoint Endpoint Analysis (e.g., 2-4 weeks) monitoring->endpoint harvest Tissue Harvest (e.g., Liver, Skin) endpoint->harvest histology Histological Analysis (Sirius Red Staining) harvest->histology Quantify Collagen hydroxyproline Biochemical Assay (Hydroxyproline Content) harvest->hydroxyproline Measure Collagen gene_expression Molecular Analysis (qPCR for fibrotic markers) harvest->gene_expression Assess Gene Expression

Caption: General experimental workflow for in vivo efficacy studies.

References

Technical Support Center: (Rac)-Zevaquenabant Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Zevaquenabant (also known as MRI-1867, INV-101). The information focuses on understanding its unique pharmacological profile to anticipate and troubleshoot potential experimental issues related to off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Zevaquenabant?

A1: Zevaquenabant is designed as a polypharmacological agent with two primary targets. It acts as a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and as an inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3][4][5] This dual activity is key to its therapeutic effects, particularly in fibrotic and metabolic disorders.[1][2][6]

Q2: The user manual describes Zevaquenabant as a "dual-target" inhibitor. Does this mean it has no off-target effects?

A2: The dual inhibition of CB1R and iNOS is an intended and designed feature of the molecule.[6][7] However, like any small molecule, Zevaquenabant has the potential for unintended off-target interactions. Comprehensive public data on its broad off-target screening is limited. Researchers should be aware of this and consider that unexpected results could stem from interactions with other proteins.

Q3: We are observing variable efficacy of Zevaquenabant in our cell-based assays. What could be the cause?

A3: Variable efficacy can be due to several factors. One important characteristic of Zevaquenabant (MRI-1867) is that it is a substrate of the P-glycoprotein (P-gp/MDR1) efflux pump. Cell lines with high P-gp expression may actively transport the compound out of the cell, reducing its intracellular concentration and apparent potency. Consider using a P-gp inhibitor, such as verapamil, as an experimental control to test for this possibility.

Q4: Is Zevaquenabant selective against the cannabinoid receptor 2 (CB2R)?

A4: Yes, Zevaquenabant is reported to be selective for CB1R over CB2R. One study provides quantitative data on this selectivity, which is summarized in the data table below.

Q5: My experimental results are not consistent with CB1R inverse agonism or iNOS inhibition. What should I do?

A5: If your results cannot be explained by the known targets, consider the following:

  • Uncharacterized Off-Targets: The phenotype may be due to an uncharacterized off-target effect.

  • Compound Stability: Ensure the compound is properly stored and handled to prevent degradation. MedChemExpress suggests storing stock solutions at -80°C for up to 6 months.

  • Experimental Artifacts: Rule out any artifacts in your assay system that could be causing the unexpected results.

  • Perform a Target Screen: If resources permit, running a broad off-target binding panel (e.g., the Eurofins SafetyScreen44™) can help identify potential unintended targets. A general protocol for such an assay is provided below.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Troubleshooting Step
Lower than expected potency in cellular assays. High expression of P-glycoprotein (P-gp/MDR1) efflux pump in the cell line.1. Check the P-gp expression level of your cell line in literature or databases. 2. Co-incubate with a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) to see if potency is restored.
Unexpected phenotype unrelated to CB1R or iNOS signaling. Potential engagement of an unknown off-target protein.1. Review literature for off-target profiles of structurally similar compounds. 2. Perform a broad kinase or receptor binding screen to identify potential off-targets. 3. Use a structurally distinct CB1R/iNOS dual inhibitor as a control to see if the effect is compound-specific.
Inconsistent results between experimental batches. Compound degradation or precipitation.1. Confirm compound integrity via analytical methods like HPLC-MS. 2. Ensure complete solubilization in your vehicle (e.g., DMSO). For in vivo work, specific formulation protocols are available.[7]
Observed effects are consistent with CB1R agonism, not inverse agonism. Cellular context-dependent signaling (e.g., biased agonism).1. Use multiple downstream readouts for receptor activity (e.g., cAMP levels, β-arrestin recruitment, ERK phosphorylation). 2. Compare results with a well-characterized CB1R agonist and inverse agonist in the same assay system.

Quantitative Data Summary

The following table summarizes the known binding affinities and inhibitory concentrations for Zevaquenabant and its racemic form.

CompoundTargetAssay TypeValueSpeciesReference
This compoundCB1RRadioligand Binding (Ki)5.7 nMNot Specified[7]
(-)-MRI-1867 (S-enantiomer)CB1RRadioligand Binding (Ki)1.76 ± 0.35 nMHuman[8]
(-)-MRI-1867 (S-enantiomer)CB2RRadioligand Binding (Ki)> 1000 nMHuman[8]
(-)-MRI-1867 (S-enantiomer)iNOSEnzyme Activity (IC50)0.46 ± 0.04 µMMouse[8]

Experimental Protocols

Protocol 1: General Off-Target Profiling using Radioligand Binding Assay

This protocol provides a general workflow for assessing the off-target binding of Zevaquenabant against a panel of receptors, ion channels, and transporters.

Objective: To identify unintended binding interactions of Zevaquenabant.

Materials:

  • This compound

  • A panel of membranes prepared from cells expressing the target of interest (e.g., adrenergic receptors, dopamine (B1211576) receptors, etc.).

  • A specific radioligand for each target.

  • Assay buffer (target-specific).

  • Non-specific binding control (a high concentration of a known unlabeled ligand for the target).

  • 96-well filter plates.

  • Scintillation fluid and a microplate scintillation counter.

Methodology:

  • Compound Preparation: Prepare a stock solution of Zevaquenabant in DMSO (e.g., 10 mM). Create a serial dilution series to cover a wide concentration range (e.g., 10 µM to 0.1 nM).

  • Assay Setup: In a 96-well plate, add the assay buffer, the cell membranes, the specific radioligand (at a concentration near its Kd), and varying concentrations of Zevaquenabant.

  • Controls:

    • Total Binding: Add vehicle (DMSO) instead of Zevaquenabant.

    • Non-specific Binding: Add the non-specific binding control instead of Zevaquenabant.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Allow the filters to dry, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Determine the percent inhibition of specific binding caused by Zevaquenabant at each concentration.

    • Plot the percent inhibition against the logarithm of Zevaquenabant concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or Ki value.

Visualizations

Signaling Pathways

Zevaquenabant_Signaling Zev Zevaquenabant CB1R CB1 Receptor Zev->CB1R Inverse Agonist iNOS iNOS Enzyme Zev->iNOS Inhibitor AC Adenylyl Cyclase CB1R->AC NO Nitric Oxide (NO) iNOS->NO cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Fibrosis Pro-fibrotic Signaling PKA->Fibrosis Arginine L-Arginine Arginine->iNOS Inflammation Inflammation NO->Inflammation Inflammation->Fibrosis

Caption: Dual inhibitory pathways of Zevaquenabant on CB1R and iNOS.

Experimental Workflow

Troubleshooting_Workflow Start Unexpected Experimental Result with Zevaquenabant Check1 Is the phenotype consistent with CB1R or iNOS modulation? Start->Check1 KnownPath Investigate downstream targets of CB1R/iNOS pathways Check1->KnownPath Yes Check2 Are cells known to express high levels of P-gp? Check1->Check2 No PgpTest Run experiment with a P-gp inhibitor control Check2->PgpTest Yes / Maybe OffTarget Hypothesize unintended off-target effect Check2->OffTarget No PgpTest->OffTarget No Change in Result OffTargetScreen Perform broad off-target screening assay OffTarget->OffTargetScreen

Caption: Troubleshooting workflow for unexpected results with Zevaquenabant.

Logical Relationships

Zevaquenabant_Properties Zev This compound Target1 CB1R Inverse Agonist Zev->Target1 Target2 iNOS Inhibitor Zev->Target2 Property1 Peripheral Restriction Zev->Property1 Property2 P-gp Substrate Zev->Property2 Effect Therapeutic Effect (e.g., Anti-fibrotic) Target1->Effect Target2->Effect Outcome Variable Cellular Potency Property2->Outcome

References

Preventing degradation of (Rac)-Zevaquenabant in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of (Rac)-Zevaquenabant in solution to prevent its degradation. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and efficacy of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: For in vitro studies, this compound can be dissolved in 100% DMSO to a concentration of up to 100 mg/mL, though sonication may be required to achieve full dissolution.[1] For in vivo experiments, specific solvent systems are recommended. One common formulation involves a multi-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Another option is a solution of 10% DMSO in 90% Corn Oil.[1][2] It is crucial to add and mix each solvent sequentially to ensure proper dissolution.[1][2]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: The stability of your this compound stock solution is highly dependent on the storage temperature. For long-term storage, it is recommended to store the solution at -80°C, which should maintain its stability for up to 6 months.[1][2] For short-term storage, -20°C is acceptable for up to 1 month.[1][2] It is not recommended to store stock solutions at room temperature for extended periods.[3]

Q3: Can I store my working solution for later use?

A3: It is highly recommended to prepare working solutions for in vivo experiments freshly on the day of use.[2] This minimizes the risk of degradation or precipitation, ensuring reliable experimental results.

Q4: I am observing precipitation in my solution. What should I do?

A4: If you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid dissolution.[2] Ensure that the entire compound is fully dissolved before use. If precipitation occurs after storage, it may indicate that the storage conditions were not optimal or that the concentration is too high for the chosen solvent system.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling of this compound solutions.

Issue 1: Suspected Degradation of this compound in Solution

  • Symptoms:

    • Loss of expected biological activity in your experiments.

    • Appearance of new, unidentified peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

    • A noticeable change in the color of the solution over time.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Hydrolysis The amide and sulfonamide moieties in the Zevaquenabant structure could be susceptible to hydrolysis, especially at non-neutral pH. Avoid preparing or storing solutions in strongly acidic or basic buffers unless experimentally required.
Oxidation The thioether and other functional groups may be prone to oxidation. Protect your solution from exposure to air for extended periods. Consider using de-gassed solvents for preparation and storing under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation.
Photodegradation Exposure to light, particularly UV light, can induce degradation of complex organic molecules. Always store your this compound solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

Issue 2: Inconsistent Experimental Results

  • Symptoms:

    • High variability between experimental replicates.

    • A gradual decrease in the observed effect of the compound over the course of an extended experiment.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Incomplete Dissolution This compound may not be fully dissolved, leading to an inaccurate concentration in the working solution. Use sonication to ensure complete dissolution and visually inspect for any particulate matter before use.[2]
Adsorption to Labware Lipophilic compounds can sometimes adsorb to plastic surfaces. If you suspect this is an issue, consider using glass or low-adhesion microplates and pipette tips.
Solution Instability The working solution may be degrading over the course of your experiment. Prepare fresh working solutions immediately before each experiment.[2]
Summary of Stock Solution Stability
Storage TemperatureRecommended Storage Period
-80°CUp to 6 months[1][2]
-20°CUp to 1 month[1][2]
Room TemperatureNot Recommended[3]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Studies

This protocol describes the preparation of a suspended solution of this compound at a concentration of 2.5 mg/mL.[2]

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final working solution, begin with 400 µL of PEG300 in a sterile tube.

  • Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Add 450 µL of saline to the mixture to reach the final volume of 1 mL.

  • If any precipitation is observed, use sonication to create a uniform suspension before administration.

Protocol 2: Forced Degradation Study for this compound

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and pathways. This is a common practice in pharmaceutical stability testing.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with a photodiode array (PDA) detector or mass spectrometry (MS) detector.

    • Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify and quantify any degradation products.

Visualizations

cluster_Troubleshooting Troubleshooting Workflow for Solution Instability Start Inconsistent Results or Loss of Activity Check_Precipitate Check for Precipitation Start->Check_Precipitate Precipitate_Yes Precipitate Observed Check_Precipitate->Precipitate_Yes Yes Precipitate_No No Precipitate Observed Check_Precipitate->Precipitate_No No Action_Sonicate Action: Sonicate/Warm Solution Precipitate_Yes->Action_Sonicate Check_Degradation Suspect Chemical Degradation Precipitate_No->Check_Degradation Action_Sonicate->Check_Degradation Action_Fresh_Solution Action: Prepare Fresh Solution Daily Check_Degradation->Action_Fresh_Solution Yes End Problem Resolved Check_Degradation->End No Action_Protect Action: Protect from Light, Air, Extreme pH Action_Fresh_Solution->Action_Protect Action_Protect->End

Caption: Troubleshooting workflow for this compound solution instability.

cluster_Forced_Degradation Forced Degradation Experimental Workflow cluster_Stress Apply Stress Conditions (24h) Prep_Stock Prepare Stock Solution (1 mg/mL in ACN) Acid Acidic (0.1M HCl, 60°C) Prep_Stock->Acid Base Basic (0.1M NaOH, 60°C) Prep_Stock->Base Oxidative Oxidative (3% H2O2, RT) Prep_Stock->Oxidative Thermal Thermal (60°C) Prep_Stock->Thermal Photo Photolytic (UV Light, RT) Prep_Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Compare Compare to Control (Identify Degradants) Analyze->Compare

Caption: Experimental workflow for a forced degradation study.

cluster_Degradation_Pathway Hypothetical Degradation Pathways Zevaquenabant This compound Hydrolysis Hydrolysis (H+ or OH-) Zevaquenabant->Hydrolysis Oxidation Oxidation ([O]) Zevaquenabant->Oxidation Photolysis Photolysis (hv) Zevaquenabant->Photolysis Amide_Cleavage Amide Bond Cleavage Product Hydrolysis->Amide_Cleavage Sulfoxide Thioether Sulfoxide Product Oxidation->Sulfoxide Photoproduct Photolytic Rearrangement Product Photolysis->Photoproduct

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: (Rac)-Zevaquenabant and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing (Rac)-Zevaquenabant in cell viability assays. The following information, presented in a question-and-answer format, addresses potential issues and offers insights into experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational small molecule that functions as a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS)[1]. As a CB1R inverse agonist, it binds to the receptor and reduces its basal level of activity. Its dual-target mechanism makes it a subject of interest in research areas such as fibrotic disorders[1].

Q2: What is the expected effect of this compound on cell viability?

Based on its known mechanisms of action, this compound is expected to have a dose-dependent inhibitory effect on the proliferation and viability of certain cell types.

  • CB1 Receptor Inverse Agonism: Inhibition of CB1 receptor signaling has been shown to reduce cell proliferation and induce apoptosis in various cell lines.

  • iNOS Inhibition: The inhibition of iNOS can lead to decreased production of nitric oxide (NO), a molecule that can have both pro- and anti-proliferative effects depending on its concentration and the cellular context. In many cancer cell types, iNOS inhibition is associated with reduced proliferation and increased apoptosis[2].

Therefore, treatment with this compound is anticipated to decrease cell viability, particularly in cell lines where CB1R and iNOS pathways are active and contribute to cell survival and proliferation.

Q3: What are typical starting concentrations for this compound in a cell viability assay?

While specific IC50 values for this compound in various cell lines are not yet widely published, data from structurally or functionally similar compounds can provide a starting point for concentration range selection. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Quantitative Data: IC50 Values of Functionally Related Compounds

The following tables summarize the half-maximal inhibitory concentration (IC50) values for the well-characterized CB1R inverse agonist AM251 and the selective iNOS inhibitor 1400W in different cell lines and assays. This data can serve as a reference for designing dose-response studies with this compound.

Table 1: IC50 Values for the CB1R Inverse Agonist AM251

Cell LineAssayIC50 (µM)Reference
Mouse Hippocampal MembranesIn vitro binding assay~0.0002[3]
Glioma Cells (U373MG)Cell ViabilityNot specified, but inhibited cannabinoid-induced cell death[4]
Non-small cell lung cancerCell Proliferation/MigrationNot specified, but reversed effects of agonists[4]

Table 2: IC50 Values for the iNOS Inhibitor 1400W

Cell Line/SystemAssayIC50/Ki (µM)Reference
Human iNOSIn vitro enzyme inhibitionKd ≤ 0.007[5][6]
Human nNOSIn vitro enzyme inhibitionKi = 2[5]
Human eNOSIn vitro enzyme inhibitionKi = 50[5]
Rat Model of Endotoxin-induced Vascular InjuryIn vivo inhibition>50-fold more potent against iNOS than eNOS[6]

Experimental Protocols

Below are detailed methodologies for commonly used cell viability assays, adapted for use with this compound. It is essential to optimize these protocols for your specific cell line and experimental setup.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

Materials:

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Appropriate cell culture medium and supplements

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

  • This compound

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Appropriate cell culture medium and supplements

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density.

  • Compound Treatment: Treat cells with a range of this compound concentrations as described in the MTT protocol.

  • Incubation: Incubate for the desired duration.

  • Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer.

Troubleshooting Guide

Issue Code Problem Potential Cause(s) Suggested Solution(s)
ZV-V-01 High variability between replicate wells 1. Uneven cell seeding.2. Pipetting errors.3. Edge effects in the 96-well plate.1. Ensure a homogenous single-cell suspension before seeding.2. Calibrate pipettes and use consistent technique.3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium to maintain humidity.
ZV-V-02 Low signal or poor dynamic range 1. Suboptimal cell number.2. Insufficient incubation time with the compound or assay reagent.3. Cells are not in a healthy, exponential growth phase.1. Perform a cell titration experiment to determine the optimal seeding density.2. Optimize the incubation times for both the compound treatment and the assay reagent.3. Ensure cells are healthy and sub-cultured regularly.
ZV-V-03 Compound precipitation in culture medium 1. Poor solubility of this compound at the tested concentration.2. High final concentration of the solvent (e.g., DMSO).1. Visually inspect for precipitate after adding the compound to the medium. If observed, use lower concentrations or a different solvent system if compatible with the cells.2. Ensure the final solvent concentration is non-toxic and does not exceed recommended levels (typically <0.5% for DMSO).
ZV-V-04 Unexpectedly high cell viability at high concentrations 1. The cell line may be resistant to the effects of CB1R inverse agonism or iNOS inhibition.2. The compound may interfere with the assay chemistry (e.g., direct reduction of MTT).1. Test the compound in a different, potentially more sensitive, cell line.2. Run a cell-free control with the compound and the assay reagent to check for direct chemical interference. If interference is observed, consider using an alternative viability assay (e.g., a dye exclusion method like Trypan Blue).

Visualizations

Signaling Pathway of this compound in Relation to Cell Viability

G Zevaquenabant This compound CB1R CB1 Receptor Zevaquenabant->CB1R Inverse Agonist iNOS iNOS Zevaquenabant->iNOS Inhibitor AC Adenylyl Cyclase CB1R->AC NO Nitric Oxide iNOS->NO cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Proliferation_Genes Proliferation Genes CREB->Proliferation_Genes Cell_Viability Decreased Cell Viability Proliferation_Genes->Cell_Viability Apoptosis_Pathways Pro-apoptotic Pathways NO->Apoptosis_Pathways Apoptosis_Pathways->Cell_Viability

Caption: Proposed signaling pathway of this compound leading to decreased cell viability.

Experimental Workflow for Cell Viability Assay

G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Compound Prepare this compound dilutions Incubate_Overnight->Prepare_Compound Treat_Cells Treat cells with compound Incubate_Overnight->Treat_Cells Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_Reagent Add viability assay reagent (e.g., MTT, CellTiter-Glo) Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate for required time Add_Reagent->Incubate_Reagent Read_Plate Read plate (Absorbance/Luminescence) Incubate_Reagent->Read_Plate Analyze_Data Analyze data and determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General workflow for assessing cell viability with this compound treatment.

References

Interpreting unexpected results with (Rac)-Zevaquenabant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with (Rac)-Zevaquenabant.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Unexpected In Vivo Efficacy and Safety Findings

Question 1: We are observing unexpected behavioral changes (e.g., anxiety, irritability) in our animal models treated with this compound, which is designed to be peripherally restricted. Why might this be happening?

Answer: This is a critical observation, as peripherally restricted agents are designed to minimize central nervous system (CNS) effects. Several factors could contribute to these unexpected findings:

  • Incomplete Peripheral Restriction: The blood-brain barrier (BBB) penetration may not be zero. Even a small percentage of the compound crossing the BBB could engage central CB1 receptors, especially at higher doses. It is crucial to perform pharmacokinetic studies to determine the brain-to-plasma concentration ratio of this compound in your specific model.

  • Metabolite Activity: A metabolite of this compound might be centrally active. Consider performing metabolic profiling to identify major metabolites and assess their ability to cross the BBB and bind to CB1 receptors.

  • Indirect CNS Effects: Peripheral modulation of signaling pathways can have indirect effects on the CNS. For example, altering peripheral inflammatory or metabolic states can influence neurotransmitter systems.

  • Off-Target Effects: Although designed to be selective, this compound could have off-target effects on other receptors or enzymes in the CNS that regulate behavior.

A similar peripherally acting CB1R blocker, monlunabant, has been reported to cause mild to moderate neuropsychiatric side effects in clinical trials, suggesting this may be a class effect that is not fully understood.[1]

Troubleshooting Steps:

  • Verify Dose: Ensure the administered dose is consistent with published literature and does not exceed recommended concentrations.

  • Pharmacokinetic Analysis: Measure brain and plasma concentrations of this compound and its potential metabolites over time.

  • Control Experiments: Include a centrally acting CB1R antagonist (e.g., rimonabant) as a positive control for CNS effects and a peripherally restricted neutral CB1R antagonist as a comparator.[2]

Question 2: We are not observing the expected anti-fibrotic or metabolic benefits in our in vivo model. What are the potential reasons?

Answer: Lack of efficacy can be due to a variety of factors related to the compound, the experimental model, or the assays used.

  • Pharmacokinetics and Bioavailability: The compound may have poor oral bioavailability or rapid metabolism in your specific animal model, leading to insufficient exposure at the target tissue.

  • Disease Model Specifics: The chosen animal model may not have significant upregulation of the endocannabinoid/CB1R system or iNOS, the targets of this compound. It is important to characterize the expression and activity of these targets in your model.

  • Dosing Regimen: The dosing frequency or duration may be insufficient to produce a therapeutic effect.

  • Compound Stability: Ensure the compound is stable in the formulation used for administration.

Troubleshooting Steps:

  • Confirm Target Engagement: Measure downstream markers of CB1R and iNOS activity in the target tissue to confirm that the drug is engaging its targets at the administered dose.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate compound exposure with the biological effect to determine if higher or more frequent dosing is needed.

  • Re-evaluate the Animal Model: Confirm that the pathological mechanisms in your model are dependent on CB1R and/or iNOS signaling.

Category 2: In Vitro Assay Troubleshooting

Question 3: In our iNOS inhibitor assay, we are seeing inconsistent IC50 values for this compound. What could be causing this variability?

Answer: iNOS assays can be sensitive to experimental conditions. Variability in IC50 values can arise from several sources:

  • Cofactor Availability: iNOS activity is dependent on several cofactors, including FAD, FMN, heme, and tetrahydrobiopterin (B1682763) (BH4).[3][4] Depletion or variability in the concentration of these cofactors can affect enzyme activity and inhibitor potency.

  • Arginine Concentration: As the substrate for iNOS, the concentration of L-arginine can impact the apparent potency of competitive inhibitors.

  • Assay Method: Different assay methods (e.g., Griess assay for nitrite (B80452), hemoglobin capture assay) have different sensitivities and potential for interference. The Griess assay, for instance, can be affected by compounds that interfere with the diazotization reaction.

  • Compound Solubility and Stability: Poor solubility of this compound in the assay buffer can lead to inaccurate concentrations. The compound may also be unstable under the assay conditions.

Troubleshooting Steps:

  • Ensure Cofactor Saturation: Supplement the assay buffer with saturating concentrations of all necessary cofactors.

  • Standardize Substrate Concentration: Use a consistent concentration of L-arginine, typically at or near the Km for the enzyme.

  • Validate Assay Method: Run appropriate controls to check for assay interference by the compound or vehicle.

  • Assess Compound Solubility: Visually inspect for precipitation and consider using a different solvent or a lower concentration range if solubility is an issue.

Question 4: We are observing off-target effects in our cell-based assays. How can we investigate the selectivity of this compound?

Answer: While designed as a dual-target inhibitor, this compound may interact with other proteins.

  • Selectivity Profiling: A comprehensive selectivity panel screening against a broad range of receptors, ion channels, and enzymes is the most direct way to identify off-target interactions.

  • Competitive Binding Assays: Perform competitive binding assays with radiolabeled ligands for suspected off-target receptors to determine the binding affinity of this compound.

  • Functional Assays: Use functional assays to determine if the binding to an off-target receptor results in agonism, antagonism, or inverse agonism.

Quantitative Data Summary

CompoundTargetBinding Affinity (Ki)Functional ActivityReference
This compoundHuman CB1R5.7 nMInverse Agonist[5]
This compoundiNOSInhibitorInhibits NO production[5]
AM6545Rat CB1R1.7 nMNeutral Antagonist[2]
AM6545Rat CB2R523 nMNeutral Antagonist[2]

Experimental Protocols

Protocol 1: In Vivo Assessment of Peripheral CB1R Antagonism (Upper Gastrointestinal Motility Assay)

This protocol is adapted from methodologies used to assess the in vivo functional antagonism of peripheral CB1Rs.

Objective: To determine the effect of this compound on gastrointestinal motility in mice, a peripherally mediated CB1R function.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • CB1R agonist (e.g., CP55,940)

  • Charcoal meal (e.g., 10% charcoal in 5% gum arabic)

  • Male C57BL/6 mice

Procedure:

  • Fast mice for 12-18 hours with free access to water.

  • Administer this compound or vehicle via oral gavage (p.o.).

  • After a predetermined pretreatment time (e.g., 60 minutes), administer the CB1R agonist or vehicle intraperitoneally (i.p.).

  • 30 minutes after agonist administration, administer the charcoal meal (0.1 mL/10 g body weight) p.o.

  • After 20-30 minutes, euthanize the mice by cervical dislocation.

  • Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.

  • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Calculate the percent intestinal transit as: (distance traveled by charcoal / total length of small intestine) x 100.

Expected Outcome: A CB1R agonist will inhibit gastrointestinal motility. An effective peripheral CB1R antagonist like this compound should block this effect.

Protocol 2: In Vitro iNOS Activity Assay (Griess Assay)

Objective: To determine the in vitro inhibitory potency of this compound on iNOS activity.

Materials:

  • Recombinant murine or human iNOS

  • This compound

  • L-arginine

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • FAD, FMN, Calmodulin

  • Assay Buffer (e.g., HEPES-based buffer, pH 7.4)

  • Griess Reagent (Reagent A: Sulfanilamide in HCl; Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Nitrite standard solution

  • 96-well microplate

Procedure:

  • Prepare a reaction mixture containing assay buffer, iNOS enzyme, and all cofactors (NADPH, BH4, FAD, FMN, Calmodulin).

  • Add various concentrations of this compound or vehicle to the wells of a 96-well plate.

  • Initiate the reaction by adding L-arginine to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a reagent that precipitates the enzyme).

  • To measure nitrite production, add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add Griess Reagent B and incubate for another 5-10 minutes.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using the nitrite standard solution to calculate the concentration of nitrite in each well.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

G cluster_0 Troubleshooting Unexpected In Vivo CNS Effects A Unexpected CNS Effects Observed (e.g., anxiety, irritability) B Is dose appropriate? A->B Check E Consider Indirect CNS Effects (Peripheral Signaling) A->E F Perform Off-Target Screening A->F C Conduct Pharmacokinetic Study (Brain vs. Plasma Concentration) B->C If Yes D Identify & Test Metabolites (Central Activity?) C->D G Hypothesis: Incomplete Peripheral Restriction C->G H Hypothesis: Active CNS Metabolite D->H I Hypothesis: Indirect Mechanism E->I J Hypothesis: Off-Target Effect F->J

Caption: Troubleshooting workflow for unexpected CNS effects.

G cluster_pathway Dual Signaling Pathway of this compound Zeva This compound CB1R Peripheral CB1 Receptor Zeva->CB1R Inverse Agonist iNOS Inducible Nitric Oxide Synthase (iNOS) Zeva->iNOS Inhibitor ProFibrotic Pro-Fibrotic Signaling (e.g., TGF-β, CTGF) CB1R->ProFibrotic Metabolic Metabolic Dysregulation CB1R->Metabolic NO_prod Excess Nitric Oxide (NO) Production iNOS->NO_prod Fibrosis Tissue Fibrosis ProFibrotic->Fibrosis Inflammation Inflammation (e.g., Cytokine Production) Inflammation->Fibrosis NO_prod->Inflammation

Caption: Dual inhibitory mechanism of this compound.

References

Adjusting experimental protocols for different Zevaquenabant batches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Zevaquenabant. The information herein is intended to help address specific issues that may arise during experimentation, with a focus on potential variability between different batches of the compound.

Frequently Asked Questions (FAQs)

Q1: What is Zevaquenabant and what is its mechanism of action?

Zevaquenabant (also known as S-MRI-1867 or INV-101) is an investigational small molecule drug.[1] It functions as a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1] Its peripheral selectivity is a key feature, designed to minimize central nervous system side effects.[1] It is currently being investigated for its therapeutic potential in fibrotic disorders and metabolic diseases.[1][2]

Q2: I am seeing unexpected or inconsistent results in my experiments with a new batch of Zevaquenabant. What could be the cause?

Inconsistent results between different batches of a small molecule inhibitor like Zevaquenabant can stem from several factors. These may include slight variations in:

  • Purity: Even small differences in purity can affect the active concentration of the compound.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) which can have different solubility and dissolution rates.

  • Residual Solvents: The type and amount of residual solvents from the manufacturing process can vary and may impact experimental systems.

  • Degradation: Improper storage or handling can lead to degradation of the compound.

It is crucial to carefully characterize each new batch and compare its properties to previous batches.

Q3: How should I prepare and store Zevaquenabant stock solutions?

According to supplier data, Zevaquenabant is soluble in DMSO.[3] For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of 100 mg/mL with the aid of ultrasound to ensure complete dissolution.[3]

For long-term storage, the solid powder form of Zevaquenabant should be stored at -20°C.[3] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Q4: What are the typical starting concentrations for in vitro and in vivo experiments with Zevaquenabant?

The optimal concentration will depend on the specific experimental setup. However, based on available literature:

  • In vitro : For CB1 receptor binding assays, concentrations will vary depending on the assay format. For iNOS inhibition assays, IC50 values for similar compounds are in the micromolar range.

  • In vivo : A study in diet-induced obese mice used a dose of 3 mg/kg administered orally for 28 days to observe effects on renal parameters.[3]

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific model system.

Troubleshooting Guide: Adjusting for Batch-to-Batch Variability

Issue 1: Altered Potency or Efficacy with a New Batch

You may observe a shift in the IC50 or EC50 value, or a general decrease in the expected biological effect with a new batch of Zevaquenabant.

Troubleshooting Workflow:

start Start: Inconsistent results with new batch coa Review Certificate of Analysis (CoA) for both batches start->coa purity Compare Purity (HPLC) coa->purity potency Compare Potency (IC50/EC50 if provided) coa->potency solubility Perform Solubility Test purity->solubility If purity differs dose_response Run a full Dose-Response Curve with the new batch potency->dose_response If potency differs solubility->dose_response contact Contact the supplier for further information dose_response->contact If discrepancy persists

Caption: Troubleshooting workflow for addressing altered potency.

Corrective Actions:

  • Review the Certificate of Analysis (CoA): Carefully compare the CoA for the new and old batches. Pay close attention to purity (typically determined by HPLC), residual solvents, and any reported biological activity.

  • Perform a Solubility Test: Prepare a stock solution of the new batch and visually inspect for any precipitation or incomplete dissolution compared to the previous batch.

  • Run a Full Dose-Response Curve: Do not rely on a single concentration. A full dose-response curve will accurately determine the potency of the new batch in your assay system.

  • Normalize to Active Compound Concentration: If the purity is different, adjust the concentration of your stock solution to ensure you are dosing the same amount of active compound.

Issue 2: Poor Solubility of a New Batch

A new batch of Zevaquenabant may be more difficult to dissolve or may precipitate out of solution at concentrations that were previously stable.

Troubleshooting Workflow:

start Start: Poor solubility of new batch sonication Increase Sonication Time/Intensity start->sonication warming Gentle Warming (e.g., 37°C) sonication->warming solvent Try Alternative Solubilization Protocol warming->solvent coa Check CoA for different salt form or polymorph solvent->coa contact Contact Supplier coa->contact If information is missing or suggests differences

Caption: Troubleshooting workflow for addressing solubility issues.

Corrective Actions:

  • Sonication and Warming: Increase the duration and intensity of sonication. Gentle warming (e.g., to 37°C) can also aid dissolution.

  • Alternative Solubilization Protocol: For in vivo preparations, a common method is to use a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

  • Check the Certificate of Analysis: Look for any indication of a different salt form or polymorph, as this can significantly impact solubility. If this information is not provided, contact the supplier.

Data Presentation: Hypothetical Batch Comparison

The following table presents a hypothetical comparison of two different batches of Zevaquenabant to illustrate potential sources of variability.

ParameterBatch ABatch BPotential Impact
Appearance White to off-white solidSlightly yellowish solidA color change may indicate the presence of impurities or degradation.
Purity (HPLC) 99.5%98.2%Lower purity in Batch B means a lower effective concentration of the active compound.
Residual Solvent (DMSO) <0.1%0.5%Higher residual solvent in Batch B could affect cell viability or enzyme activity in sensitive assays.
Solubility (in DMSO) ≥ 100 mg/mL85 mg/mLReduced solubility in Batch B may require adjustments to stock solution preparation.
IC50 (CB1R Binding) 5.2 nM6.5 nMA slight shift in potency may be observed, requiring confirmation with a dose-response curve.

Experimental Protocols

CB1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of different batches of Zevaquenabant to the CB1 receptor.

Materials:

  • Membrane preparations from cells expressing human CB1 receptor.

  • [3H]-CP55,940 (radioligand).

  • Zevaquenabant (test compound).

  • WIN 55,212-2 (non-labeled competitor for non-specific binding).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters.

Procedure:

  • Prepare serial dilutions of Zevaquenabant in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-CP55,940 solution, and 50 µL of the Zevaquenabant dilution.

  • For total binding, add 50 µL of assay buffer instead of Zevaquenabant.

  • For non-specific binding, add 50 µL of WIN 55,212-2 solution.

  • Add 50 µL of the membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki value for Zevaquenabant using the Cheng-Prusoff equation.

iNOS Inhibition Assay

Objective: To assess the inhibitory activity of different Zevaquenabant batches on iNOS enzyme activity.

Materials:

  • Recombinant murine iNOS enzyme.

  • L-arginine (substrate).

  • NADPH.

  • Griess Reagent (for nitrite (B80452) determination).

  • Zevaquenabant (test compound).

  • Assay buffer: 50 mM HEPES, pH 7.4.

Procedure:

  • Prepare serial dilutions of Zevaquenabant in assay buffer.

  • In a 96-well plate, add 20 µL of Zevaquenabant dilution or buffer (for control).

  • Add 20 µL of a solution containing L-arginine and NADPH.

  • Add 10 µL of the iNOS enzyme solution to initiate the reaction.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of a suitable stop solution (e.g., 1M HCl).

  • To measure nitrite production (a stable metabolite of nitric oxide), add 100 µL of Griess Reagent to each well.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Construct a dose-response curve and calculate the IC50 value for Zevaquenabant.

Signaling Pathway and Workflow Diagrams

cluster_0 Zevaquenabant Dual Mechanism of Action Zevaquenabant Zevaquenabant CB1R CB1 Receptor Zevaquenabant->CB1R Inverse Agonist iNOS iNOS Zevaquenabant->iNOS Inhibitor G_protein G-protein signaling CB1R->G_protein Inhibited NO_production Nitric Oxide Production iNOS->NO_production Inhibited Downstream Downstream Cellular Effects G_protein->Downstream NO_production->Downstream

Caption: Zevaquenabant's dual inhibitory signaling pathway.

cluster_1 Batch Qualification Workflow New_Batch Receive New Batch of Zevaquenabant CoA_Review Review Certificate of Analysis New_Batch->CoA_Review PhysChem Physicochemical Characterization (Solubility, Appearance) CoA_Review->PhysChem Bio_Assay Biological Activity Confirmation (e.g., CB1R Binding Assay) PhysChem->Bio_Assay Comparison Compare data with previous batch Bio_Assay->Comparison Accept Accept Batch for Use Comparison->Accept Consistent Reject Reject Batch / Contact Supplier Comparison->Reject Inconsistent

References

Technical Support Center: (Rac)-Zevaquenabant in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term stability of (Rac)-Zevaquenabant when stored in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

For optimal stability, it is recommended to store stock solutions of this compound in anhydrous, high-purity DMSO in tightly sealed vials. For short-term storage (up to one month), -20°C is acceptable. For long-term storage (up to six months), -80°C is strongly recommended to minimize degradation. Aliquoting the stock solution into single-use vials is advisable to avoid repeated freeze-thaw cycles.

Q2: I observed precipitation in my DMSO stock solution after thawing. What should I do?

Precipitation can occur, especially with concentrated stock solutions or after temperature fluctuations. Before use, it is crucial to ensure that the compound is fully redissolved. This can be achieved by allowing the vial to equilibrate to room temperature, followed by vortexing or brief sonication. Visually inspect the solution to confirm that no particulates are present. If precipitation persists, gentle warming (e.g., 37°C) may be applied, but caution should be exercised as heat can accelerate degradation.

Q3: Can the presence of water in DMSO affect the stability of this compound?

Yes, water can significantly impact the stability of many small molecules in DMSO, potentially leading to hydrolysis. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Therefore, it is critical to use anhydrous DMSO and to minimize the exposure of stock solutions to the atmosphere. Always use tightly sealed containers and consider handling in a low-humidity environment.

Q4: How many freeze-thaw cycles can a solution of this compound in DMSO tolerate?

While some compounds are relatively stable through multiple freeze-thaw cycles, it is a potential source of degradation. As a best practice, it is recommended to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles. If repeated use from a single stock is unavoidable, the stability should be periodically verified.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or unexpected experimental results. Compound degradation due to improper storage.Verify the storage conditions and age of the stock solution. Prepare a fresh stock solution from powder. Perform a stability check using HPLC or LC-MS.
Precipitation of the compound leading to inaccurate concentration.Ensure the compound is fully dissolved before use. See FAQ Q2 for redissolving procedures. Consider preparing a more dilute stock solution if precipitation is a recurring issue.
Visible discoloration or change in the appearance of the DMSO stock solution. Chemical degradation of the compound or reaction with impurities in the DMSO.Discard the solution. Prepare a fresh stock using high-purity, anhydrous DMSO and new compound powder.
Appearance of new peaks in HPLC/LC-MS analysis. Formation of degradation products.Review storage and handling procedures. Identify the degradation products if possible to understand the degradation pathway. Shorten storage time or use more stringent storage conditions (e.g., -80°C instead of -20°C).

Long-Term Stability Data (Representative)

While specific long-term stability data for this compound is not publicly available, the following table provides representative stability data for a typical small molecule stored in anhydrous DMSO at a concentration of 10 mM. This data is intended to serve as a general guideline.

Storage Condition1 Month3 Months6 Months12 Months
-80°C >99%>99%>98%>97%
-20°C >98%>95%>92%>85%
4°C >95%>90%>80%<70%
Room Temperature (20-25°C) <90%<75%<60%<40%

Note: The stability of a compound is molecule-specific. It is highly recommended to perform an in-house stability study for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the powdered this compound and anhydrous DMSO to equilibrate to room temperature.

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex thoroughly until the compound is completely dissolved.

  • If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use, tightly sealed amber vials to protect from light and moisture.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of Long-Term Stability by HPLC
  • Time-Zero (T0) Analysis:

    • Immediately after preparing the stock solution (Protocol 1), take one aliquot for immediate analysis.

    • Dilute the stock solution to a suitable concentration for HPLC analysis with an appropriate solvent (e.g., acetonitrile/water).

    • Inject the sample into the HPLC system and record the chromatogram. The peak area of the parent compound at T0 will serve as the 100% reference.

  • Sample Storage:

    • Store the remaining aliquots under the desired storage conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Analysis at Subsequent Time Points:

    • At each scheduled time point (e.g., 1, 3, 6, 12 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw and equilibrate to room temperature.

    • Prepare and analyze the sample by HPLC using the same method as the T0 sample.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at T0) * 100

    • Analyze the chromatograms for the appearance of any new peaks, which may indicate the formation of degradation products.

Visualizations

Signaling Pathway of this compound

This compound is a dual inhibitor of the Cannabinoid Receptor 1 (CB1R) and Inducible Nitric Oxide Synthase (iNOS). The following diagram illustrates the general signaling pathways affected by this dual inhibition.

Zevaquenabant_Signaling cluster_CB1R CB1 Receptor Pathway cluster_iNOS iNOS Pathway CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation Downstream_CB1R Downstream Effects (e.g., Neurotransmission, Metabolism) PKA->Downstream_CB1R Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) iNOS_Induction iNOS Gene Transcription Inflammatory_Stimuli->iNOS_Induction iNOS iNOS Enzyme iNOS_Induction->iNOS Translation NO Nitric Oxide (NO) iNOS->NO Catalysis L_Arginine L-Arginine L_Arginine->iNOS Downstream_iNOS Downstream Effects (e.g., Inflammation, Vasodilation, Cytotoxicity) NO->Downstream_iNOS Zevaquenabant This compound Zevaquenabant->CB1R Inhibition Zevaquenabant->iNOS Inhibition

Caption: Dual inhibitory action of this compound.

Experimental Workflow for Stability Assessment

The following diagram outlines the logical flow of an experiment to assess the long-term stability of this compound in DMSO.

Stability_Workflow cluster_TimePoints Time Points Prep Prepare Stock Solution in Anhydrous DMSO Aliquot Aliquot into Single-Use Vials Prep->Aliquot T0 Time-Zero Analysis (HPLC/LC-MS) (Establish 100% Reference) Aliquot->T0 Store Store Aliquots under Different Conditions (-80°C, -20°C, 4°C, RT) Aliquot->Store T1 Time 1 (e.g., 1 Month) Store->T1 T2 Time 2 (e.g., 3 Months) Store->T2 Tn Time n (e.g., 12 Months) Store->Tn Analysis Analyze Aliquots by HPLC/LC-MS T1->Analysis T2->Analysis Tn->Analysis Data Calculate % Remaining & Check for Degradants Analysis->Data Report Generate Stability Report Data->Report

Caption: Workflow for assessing compound stability in DMSO.

Validation & Comparative

A Comparative Guide: (Rac)-Zevaquenabant vs. Rimonabant and the Quest for Peripheral Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic disease therapeutics has been significantly shaped by the exploration of the endocannabinoid system, particularly the cannabinoid type 1 (CB1) receptor. Rimonabant, a first-generation CB1 receptor antagonist, demonstrated considerable promise in treating obesity and related metabolic disorders. However, its clinical utility was ultimately thwarted by severe psychiatric side effects, including anxiety and depression, stemming from its activity on central nervous system (CNS) CB1 receptors.[1][2][3][4][5] This pivotal challenge paved the way for the development of peripherally restricted CB1 receptor antagonists, designed to elicit the therapeutic metabolic benefits while circumventing the detrimental CNS effects.[6][7][8] (Rac)-Zevaquenabant (also known as (S)-MRI-1867 or INV-101) has emerged as a leading third-generation, peripherally selective CB1 receptor inverse agonist, also possessing inhibitory activity against inducible nitric oxide synthase (iNOS).[2][6]

This guide provides an objective, data-driven comparison of the peripheral selectivity of this compound and Rimonabant, offering a comprehensive resource for researchers in metabolic disease and drug development.

Quantitative Data Comparison

The following tables summarize key in vitro and in vivo data, highlighting the differential pharmacological profiles of this compound and Rimonabant.

Table 1: CB1 Receptor Binding Affinity

CompoundReceptor/TissueKi (nM)Selectivity (CB1 vs. CB2)
This compound Human CB1Not explicitly found as Ki>2000-fold
Rimonabant Human CB11.8 - 6.9[1][9][10][11]~285-fold (Ki for CB2 > 514 nM)[1]

Table 2: In Vitro Functional Activity at CB1 Receptor

CompoundAssayCell LineIC50 / EC50
This compound β-arrestin-2 Recruitment InhibitionhCB1R-CHO-K1IC50 values indicate a 5-fold bias for β-arrestin-2 over G-protein signaling inhibition.[12]
G-protein Activation Inhibition ([35S]GTPγS)hCB1R-CHO-K1See above[12]
Rimonabant β-arrestin-2 Recruitment InhibitionhCB1R-CHO-K1Non-biased[13]
G-protein Activation Inhibition ([35S]GTPγS)hCB1R-CHO-K1EC50 = 5 nM (as an inverse agonist)[14]

Table 3: Pharmacokinetic Properties and In Vivo Central Nervous System (CNS) Effects

ParameterThis compoundRimonabant
Brain/Plasma Ratio 0.03[6]1.0 - 4.4[15]
Anxiogenic Behavior (Elevated Plus Maze) No significant anxiogenic effects observed.[13]Induces strong anxiety.[13]
Brain CB1R Occupancy Not significantly altered by escalating doses (3 to 30 mg/kg) or chronic dosing.[6]Significant brain CB1R occupancy at therapeutic doses.[13]

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and the experimental designs used to differentiate these compounds, the following diagrams are provided.

CB1R_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling CB1R CB1 Receptor G_protein Gαi/o Activation CB1R->G_protein Activates Beta_arrestin β-arrestin 2 Recruitment CB1R->Beta_arrestin Activates Agonist Endocannabinoid (e.g., Anandamide) Agonist->CB1R Activates Zevaquenabant This compound (Inverse Agonist) Zevaquenabant->CB1R Inhibits (Peripherally) Rimonabant Rimonabant (Inverse Agonist) Rimonabant->CB1R Inhibits (Centrally & Peripherally) AC Adenylyl Cyclase Inhibition G_protein->AC cAMP ↓ cAMP AC->cAMP Desensitization Receptor Desensitization/ Internalization Beta_arrestin->Desensitization

Caption: CB1 Receptor Signaling Pathway.

Brain_Penetration_Workflow start Administer Compound (e.g., oral gavage to mice) collect_samples Collect Blood and Brain Samples at Timed Intervals start->collect_samples process_blood Process Blood to Obtain Plasma collect_samples->process_blood homogenize_brain Homogenize Brain Tissue collect_samples->homogenize_brain quantify_drug Quantify Compound Concentration in Plasma and Brain Homogenate (LC-MS/MS) process_blood->quantify_drug homogenize_brain->quantify_drug calculate_ratio Calculate Brain/Plasma Concentration Ratio quantify_drug->calculate_ratio end Assess Peripheral Selectivity calculate_ratio->end

Caption: Experimental Workflow for Brain Penetration Assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

CB1 Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a standard radioligand binding assay to determine the affinity of a compound for the CB1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound and Rimonabant for the CB1 receptor.

Materials:

  • Human CB1 receptor-expressing cell membranes (e.g., from HEK293 or CHO cells).[1]

  • [3H]CP55,940 (radioligand).[1]

  • Test compounds (this compound, Rimonabant).

  • Incubation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.3% BSA, pH 7.4.[1]

  • Wash Buffer: 50 mM Tris, pH 7.4, 0.25% BSA.[1]

  • Non-specific binding control: A high concentration of a known CB1 ligand (e.g., 1 µM CP55,940).[1]

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Incubate the CB1 receptor-expressing cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand ([3H]CP55,940, e.g., 0.75 nM).[1]

  • Allow the binding to reach equilibrium (e.g., 90 minutes at 30°C).[1]

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[1]

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay (Functional Assay)

This assay measures the functional activity of a compound as an agonist or inverse agonist by quantifying its effect on G-protein activation.

Objective: To determine if this compound and Rimonabant act as inverse agonists (decrease basal G-protein activation).

Materials:

  • CB1 receptor-expressing membrane preparations.

  • [35S]GTPγS (a non-hydrolyzable GTP analog).[16]

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, and GDP (e.g., 30 µM).

  • Test compounds.

Procedure:

  • Pre-incubate membranes with test compounds at various concentrations.

  • Initiate the binding reaction by adding [35S]GTPγS.[16]

  • Incubate to allow for [35S]GTPγS binding to activated G-proteins.

  • Terminate the reaction by rapid filtration through a filter plate.[16]

  • Wash the filters with ice-cold wash buffer.[16]

  • Quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Inverse agonist activity is determined by a concentration-dependent decrease in basal [35S]GTPγS binding.

In Vivo Brain Penetration Study

This protocol describes the methodology to determine the brain-to-plasma concentration ratio of a compound in an animal model.

Objective: To compare the extent of brain penetration of this compound and Rimonabant.

Materials:

  • Male C57Bl/6J mice.[13]

  • Test compounds (this compound, Rimonabant).

  • Vehicle for administration (e.g., DMSO:Tween80:saline).[6]

  • Equipment for oral gavage or intraperitoneal injection.

  • Equipment for blood and brain tissue collection.

  • LC-MS/MS system for drug quantification.[3]

Procedure:

  • Administer the test compound to mice at a defined dose (e.g., 10 mg/kg) via oral gavage or intraperitoneal injection.[3][6]

  • At a specified time point post-administration (e.g., 1 hour, corresponding to Cmax), collect blood samples.[13]

  • Perfuse the mice with saline to remove blood from the brain vasculature.[3]

  • Excise and collect the brain tissue.

  • Process the blood to obtain plasma.

  • Homogenize the brain tissue.

  • Extract the drug from both plasma and brain homogenate samples.

  • Quantify the concentration of the drug in each sample using a validated LC-MS/MS method.[3]

  • Calculate the brain-to-plasma concentration ratio by dividing the drug concentration in the brain (ng/g) by the drug concentration in the plasma (ng/mL).

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Objective: To evaluate the potential anxiogenic effects of this compound and Rimonabant.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms).[7][17][18]

  • Video tracking software.

  • Test animals (mice).

Procedure:

  • Habituate the mice to the testing room for at least 30 minutes prior to the experiment.[7]

  • Administer the test compound or vehicle to the mice at a specified time before the test.

  • Place the mouse in the center of the maze, facing an open arm.[8]

  • Allow the mouse to explore the maze for a set period (e.g., 5-10 minutes).[7][17]

  • Record the animal's movement using a video camera and tracking software.

  • Analyze the data for parameters indicative of anxiety, such as the time spent in the open arms versus the closed arms and the number of entries into each arm type. A decrease in open arm exploration is indicative of anxiogenic-like effects.[17]

Conclusion

The presented data strongly support the classification of this compound as a peripherally selective CB1 receptor antagonist/inverse agonist, in stark contrast to the brain-penetrant profile of Rimonabant. The significantly lower brain-to-plasma ratio of this compound correlates with a lack of anxiogenic effects in preclinical models, a critical differentiator from Rimonabant. While both compounds demonstrate high affinity for the CB1 receptor, the peripheral restriction of this compound offers a promising strategy to harness the metabolic benefits of CB1 receptor blockade while mitigating the centrally-mediated adverse effects that led to the withdrawal of Rimonabant. Further research into the long-term efficacy and safety of peripherally restricted CB1 antagonists like this compound is warranted to fully evaluate their therapeutic potential in treating metabolic diseases.

References

A Comparative Analysis of (Rac)-Zevaquenabant and Other Inducible Nitric Oxide Synthase (iNOS) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of (Rac)-Zevaquenabant ((Rac)-MRI-1867) as an inhibitor of inducible nitric oxide synthase (iNOS) against other notable iNOS inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual diagrams of relevant biological pathways and workflows to facilitate a comprehensive understanding of their comparative performance.

Introduction to iNOS Inhibition

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and bacterial endotoxins. While NO is a crucial signaling molecule in various physiological processes, its overproduction by iNOS is implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and septic shock. Consequently, the development of potent and selective iNOS inhibitors is a significant area of therapeutic research.

This compound is a novel dual-target molecule that acts as a cannabinoid receptor type 1 (CB1R) antagonist and an iNOS inhibitor.[1] Its potential therapeutic applications are currently being explored, particularly in the context of liver fibrosis.[1] This guide focuses on the iNOS inhibitory properties of this compound in comparison to other well-characterized iNOS inhibitors such as 1400W and Aminoguanidine.

Quantitative Comparison of iNOS Inhibitor Efficacy

The following table summarizes the in vitro inhibitory efficacy of this compound and other selected iNOS inhibitors. It is important to note that the inhibitory values may vary between studies due to differences in experimental conditions, such as enzyme source, substrate concentration, and assay methodology.

InhibitorTargetIC50 / Ki ValueCell Line / Enzyme SourceReference
This compound iNOSInhibition in 1-10 µM rangeRAW 264.7 mouse macrophage cell extracts[2]
1400W iNOSKd ≤ 7 nMHuman iNOS[3]
nNOSKi = 2 µMHuman nNOS[1][3]
eNOSKi = 50 µMHuman eNOS[1][3]
Aminoguanidine iNOSIC50 = 2.1 µMMouse iNOS[4]
nNOS / eNOS>50-fold less effective than on iNOSNot specified[5]
S-Methylisothiourea (MITU) iNOSInhibition at 120 µMMacrophage populations[6]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant.

Experimental Protocols

In Vitro iNOS Inhibition Assay (Cell-Based)

This protocol outlines a general method for determining the iNOS inhibitory activity of a compound in a macrophage cell line.

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
  • Seeding: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and allowed to adhere overnight.
  • Treatment: The cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) for 1-2 hours.

2. Induction of iNOS Expression:

  • Following pre-incubation with the inhibitor, iNOS expression is induced by adding an inflammatory stimulus, typically lipopolysaccharide (LPS, 1 µg/mL) and, in some cases, interferon-gamma (IFN-γ).
  • The cells are then incubated for a further 24 hours.

3. Measurement of Nitric Oxide Production (Griess Assay):

  • After the incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
  • Briefly, an equal volume of supernatant and Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) are mixed and incubated at room temperature for 10-15 minutes.
  • The formation of a purple azo dye is measured spectrophotometrically at approximately 540 nm.
  • A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples.
  • The percentage inhibition of NO production is calculated by comparing the nitrite levels in inhibitor-treated wells to those in untreated (LPS-stimulated) control wells.

4. Cell Viability Assay:

  • To ensure that the observed reduction in NO production is due to iNOS inhibition and not cytotoxicity, a cell viability assay (e.g., MTT or MTS assay) is performed in parallel.

Western Blot Analysis of iNOS Protein Expression

This method is used to determine if an inhibitor affects the expression level of the iNOS protein.

1. Protein Extraction:

  • Following treatment as described above, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.
  • The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Western Blotting:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
  • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for iNOS.
  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

3. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
  • The band intensity is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Signaling Pathways and Experimental Workflows

iNOS_Signaling_Pathway iNOS Signaling Pathway and Inhibition LPS LPS / IFN-γ TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88/TRIF Signaling Cascade TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein (Inactive Monomer) iNOS_mRNA->iNOS_Protein iNOS_Dimer Active iNOS Dimer iNOS_Protein->iNOS_Dimer NO Nitric Oxide (NO) + L-Citrulline iNOS_Dimer->NO L_Arginine L-Arginine L_Arginine->iNOS_Dimer Substrate Inflammation Inflammation Pathophysiology NO->Inflammation Zevaquenabant This compound & Other Inhibitors Zevaquenabant->iNOS_Dimer Inhibition

Caption: iNOS signaling pathway and point of inhibition.

Experimental_Workflow In Vitro iNOS Inhibition Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_analysis Analysis cluster_results Results Cell_Culture 1. Seed RAW 264.7 Cells Inhibitor_Prep 2. Prepare Inhibitor Concentrations Pre_incubation 3. Pre-incubate Cells with Inhibitor Inhibitor_Prep->Pre_incubation LPS_Stimulation 4. Add LPS/IFN-γ to Induce iNOS Expression Pre_incubation->LPS_Stimulation Incubation 5. Incubate for 24 hours LPS_Stimulation->Incubation Griess_Assay 6a. Griess Assay on Supernatant (NO Measurement) Incubation->Griess_Assay Viability_Assay 6b. MTT/MTS Assay on Cells (Cytotoxicity) Incubation->Viability_Assay Western_Blot 6c. Western Blot of Cell Lysate (iNOS Expression) Incubation->Western_Blot IC50_Calc 7. Calculate % Inhibition and IC50 Value Griess_Assay->IC50_Calc Viability_Assay->IC50_Calc

References

Validating the Dual-Target Engagement of (Rac)-Zevaquenabant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (Rac)-Zevaquenabant's performance against other relevant cannabinoid receptor 1 (CB1R) antagonists. The information presented is supported by experimental data to facilitate informed decisions in research and drug development. This compound is a peripherally restricted, dual-target compound that acts as an inverse agonist of the CB1R and an inhibitor of inducible nitric oxide synthase (iNOS).[1] This unique polypharmacology suggests potential therapeutic benefits in fibrotic and metabolic diseases by simultaneously addressing multiple pathological pathways.[1][2]

Quantitative Performance Comparison

The following tables summarize the in vitro binding affinities and functional potencies of this compound and selected comparator compounds. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions across different studies.

Table 1: In Vitro Cannabinoid Receptor 1 (CB1R) Binding Affinities

CompoundTargetKᵢ (nM)SpeciesRadioligandCell LineReference
This compound CB1R5.7Not SpecifiedNot SpecifiedNot SpecifiedMedChemExpress
Monlunabant (INV-202)CB1R0.5Not SpecifiedNot SpecifiedNot SpecifiedResearchGate
Ibipinabant (SLV-319)CB1R7.8Human[³H]CP-55940CHOMedChemExpress
JD-5037CB1R0.5Not SpecifiedNot SpecifiedNot SpecifiedResearchGate
RimonabantCB1R1.8 - 18HumanNot SpecifiedHEKPubMed Central
TaranabantCB1R0.13HumanNot SpecifiedNot SpecifiedMDPI

Table 2: In Vitro CB1R Functional Activity

CompoundAssay TypeIC₅₀ (nM)SpeciesAgonistCell LineReference
This compound GRABeCB2.0 Sensor105Not SpecifiedCP55940Not SpecifiedPubMed Central
Monlunabant (INV-202)GTPγS Binding6Not SpecifiedNot SpecifiedNot SpecifiedACS Publications
Monlunabant (INV-202)β-arrestin-2 Recruitment0.021Not SpecifiedNot SpecifiedNot SpecifiedACS Publications
Ibipinabant (SLV-319)Arachidonic Acid ReleasepA₂ = 9.9HumanWIN-55212CHOMedChemExpress
JD-5037Not Specified1.5Not SpecifiedNot SpecifiedNot SpecifiedMedchemExpress.com
Rimonabant[³⁵S]GTPγS Binding>20% decrease in basal bindingHuman-CHOPubMed Central

Inducible Nitric Oxide Synthase (iNOS) Inhibition

While this compound is characterized as a dual CB1R/iNOS inhibitor, a specific IC₅₀ or Kᵢ value for its iNOS inhibitory activity was not available in the reviewed public literature. However, studies indicate that the iNOS inhibition by its acetamidine (B91507) leaving group contributes significantly to its anti-fibrotic efficacy, a feature that distinguishes it from single-target CB1R antagonists like rimonabant.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of this compound and similar compounds are provided below.

In Vitro Assays

1. Radioligand Binding Assay for CB1R Affinity

  • Objective: To determine the binding affinity (Kᵢ) of a test compound for the CB1 receptor.

  • Methodology:

    • Membrane Preparation: Cell membranes from HEK-293 or CHO cells stably transfected with the human CB1R are prepared.

    • Assay Setup: In a 96-well plate, membranes are incubated with a specific CB1R radioligand (e.g., [³H]CP55,940 or [³H]SR141716A) and varying concentrations of the test compound.

    • Incubation: The reaction is incubated at 30°C for 60-90 minutes.

    • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1R ligand. The IC₅₀ value is calculated from the competition binding curves and converted to a Kᵢ value using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay for Functional Activity

  • Objective: To measure the ability of a compound to modulate G-protein activation by the CB1 receptor.

  • Methodology:

    • Membrane Preparation: As described for the radioligand binding assay.

    • Assay Setup: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and the test compound (for inverse agonist activity) or a CB1R agonist plus the test compound (for antagonist activity).

    • Incubation: The reaction is incubated at 30°C for 60 minutes.

    • Filtration: The reaction is terminated by rapid filtration.

    • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.

    • Data Analysis: The data is analyzed to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) of the test compound.

3. β-Arrestin Recruitment Assay

  • Objective: To assess the potential for biased signaling by measuring the recruitment of β-arrestin to the CB1 receptor.

  • Methodology:

    • Cell Lines: Use a cell line (e.g., U2OS) stably co-expressing the human CB1R and a β-arrestin fusion protein (e.g., β-arrestin-GFP).

    • Compound Treatment: Cells are treated with the test compound or a reference agonist.

    • Imaging: The translocation of the β-arrestin-GFP from the cytoplasm to the cell membrane is visualized and quantified using high-content imaging.

    • Data Analysis: The EC₅₀ or IC₅₀ for β-arrestin recruitment is determined from concentration-response curves.

4. iNOS Activity Assay (Griess Reagent System)

  • Objective: To determine the inhibitory effect of a compound on iNOS activity by measuring nitrite (B80452) production.

  • Methodology:

    • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.

    • Compound Treatment: The cells are treated with varying concentrations of the test compound.

    • Sample Collection: After incubation, the cell culture supernatant is collected.

    • Griess Reaction: The supernatant is mixed with the Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Quantification: The formation of a magenta-colored azo dye, which is proportional to the nitrite concentration, is measured spectrophotometrically at ~540 nm.

    • Data Analysis: The IC₅₀ value for the inhibition of nitrite production is calculated.

In Vivo Models

1. Bleomycin-Induced Pulmonary Fibrosis Model

  • Objective: To evaluate the anti-fibrotic efficacy of a compound in a model of lung fibrosis.

  • Methodology:

    • Animal Model: C57BL/6 mice are commonly used.

    • Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) is administered to induce lung injury and subsequent fibrosis.

    • Compound Administration: The test compound is administered (e.g., orally) daily, typically starting several days after bleomycin administration to target the fibrotic phase.

    • Assessment of Fibrosis: After a set period (e.g., 21 days), the lungs are harvested. Fibrosis is assessed by:

      • Histology: Staining lung sections with Masson's trichrome to visualize collagen deposition and scoring the severity of fibrosis using the Ashcroft scale.

      • Biochemical Analysis: Measuring the hydroxyproline (B1673980) content of the lung tissue as an indicator of collagen content.

2. Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model

  • Objective: To assess the efficacy of a compound in a model of liver fibrosis.

  • Methodology:

    • Animal Model: Mice (e.g., C57BL/6) or rats.

    • Induction of Fibrosis: Chronic administration of CCl₄ (e.g., intraperitoneal injection twice weekly for 4-8 weeks) induces liver damage and fibrosis.

    • Compound Administration: The test compound is administered concurrently with or after the CCl₄ treatment.

    • Assessment of Fibrosis:

      • Histology: Liver sections are stained with Sirius Red to visualize collagen.

      • Biochemical Analysis: Measurement of liver hydroxyproline content.

      • Gene Expression: Analysis of pro-fibrotic gene expression (e.g., α-SMA, Col1a1) by qPCR.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.

G CB1R and iNOS Signaling Pathways cluster_CB1R CB1 Receptor Signaling cluster_iNOS iNOS Pathway cluster_drug Drug Intervention CB1R CB1R G_protein Gαi/o CB1R->G_protein Activation beta_arrestin β-Arrestin CB1R->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion MAPK MAPK Signaling beta_arrestin->MAPK Inflammatory_Stimuli Inflammatory Stimuli (LPS, IFN-γ) iNOS_gene iNOS Gene Transcription Inflammatory_Stimuli->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Conversion of L-Arginine L_Arginine L-Arginine Pro_fibrotic_effects Pro-fibrotic Effects NO->Pro_fibrotic_effects Zevaquenabant This compound Zevaquenabant->CB1R Inverse Agonist Zevaquenabant->iNOS_protein Inhibition

Caption: Dual-target action of this compound.

G Radioligand Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes with CB1R start->prep_membranes setup_assay Incubate Membranes with Radioligand & Test Compound prep_membranes->setup_assay filtration Separate Bound & Unbound Ligand via Filtration setup_assay->filtration quantify Quantify Radioactivity on Filters filtration->quantify analyze Calculate IC₅₀ and Kᵢ quantify->analyze end End analyze->end

Caption: Workflow for determining binding affinity.

G In Vivo Fibrosis Model Workflow cluster_assessment Assessment Methods start Start induce_fibrosis Induce Fibrosis in Mice (e.g., Bleomycin or CCl₄) start->induce_fibrosis administer_compound Administer Test Compound or Vehicle (Control) induce_fibrosis->administer_compound harvest_tissue Harvest Target Tissue (Lungs or Liver) administer_compound->harvest_tissue assess_fibrosis Assess Fibrosis Severity harvest_tissue->assess_fibrosis end End assess_fibrosis->end histology Histology (e.g., Masson's Trichrome) assess_fibrosis->histology biochemistry Biochemistry (e.g., Hydroxyproline Assay) assess_fibrosis->biochemistry

Caption: Evaluating anti-fibrotic efficacy in vivo.

References

Reproducibility of (Rac)-Zevaquenabant's Antifibrotic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Zevaquenabant, a peripherally selective cannabinoid receptor 1 (CB1) inverse agonist and inducible nitric oxide synthase (iNOS) inhibitor, has demonstrated notable antifibrotic properties across various preclinical models. This guide provides a comparative analysis of its effects alongside other relevant antifibrotic agents, detailed experimental protocols to aid in reproducibility, and visualizations of the key signaling pathways involved.

This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the endocannabinoid system and nitric oxide pathways in fibrotic diseases.

Comparative Antifibrotic Efficacy

The antifibrotic effects of this compound have been evaluated in several preclinical models of organ fibrosis. Below is a summary of its efficacy compared to other notable antifibrotic agents, including the CB1 receptor antagonist Monlunabant and the approved antifibrotic drug Nintedanib (B1663095).

Pulmonary Fibrosis

Model: Bleomycin-Induced Pulmonary Fibrosis in Mice

CompoundDosageKey FindingsReference
This compound (MRI-1867) 0.5 mg/kg/day (pulmonary delivery)As effective as systemic delivery of 10 mg/kg/day and matched the efficacy of nintedanib in mitigating bleomycin-induced pulmonary fibrosis.[1]
This compound (MRI-1867) 10 mg/kg/day (systemic delivery)Superior antifibrotic efficacy compared to targeting either CB1R or iNOS alone.[2][2]
Nintedanib Not specified in direct comparisonEfficacy matched by pulmonary delivery of 0.5 mg/kg/day Zevaquenabant.[1] In clinical trials, nintedanib significantly reduced the annual rate of decline in Forced Vital Capacity (FVC) in patients with IPF.[3][4][5][6][1][3][4][5][6]
Liver Fibrosis

Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rodents

Quantitative data for this compound in the CCl4 model was not available in the searched literature. However, studies indicate its superior efficacy in liver fibrosis models compared to single-target agents.[2]

CompoundDosageKey FindingsReference
This compound (MRI-1867) Not specifiedSuperior antifibrotic efficacy in experimental models of liver fibrosis compared to targeting either CB1R or iNOS alone.[2][2]
Carvedilol 10 mg/kg (orally, three times weekly)Significantly counteracted changes in hepatotoxicity markers and histopathological lesions induced by CCl4.[7][7]
Kidney Fibrosis

Model: Unilateral Ureteral Obstruction (UUO) and Diabetic Nephropathy in Mice

CompoundDosageKey FindingsReference
This compound (MRI-1867) Not specifiedSuperior antifibrotic efficacy in experimental models of kidney fibrosis compared to targeting either CB1R or iNOS alone.[2][2]
Monlunabant Not specifiedIn combination with empagliflozin, significantly reduced tubulointerstitial fibrosis in a mouse model of diabetic nephropathy compared to monotherapy.[8][8]
Empagliflozin Not specifiedIn combination with monlunabant, showed enhanced antifibrotic effects in diabetic nephropathy.[8][8]

Experimental Protocols

Detailed methodologies for the key experimental models cited are provided below to facilitate the reproducibility of the findings.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is widely used to induce lung injury and subsequent fibrosis, mimicking aspects of idiopathic pulmonary fibrosis (IPF).

Procedure:

  • Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.

  • Anesthesia: Anesthetize mice using an appropriate anesthetic agent (e.g., isoflurane).

  • Bleomycin (B88199) Administration: Administer a single intratracheal instillation of bleomycin sulfate (B86663) (typically 1.25 U/kg) in sterile saline. A control group should receive saline only.

  • Monitoring: Monitor mice for weight loss and signs of distress.

  • Endpoint Analysis: Euthanize mice at a predetermined time point (e.g., 14 or 21 days post-instillation).

  • Sample Collection: Collect bronchoalveolar lavage (BAL) fluid for cell counts and cytokine analysis. Harvest lungs for histological analysis and hydroxyproline (B1673980) content measurement.

  • Histological Analysis: Fix one lung in 10% neutral buffered formalin, embed in paraffin (B1166041), and section for staining with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition, respectively. The severity of fibrosis can be quantified using the Ashcroft scoring system.

  • Biochemical Analysis: Homogenize the other lung to measure hydroxyproline content, a quantitative marker of collagen deposition.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rodents

This model is a well-established method for inducing chronic liver injury and fibrosis.

Procedure:

  • Animal Model: Wistar rats or C57BL/6 mice are commonly used.

  • CCl4 Administration: Administer CCl4 (e.g., 1 ml/kg, intraperitoneally) diluted in a vehicle like corn oil or olive oil, typically twice weekly for a duration of 4 to 8 weeks to induce progressive fibrosis.

  • Monitoring: Monitor animal weight and general health status.

  • Endpoint Analysis: Euthanize animals at the end of the treatment period.

  • Sample Collection: Collect blood for serum analysis of liver enzymes (ALT, AST). Harvest the liver for histological and biochemical analysis.

  • Histological Analysis: Fix a portion of the liver in 10% formalin for paraffin embedding and staining with H&E and Sirius Red/Masson's trichrome to visualize liver architecture and collagen deposition.

  • Biochemical Analysis: Homogenize a portion of the liver to determine hydroxyproline content.

Unilateral Ureteral Obstruction (UUO)-Induced Kidney Fibrosis in Mice

The UUO model induces rapid and progressive interstitial fibrosis in the obstructed kidney.

Procedure:

  • Animal Model: C57BL/6 mice are a common choice.

  • Anesthesia: Anesthetize the mice using a suitable anesthetic.

  • Surgical Procedure: Make a flank incision to expose the left kidney and ureter. Ligate the left ureter at two points with surgical silk. The contralateral (right) kidney serves as an internal control. For the sham-operated group, the ureter is mobilized but not ligated.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor for recovery.

  • Endpoint Analysis: Euthanize mice at a specific time point after surgery (e.g., 7 or 14 days).

  • Sample Collection: Harvest both the obstructed and contralateral kidneys.

  • Histological Analysis: Fix the kidneys in 10% formalin, embed in paraffin, and section for staining with H&E, Masson's trichrome, and Sirius Red to assess tubular injury and interstitial fibrosis.

  • Biochemical and Molecular Analysis: Homogenize kidney tissue for protein and RNA extraction to analyze markers of fibrosis (e.g., collagen I, α-SMA) by Western blotting or qPCR.

Signaling Pathways and Mechanisms of Action

This compound exerts its antifibrotic effects through the dual inhibition of the CB1 receptor and iNOS. The following diagrams illustrate the key signaling pathways involved in fibrosis that are modulated by this compound and its comparators.

Antifibrotic_Mechanism_of_Zevaquenabant cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CB1R CB1 Receptor MAPK_Pathway MAPK Pathway (ERK, JNK, p38) CB1R->MAPK_Pathway Activates Endocannabinoids Endocannabinoids Endocannabinoids->CB1R Activates Zevaquenabant This compound Zevaquenabant->CB1R Inhibits iNOS iNOS Zevaquenabant->iNOS Inhibits Fibrotic_Genes Pro-fibrotic Gene Expression (e.g., Collagen, α-SMA) MAPK_Pathway->Fibrotic_Genes Promotes iNOS_Inducers Pro-inflammatory Stimuli (e.g., LPS, Cytokines) iNOS_Inducers->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces Oxidative_Stress Oxidative Stress NO->Oxidative_Stress Contributes to Oxidative_Stress->Fibrotic_Genes Promotes

Caption: Dual inhibitory action of this compound on CB1R and iNOS pathways.

TGF_Beta_and_NFkB_Signaling_in_Fibrosis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Cytokine_R Cytokine Receptor Cytokines->Cytokine_R Binds SMADs SMAD2/3 TGF_beta_R->SMADs Phosphorylates IKK IKK Complex Cytokine_R->IKK Activates SMAD4 SMAD4 SMADs->SMAD4 Complexes with Fibrotic_Genes_TGF Pro-fibrotic Gene Expression SMADs->Fibrotic_Genes_TGF Activates Transcription I_kappa_B IκB IKK->I_kappa_B Phosphorylates (leading to degradation) NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Inhibits NF_kappa_B->Fibrotic_Genes_TGF Activates Transcription Nintedanib Nintedanib Nintedanib->TGF_beta_R Inhibits SMAD4->Fibrotic_Genes_TGF Activates Transcription

Caption: Key pro-fibrotic signaling pathways: TGF-β/SMAD and NF-κB.

References

Cross-Validation of (Rac)-Zevaquenabant's Anti-Fibrotic Effects Across Diverse Fibrosis Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Zevaquenabant , an investigational peripherally selective cannabinoid receptor 1 (CB1R) inverse agonist and inducible nitric oxide synthase (iNOS) inhibitor, has demonstrated significant anti-fibrotic potential in a variety of preclinical fibrosis models.[1] This guide provides a comparative analysis of this compound's efficacy against other therapeutic alternatives in liver, lung, and kidney fibrosis models, supported by available experimental data. Detailed methodologies for key experiments are provided to aid researchers in replicating and expanding upon these findings.

Comparative Efficacy of Anti-Fibrotic Agents

The following tables summarize the quantitative effects of this compound and alternative therapies on key markers of fibrosis in different organ systems.

Pulmonary Fibrosis

Model: Bleomycin-Induced Pulmonary Fibrosis in Mice

Treatment GroupDosageKey Fibrosis MarkerResult
This compound0.5 mg/kg/day (pulmonary)Ashcroft ScoreStatistically significant reduction (specific quantitative data not available in public literature)
This compound10 mg/kg/day (systemic)Ashcroft ScoreEfficacy comparable to 0.5 mg/kg/day pulmonary delivery
Nintedanib60 mg/kg/dayAshcroft ScoreSignificant reduction, comparable to this compound
Pirfenidone400 mg/kg/dayCollagen ContentSignificant attenuation of bleomycin-induced increase in lung collagen
Liver Fibrosis

Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rodents

Treatment GroupDosageKey Fibrosis MarkerResult
This compoundNot specified in publicly available literatureCollagen Deposition, α-SMAPreclinical studies show efficacy, but specific quantitative data is not available.
Obeticholic Acid10 mg/kg/dayCollagen DepositionReduced de novo collagen formation and attenuated progression of fibrosis.[2][3][4]
Telmisartan8 mg/kg/dayFibrillogenesisSignificantly reduced fibrillogenesis compared to control.[5]
Kidney Fibrosis

Model: Unilateral Ureteral Obstruction (UUO) in Rodents

Treatment GroupDosageKey Fibrosis MarkerResult
This compoundNot specified in publicly available literatureCollagen Deposition, α-SMAPreclinical studies show efficacy, but specific quantitative data is not available.
Losartan30 mg/kg/dayCollagen I ExpressionMarkedly reduced interstitial fibrosis and collagen I expression.[6][7]
Telmisartan3 mg/kg/dayα-SMA ExpressionSignificantly decreased interstitial α-SMA expression.[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is widely used to induce lung fibrosis and evaluate the efficacy of anti-fibrotic agents.

  • Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.

  • Induction: A single intratracheal instillation of bleomycin (B88199) (typically 1.5-3.0 U/kg) is administered to anesthetized mice.

  • Treatment: this compound or alternative drugs are administered at specified dosages and routes (e.g., oral gavage, intraperitoneal injection, or pulmonary delivery) starting at a predetermined time point post-bleomycin instillation (e.g., day 7 for therapeutic intervention).

  • Assessment of Fibrosis:

    • Histology: Lungs are harvested at a specific endpoint (e.g., day 21 or 28), fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition (blue staining). The severity of fibrosis is semi-quantitatively scored using the Ashcroft scoring system.

    • Collagen Quantification: The total lung collagen content is determined by measuring the hydroxyproline (B1673980) content in lung homogenates using a colorimetric assay.

Masson's Trichrome Staining for Collagen Deposition

This histological staining technique is used to differentiate collagen fibers from other tissue components.

  • Deparaffinization and Rehydration: Paraffin-embedded tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions to water.

  • Mordanting: Sections are mordanted in Bouin's solution to improve staining quality.

  • Staining:

    • Nuclei are stained with Weigert's iron hematoxylin.

    • Cytoplasm and muscle fibers are stained with Biebrich scarlet-acid fuchsin.

    • Collagen fibers are stained with aniline (B41778) blue.

  • Dehydration and Mounting: Stained sections are dehydrated through a graded series of ethanol, cleared in xylene, and mounted with a permanent mounting medium.

  • Analysis: The extent of blue staining, representing collagen deposition, is qualitatively and semi-quantitatively assessed.

Hydroxyproline Assay for Collagen Quantification

This biochemical assay quantifies the total amount of collagen in a tissue sample by measuring the concentration of hydroxyproline, an amino acid abundant in collagen.

  • Hydrolysis: Tissue homogenates are hydrolyzed in a strong acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for several hours to break down proteins into their constituent amino acids.

  • Oxidation: The hydroxyproline in the hydrolysate is oxidized by chloramine-T.

  • Color Development: The oxidized hydroxyproline reacts with Ehrlich's reagent (p-dimethylaminobenzaldehyde) to form a colored product.

  • Spectrophotometry: The absorbance of the colored solution is measured at a specific wavelength (typically around 560 nm).

  • Quantification: The hydroxyproline concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of hydroxyproline. The total collagen content is then estimated based on the average percentage of hydroxyproline in collagen (approximately 13.5%).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in fibrosis and a typical experimental workflow for evaluating anti-fibrotic compounds.

TGF_beta_signaling TGFb TGF-β TGFbR TGF-β Receptor (TβRI/TβRII) TGFb->TGFbR Binding & Activation SMAD23 p-SMAD2/3 TGFbR->SMAD23 Phosphorylation SMAD_complex SMAD Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Fibrosis_genes Fibrosis-related Gene Transcription (e.g., Collagen, α-SMA) Nucleus->Fibrosis_genes Induces

Caption: TGF-β signaling pathway in fibrosis.

CB1R_signaling Zevaquenabant This compound CB1R CB1 Receptor Zevaquenabant->CB1R Inverse Agonist iNOS iNOS Zevaquenabant->iNOS Inhibitor AC Adenylyl Cyclase CB1R->AC Inhibition MAPK MAPK Pathway CB1R->MAPK Modulation NO ↓ Nitric Oxide (from iNOS) iNOS->NO cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Fibrogenic_Pathways Pro-fibrotic Pathways PKA->Fibrogenic_Pathways Inhibition of MAPK->Fibrogenic_Pathways Modulation of

Caption: this compound mechanism of action.

Experimental_Workflow cluster_induction Fibrosis Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Induction Induce Fibrosis in Animal Model (e.g., Bleomycin, CCl4, UUO) Treatment Administer this compound or Alternative Drug Induction->Treatment Harvest Harvest Tissues at Endpoint Treatment->Harvest Histology Histological Analysis (Masson's Trichrome) Harvest->Histology Biochemistry Biochemical Analysis (Hydroxyproline Assay) Harvest->Biochemistry MolBio Molecular Analysis (α-SMA Expression) Harvest->MolBio Data Quantify Fibrosis Markers & Compare Treatment Groups Histology->Data Biochemistry->Data MolBio->Data

Caption: Experimental workflow for anti-fibrotic drug evaluation.

References

In Vivo Target Validation of (Rac)-Zevaquenabant: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (Rac)-Zevaquenabant's Performance Against Alternative CB1 Receptor Antagonists, Supported by Preclinical In Vivo Data.

This compound (also known as MRI-1867) is a peripherally restricted dual-target inhibitor of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1][2][3] Its design aims to leverage the therapeutic benefits of CB1R antagonism in fibrotic and metabolic diseases while avoiding the central nervous system (CNS) side effects that led to the withdrawal of first-generation CB1R antagonists like Rimonabant (B1662492).[4] This guide provides a comparative overview of the in vivo validation of Zevaquenabant's target inhibition, presenting available preclinical data alongside those of the well-characterized CB1R antagonist, Rimonabant.

Quantitative Performance Summary

The following tables summarize key in vivo efficacy data for this compound and Rimonabant in preclinical models of pulmonary fibrosis and diet-induced obesity.

Table 1: Efficacy in Bleomycin-Induced Pulmonary Fibrosis in Mice

CompoundDoseAdministration RouteKey Efficacy EndpointResult
This compound (MRI-1867) 10 mg/kg/dayOral (p.o.)Survival Rate92%[5]
10 mg/kg/dayOral (p.o.)Lung Hydroxyproline ContentSignificant reduction compared to vehicle[5][6]
Rimonabant 10 mg/kg/dayOral (p.o.)Survival Rate80%[5]
10 mg/kg/dayOral (p.o.)Lung Hydroxyproline ContentSignificant reduction compared to vehicle[5][6]

Table 2: Efficacy in Diet-Induced Obesity (DIO) in Mice

CompoundDoseAdministration RouteKey Efficacy EndpointResult
This compound (MRI-1867) 3 mg/kg/dayOral (p.o.)Kidney Morphology & FunctionImproved glomerular enlargement, Bowman's space area, mesangial expansion, and reduced albumin-to-creatinine ratio.[7][8]
Rimonabant 10 mg/kg/dayOral (p.o.)Body Weight Reduction~20% reduction after 5 weeks[9]
10 mg/kg/dayOral (p.o.)Adiposity Reduction~50% reduction after 5 weeks[9]
10 mg/kg/dayOral (p.o.)Fat MassSignificantly less fat mass compared to body weight-matched controls[10][11]
10 mg/kg/dayOral (p.o.)Plasma MCP-1 LevelsSignificantly decreased compared to vehicle-treated obese controls[8]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects through the simultaneous inhibition of two distinct signaling pathways: the CB1 receptor pathway and the iNOS pathway.

CB1 Receptor Signaling

The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the inhibitory G-protein, Gi. Antagonism of CB1R by Zevaquenabant blocks the binding of endocannabinoids (like anandamide (B1667382) and 2-AG), preventing the downstream signaling cascade that is often upregulated in fibrotic and metabolic diseases. This blockade leads to the disinhibition of adenylyl cyclase, resulting in increased cAMP levels, and modulates other downstream effectors such as MAP kinases.

CB1R_Signaling CB1 Receptor Signaling Pathway Inhibition cluster_membrane Cell Membrane CB1R CB1R Gi Gi-protein CB1R->Gi Activates Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoids->CB1R Activates Zevaquenabant This compound Zevaquenabant->CB1R Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates MAPK MAPK Pathway PKA->MAPK Modulates Downstream Downstream Effects (e.g., Gene Transcription) MAPK->Downstream

Figure 1: CB1R signaling inhibition by Zevaquenabant.

iNOS Signaling Pathway

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a key mediator of inflammation and cellular stress. In pathological conditions like fibrosis, pro-inflammatory cytokines trigger signaling cascades involving transcription factors such as NF-κB and STATs, leading to the upregulation of iNOS expression. Zevaquenabant directly inhibits the enzymatic activity of iNOS, thereby reducing the production of NO and mitigating its downstream pro-fibrotic and pro-inflammatory effects.

iNOS_Signaling iNOS Signaling Pathway Inhibition Cytokines Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT NFkB NF-κB Pathway Receptor->NFkB iNOS_gene iNOS Gene Transcription JAK_STAT->iNOS_gene Upregulates NFkB->iNOS_gene Upregulates iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Leads to NO Nitric Oxide (NO) iNOS_protein->NO Produces Zevaquenabant This compound Zevaquenabant->iNOS_protein Inhibits L_Arginine L-Arginine L_Arginine->iNOS_protein Downstream Pro-fibrotic & Pro-inflammatory Effects NO->Downstream

Figure 2: iNOS signaling inhibition by Zevaquenabant.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is a widely used and well-characterized method to induce lung fibrosis that mimics several aspects of human idiopathic pulmonary fibrosis (IPF).[12]

  • Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[13]

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) (typically 1.5 to 3 U/kg body weight) is administered to anesthetized mice.[6][12][14] This direct delivery to the lungs induces an initial inflammatory response followed by a fibrotic phase.

  • Drug Administration: this compound (MRI-1867) or Rimonabant (10 mg/kg/day) is administered orally (p.o.) via gavage. Treatment can be initiated either in a prevention paradigm (starting at the time of or shortly after bleomycin administration) or a therapeutic paradigm (starting after the establishment of fibrosis, e.g., day 7 or 14).[5]

  • Efficacy Assessment:

    • Survival: Monitored daily throughout the study.[5]

    • Histopathology: Lungs are harvested at the end of the study (e.g., day 14 or 21), fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

    • Hydroxyproline Assay: A quantitative biochemical method to measure the total collagen content in lung tissue homogenates, serving as a primary endpoint for fibrosis.[5][6]

    • Gene Expression Analysis: RNA is extracted from lung tissue to quantify the expression of pro-fibrotic genes (e.g., Tgfβ1, Col1a1) via qRT-PCR.[5]

Bleomycin_Workflow Bleomycin-Induced Pulmonary Fibrosis Experimental Workflow Start Start Bleomycin Intratracheal Bleomycin Instillation Start->Bleomycin Treatment Daily Oral Gavage: - Vehicle - Zevaquenabant - Rimonabant Bleomycin->Treatment Monitoring Daily Monitoring (Survival, Body Weight) Treatment->Monitoring Sacrifice Sacrifice at Endpoint (e.g., Day 14 or 21) Monitoring->Sacrifice Analysis Analysis: - Histopathology - Hydroxyproline Assay - Gene Expression Sacrifice->Analysis End End Analysis->End

Figure 3: Workflow for bleomycin-induced fibrosis studies.

Diet-Induced Obesity (DIO) Mouse Model

This model is used to study the metabolic consequences of a high-fat diet, which recapitulates many features of human obesity and metabolic syndrome.[15]

  • Animal Model: Male C57BL/6J mice are often used as they are prone to developing obesity on a high-fat diet.[10][15]

  • Induction of Obesity: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 8-18 weeks) to induce obesity, insulin (B600854) resistance, and other metabolic dysfunctions.[7][9] Control animals are fed a standard chow diet.

  • Drug Administration: this compound (3 mg/kg/day) or Rimonabant (10 mg/kg/day) is administered orally (p.o.) via gavage for a specified duration (e.g., 4-5 weeks).[7][9]

  • Efficacy Assessment:

    • Body Weight and Composition: Body weight is monitored regularly. At the end of the study, fat mass and lean mass can be determined.[10][11]

    • Metabolic Parameters: Blood glucose, insulin, and lipid levels are measured. Glucose and insulin tolerance tests are performed to assess insulin sensitivity.[16]

    • Tissue Analysis: Organs such as the liver and kidneys are harvested for histological examination and biochemical analysis to assess steatosis, inflammation, and fibrosis.[7][8]

    • Gene and Protein Expression: Expression of relevant markers of inflammation and metabolism in various tissues is analyzed.[10]

DIO_Workflow Diet-Induced Obesity Experimental Workflow Start Start Diet High-Fat Diet Feeding (8-18 weeks) Start->Diet Treatment Daily Oral Gavage: - Vehicle - Zevaquenabant - Rimonabant Diet->Treatment Monitoring Regular Monitoring: - Body Weight - Food Intake Treatment->Monitoring Metabolic_Tests Metabolic Testing: - GTT, ITT Monitoring->Metabolic_Tests Sacrifice Sacrifice at Endpoint Metabolic_Tests->Sacrifice Analysis Tissue & Blood Analysis: - Histology - Biomarkers Sacrifice->Analysis End End Analysis->End

Figure 4: Workflow for diet-induced obesity studies.

In Vivo CB1 Receptor Occupancy

Receptor occupancy studies are crucial to establish the relationship between the dose of a drug and its engagement with the target receptor in a living organism.

  • Methodology: Ex vivo or in vivo radioligand displacement assays are commonly employed.[16][17]

    • Ex Vivo: Animals are treated with the test compound (e.g., Zevaquenabant or Rimonabant). At a specific time point, tissues of interest are harvested, and the amount of radiolabeled CB1R ligand that can bind to the receptors is measured. The reduction in radioligand binding in treated animals compared to vehicle-treated controls indicates the level of receptor occupancy by the test compound.[17]

    • In Vivo (e.g., PET): A radiolabeled CB1R antagonist is administered to the animal, and its distribution in the brain or peripheral tissues is imaged. Then, the unlabeled test compound is administered, and the displacement of the radiotracer from the CB1 receptors is quantified to determine occupancy.[15][18]

In Vivo iNOS Inhibition

Assessing the inhibition of iNOS activity in vivo is essential to confirm the engagement of the second target of Zevaquenabant.

  • Methodology: iNOS activity can be indirectly measured by quantifying the levels of its products, nitrite (B80452) and nitrate (B79036) (NOx), in biological samples such as tissue homogenates or plasma.[10][19]

    • Griess Assay: This is a colorimetric method that measures nitrite levels. To measure total NOx, nitrate in the sample is first converted to nitrite using nitrate reductase.[12]

    • Chemiluminescence: This is a more sensitive method that detects NO released from NOx after reduction.[19]

    • Radiometric Assay: Measures the conversion of radiolabeled L-arginine to L-citrulline by NOS enzymes in tissue homogenates.

  • Procedure:

    • Collect tissue samples (e.g., lung homogenates) from animals treated with Zevaquenabant or vehicle.[12]

    • Prepare tissue lysates and measure protein concentration for normalization.

    • Perform the selected assay (e.g., Griess assay) to determine NOx concentrations.

    • Compare NOx levels between treated and untreated groups to calculate the percentage of iNOS inhibition. A study on a hybrid CB1R/iNOS inhibitor in a liver fibrosis model demonstrated a significant reduction in hepatic iNOS activity.

Conclusion

This compound demonstrates promising in vivo efficacy in preclinical models of both pulmonary fibrosis and metabolic disease-related organ damage, with performance comparable or, in the case of survival in the fibrosis model, potentially superior to the first-generation CB1R antagonist Rimonabant. Its dual-target mechanism of inhibiting both CB1R and iNOS offers a multi-faceted approach to combatting diseases with inflammatory and fibrotic components. The peripheral restriction of Zevaquenabant is a key design feature aimed at minimizing the CNS-mediated side effects associated with Rimonabant. Further studies providing direct quantitative data on in vivo CB1 receptor occupancy and iNOS inhibition for Zevaquenabant in these specific disease models will be crucial for a more complete understanding of its target engagement and for guiding its clinical development.

References

Zevaquenabant: A Comparative Analysis of Oral and Intraperitoneal Administration Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Zevaquenabant (also known as MRI-1867) is a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Its therapeutic potential is being explored in various fibrotic and metabolic disorders.[1] This guide provides a comparative overview of the oral and intraperitoneal administration routes for Zevaquenabant, drawing upon available experimental data to inform preclinical research design.

Data Presentation: Pharmacokinetic Profiles

Table 1: Comparative Pharmacokinetics of a CB1R Inverse Agonist (JM-00266) in Mice (10 mg/kg)

ParameterOral AdministrationIntraperitoneal Administration
Tmax (hours) ~1.0~0.5
Cmax (ng/mL) ~200~380
Clearance SlowerFaster

Data presented is for the compound JM-00266 and is intended to be representative of a peripherally restricted CB1R inverse agonist.[3]

Efficacy in Preclinical Models

Zevaquenabant has demonstrated efficacy in various preclinical models of fibrotic and metabolic diseases, primarily through oral administration.

Table 2: Summary of Zevaquenabant Efficacy Studies

Disease ModelAdministration RouteKey FindingsReference
Obesity-induced kidney diseaseOral (3 mg/kg)Ameliorated morphological and functional changes, decreased inflammation, fibrosis, and oxidative stress.[2]
Diet-induced obesity (mice)Not specifiedReduced hepatic steatosis, VLDL secretion, and circulating PCSK9; upregulated hepatic LDLR expression.[2]
Diabetic nephropathy (mouse model)IntraperitonealShowed potential therapeutic effects.[4]

Experimental Protocols

The following is a representative experimental protocol for evaluating the efficacy of Zevaquenabant in a mouse model of liver fibrosis induced by thioacetamide (B46855) (TAA), a commonly used method in preclinical studies.[5][6][7]

Thioacetamide-Induced Liver Fibrosis Model and Zevaquenabant Treatment

1. Animal Model:

  • Male C57BL/6 mice, 8-10 weeks old.

2. Induction of Liver Fibrosis:

  • Administer thioacetamide (TAA) at a dose of 100-200 mg/kg via intraperitoneal injection twice weekly for 6-8 weeks.[5][7]

3. Zevaquenabant Administration:

  • Oral Administration Group: Administer Zevaquenabant daily via oral gavage at a predetermined dose (e.g., 3-10 mg/kg) starting from a specific time point after TAA induction (e.g., after 4 weeks of TAA treatment).

  • Intraperitoneal Administration Group: Administer Zevaquenabant daily via intraperitoneal injection at a predetermined dose.

  • Vehicle Control Group: Administer the vehicle used to dissolve Zevaquenabant following the same schedule as the treatment groups.

  • Positive Control Group: A known anti-fibrotic agent can be used for comparison.

4. Efficacy Assessment:

  • Histological Analysis: At the end of the study, sacrifice the animals and collect liver tissues. Perform Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess liver architecture and collagen deposition.

  • Biochemical Analysis: Measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Gene Expression Analysis: Analyze the mRNA levels of pro-fibrotic and inflammatory markers (e.g., TGF-β, α-SMA, Collagen I, TNF-α, IL-6) in liver tissue using RT-qPCR.

  • Protein Analysis: Determine the protein levels of key fibrotic markers using Western blotting or immunohistochemistry.

Workflow for a Preclinical Efficacy Study

G A Acclimatization of Mice B Induction of Liver Fibrosis (TAA Intraperitoneal Injection) A->B C Group Allocation B->C D Oral Zevaquenabant Administration C->D E Intraperitoneal Zevaquenabant Administration C->E F Vehicle Control Administration C->F G Euthanasia and Tissue Collection D->G E->G F->G H Histological Analysis G->H I Biochemical Analysis G->I J Gene and Protein Expression Analysis G->J K Data Analysis and Comparison H->K I->K J->K

Caption: Workflow for a preclinical study evaluating Zevaquenabant.

Signaling Pathways

Zevaquenabant exerts its therapeutic effects through the dual inhibition of the Cannabinoid Receptor 1 (CB1R) and Inducible Nitric Oxide Synthase (iNOS).

As an inverse agonist of CB1R, Zevaquenabant does not simply block the receptor but actively promotes an inactive conformational state. In peripheral tissues, sustained activation of CB1R by endocannabinoids is associated with pro-fibrotic and pro-inflammatory signaling. By inhibiting CB1R, Zevaquenabant can counteract these pathological processes. For instance, CB1R inverse agonists have been shown to increase cAMP production, a signaling molecule with anti-inflammatory and anti-fibrotic properties.[8]

The inhibition of iNOS by Zevaquenabant further contributes to its anti-fibrotic effects. Overexpression of iNOS leads to the production of high levels of nitric oxide, which can generate reactive nitrogen species that promote oxidative stress and activate hepatic stellate cells, the primary collagen-producing cells in the liver.

Zevaquenabant's Dual Inhibitory Signaling Pathway

G cluster_0 Zevaquenabant cluster_1 Cell Membrane cluster_2 Intracellular Zeva Zevaquenabant CB1R CB1 Receptor Zeva->CB1R Inverse Agonism iNOS iNOS Zeva->iNOS Inhibition AC Adenylate Cyclase CB1R->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA AntiFibrotic Anti-fibrotic Effects PKA->AntiFibrotic NO Nitric Oxide iNOS->NO RNS Reactive Nitrogen Species NO->RNS ProFibrotic Pro-fibrotic Signaling RNS->ProFibrotic Endocannabinoids Endocannabinoids Endocannabinoids->CB1R Activation InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->iNOS

References

Zevaquenabant Efficacy: A Comparative Analysis in Primary Human Cells vs. Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zevaquenabant (also known as INV-101 or S-MRI-1867) is an investigational small molecule drug characterized as a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1] It has been evaluated in various experimental models for fibrotic disorders, including liver fibrosis.[1] This guide provides a comparative overview of the anticipated efficacy of zevaquenabant in primary human hepatic stellate cells versus the commonly used immortalized human hepatic stellate cell line, LX-2.

Currently, there is a lack of publicly available studies that directly compare the efficacy of zevaquenabant in primary human hepatic stellate cells and the LX-2 cell line using quantitative metrics such as IC50 or EC50 values. However, based on the known differences between primary cells and immortalized cell lines, we can infer potential variations in response. Primary cells are known to more closely mimic the in vivo physiological state, while cell lines, due to immortalization and extensive passaging, may exhibit altered signaling pathways and drug responses.

Mechanism of Action of Zevaquenabant

Zevaquenabant exerts its potential anti-fibrotic effects through a dual mechanism of action:

  • CB1 Receptor Inverse Agonism: In pathological conditions like liver fibrosis, the CB1 receptor is upregulated in hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.[2][3] Activation of CB1R in HSCs promotes a pro-fibrotic phenotype. As an inverse agonist, zevaquenabant binds to the CB1 receptor and stabilizes it in an inactive conformation, thereby reducing its constitutive activity and blocking signaling pathways that lead to HSC activation, proliferation, and extracellular matrix deposition.[2]

  • iNOS Inhibition: Inducible nitric oxide synthase (iNOS) is also upregulated during liver injury and contributes to the inflammatory and fibrotic processes.[4][5][6] By inhibiting iNOS, zevaquenabant can reduce the production of nitric oxide, which at high levels can contribute to tissue damage and fibrosis.[4][5][6]

Below is a diagram illustrating the proposed signaling pathway of zevaquenabant.

Zevaquenabant Signaling Pathway cluster_0 Zevaquenabant cluster_1 Cellular Targets cluster_2 Downstream Effects zevaquenabant Zevaquenabant CB1R CB1 Receptor zevaquenabant->CB1R Inverse Agonist iNOS iNOS zevaquenabant->iNOS Inhibitor HSC_Activation ↓ HSC Activation CB1R->HSC_Activation Inflammation ↓ Inflammation iNOS->Inflammation Proliferation ↓ Proliferation HSC_Activation->Proliferation ECM_Deposition ↓ ECM Deposition HSC_Activation->ECM_Deposition

Zevaquenabant's dual mechanism of action.

Quantitative Data Summary

As of the latest available information, no direct comparative studies have been published detailing the quantitative efficacy (e.g., IC50 values) of zevaquenabant on primary human hepatic stellate cells versus the LX-2 cell line. The following table is a template for how such data would be presented if it were available.

MetricPrimary Human Hepatic Stellate CellsLX-2 Human Hepatic Stellate Cell LineReference
CB1R Binding Affinity (Ki) Data not availableData not available
iNOS Inhibition (IC50) Data not availableData not available
Inhibition of α-SMA expression (IC50) Data not availableData not available
Inhibition of Collagen I expression (IC50) Data not availableData not available
Inhibition of Cell Proliferation (IC50) Data not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to compare the efficacy of zevaquenabant in primary human hepatic stellate cells and the LX-2 cell line. These protocols are based on established methods for assessing anti-fibrotic compounds.[7][8][9][10][11][12]

Cell Culture
  • Primary Human Hepatic Stellate Cells (pHSCs):

    • Isolate from healthy human liver tissue by collagenase/pronase perfusion and density gradient centrifugation.

    • Culture in specialized stellate cell growth medium supplemented with fetal bovine serum (FBS) and growth factors.

    • Use at low passage numbers (p2-p6) to maintain a phenotype that is closer to in vivo quiescent HSCs.

  • LX-2 Human Hepatic Stellate Cell Line:

    • Obtain from a certified cell bank.

    • Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2-10% FBS.

    • LX-2 cells are an immortalized cell line and can be passaged extensively.[13]

Assessment of Anti-Fibrotic Efficacy

A general workflow for assessing the anti-fibrotic efficacy of zevaquenabant is depicted below.

Experimental Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis start Seed Primary HSCs or LX-2 cells treat Treat with Zevaquenabant (various concentrations) start->treat stimulate Stimulate with pro-fibrotic agent (e.g., TGF-β1) treat->stimulate qRT_PCR qRT-PCR for fibrosis markers stimulate->qRT_PCR Western_Blot Western Blot for protein expression stimulate->Western_Blot ICC Immunocytochemistry for α-SMA and Collagen I stimulate->ICC Proliferation_Assay Cell Proliferation Assay (e.g., BrdU) stimulate->Proliferation_Assay

General workflow for in vitro anti-fibrotic assays.
  • Activation of Hepatic Stellate Cells:

    • Plate pHSCs or LX-2 cells in appropriate culture vessels.

    • Induce activation and a pro-fibrotic phenotype by treating with a pro-fibrotic stimulus, typically Transforming Growth Factor-beta 1 (TGF-β1) at a concentration of 1-10 ng/mL for 24-48 hours.[7][12]

    • Co-treat cells with a range of concentrations of zevaquenabant to determine its inhibitory effects.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Isolate total RNA from treated and control cells.

    • Perform reverse transcription to generate cDNA.

    • Use qRT-PCR to quantify the mRNA expression levels of key fibrosis markers, including:

      • Alpha-smooth muscle actin (α-SMA, gene name ACTA2)

      • Collagen type I alpha 1 chain (COL1A1)

      • Tissue inhibitor of metalloproteinases 1 (TIMP1)

    • Normalize expression levels to a housekeeping gene (e.g., GAPDH).

  • Western Blotting:

    • Lyse treated and control cells to extract total protein.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against α-SMA, Collagen I, and phosphorylated signaling proteins downstream of the CB1 receptor.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

  • Immunocytochemistry:

    • Fix and permeabilize cells grown on coverslips or in multi-well plates.

    • Incubate with primary antibodies against α-SMA and Collagen I.

    • Use fluorescently labeled secondary antibodies for visualization.

    • Capture images using a fluorescence microscope and quantify the fluorescence intensity to assess protein expression and localization.

  • Cell Proliferation Assay:

    • Measure cell proliferation using assays such as the BrdU (5-bromo-2'-deoxyuridine) incorporation assay or MTT assay.[11]

    • Treat cells with zevaquenabant in the presence or absence of a pro-proliferative stimulus (e.g., Platelet-Derived Growth Factor - PDGF).

    • Quantify the level of proliferation according to the assay manufacturer's instructions.

Conclusion

While direct comparative data for zevaquenabant in primary human hepatic stellate cells versus the LX-2 cell line is not yet available, the experimental framework outlined in this guide provides a robust approach for such an evaluation. It is anticipated that primary cells, being a more physiologically relevant model, may provide a more accurate prediction of in vivo efficacy. However, the LX-2 cell line remains a valuable tool for initial screening and mechanistic studies due to its robustness and ease of use. Future studies directly comparing the effects of zevaquenabant in these two cell systems are warranted to better understand its therapeutic potential for treating liver fibrosis.

References

Safety Operating Guide

Proper Disposal Procedures for (Rac)-Zevaquenabant: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential, immediate safety and logistical information for the proper disposal of (Rac)-Zevaquenabant, a cannabinoid receptor type 1 (CB1R) and inducible nitric oxide synthase (iNOS) antagonist.

This compound is a potent research compound, and its disposal must be managed in a way that minimizes risk to personnel and the environment. The following procedures are based on general best practices for laboratory chemical waste disposal and should be supplemented by a thorough review of the compound-specific Safety Data Sheet (SDS) and institutional guidelines.

Summary of Key Disposal Principles

Proper disposal of this compound involves a multi-step process focused on containment, labeling, segregation, and transfer to authorized waste management personnel. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.

Quantitative Data for this compound

The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound. This information has been compiled from available product data sheets.

PropertyValueCitation
Molecular Formula C₂₅H₂₁ClF₃N₅O₂S
Molecular Weight 547.98 g/mol
Appearance Solid
Solubility DMSO: ≥ 5 mg/mL[1]
Storage Temperature Powder: -20°C, In solvent: -80°C[2]
CAS Number 1610420-28-4[2]

Note: Detailed toxicity data (e.g., LD50/LC50) and environmental hazard information were not publicly available and should be obtained from the specific Safety Data Sheet provided by the supplier.

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound waste.

  • Conduct all waste handling and consolidation activities within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

2. Waste Segregation and Containerization:

  • Solid Waste:

    • Collect unused or expired this compound powder, along with any grossly contaminated items such as weighing paper or disposable spatulas, in a dedicated, sealable, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical properties of the compound. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.

  • Liquid Waste:

    • Collect solutions of this compound (e.g., in DMSO) in a separate, leak-proof, and shatter-resistant hazardous waste container.

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Contaminated Labware (Sharps and Non-Sharps):

    • Non-Sharps (e.g., pipette tips, centrifuge tubes): Place in a designated solid chemical waste container.

    • Sharps (e.g., needles, contaminated glass): Dispose of in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.

3. Waste Labeling:

  • All waste containers must be accurately and clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and solvent(s) for liquid waste

    • The primary hazard(s) (refer to the SDS)

    • The date of accumulation

    • The principal investigator's name and laboratory location

4. Waste Storage:

  • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • Ensure secondary containment is used for all liquid waste containers to prevent spills.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste at any one time.

5. Waste Disposal Request:

  • Once a waste container is full or has been in storage for the maximum allowable time (consult your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

Mandatory Visualizations

The following diagrams illustrate the key logical relationships and workflows for the proper disposal of this compound.

Disposal_Decision_Pathway Figure 1: this compound Waste Disposal Decision Pathway start Generation of this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, e.g., in DMSO) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, glass) waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Chemical Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area with Secondary Containment solid_container->storage liquid_container->storage sharps_container->storage pickup Request Pickup by Environmental Health & Safety (EHS) storage->pickup

Caption: Disposal decision pathway for this compound waste.

Waste_Management_Workflow Figure 2: this compound Waste Management Workflow cluster_lab_personnel Laboratory Personnel Responsibilities cluster_ehs EHS / Waste Management Responsibilities A Wear Appropriate PPE Work in a Fume Hood B Segregate Waste Use Correct, Compatible Containers A->B C Label Containers Immediately Include All Required Information B->C D Store in Designated SAA Use Secondary Containment C->D E Monitor Accumulation Levels Request Pickup When Full or Expired D->E F Collect Labeled Waste from Lab Transport to Central Accumulation Area E->F G Consolidate Waste (if applicable) Manifest for Off-site Disposal F->G H Ensure Regulatory Compliance Final Disposal at Licensed Facility G->H

Caption: Workflow of this compound waste management.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of (Rac)-Zevaquenabant

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds like (Rac)-Zevaquenabant. Adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are critical to minimize exposure and mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

This compound, also known as (Rac)-MRI-1867, is a cannabinoid receptor type 1 (CB1R) and inducible nitric oxide synthase (iNOS) antagonist.[1][2] It is under investigation for its potential in treating liver fibrosis.[1][2] While specific occupational exposure limits have not been established, it is prudent to handle this compound with the care required for potentially hazardous substances.

Personal Protective Equipment (PPE) Recommendations

The selection and proper use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting. This guidance is based on general best practices for handling potent pharmaceutical compounds.

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with chemotherapy-tested nitrile gloves.Provides a robust barrier against skin contact. Double-gloving offers additional protection in case the outer glove is breached.
Body Protection Disposable, solid-front gown with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Eye & Face Protection Tightly fitting safety goggles with side shields or a face shield.Protects against splashes, aerosols, and airborne particles.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator may be necessary when handling powders outside of a containment device.Minimizes the risk of inhaling aerosolized particles of the compound. The need for respiratory protection should be determined by a risk assessment.[3]

Safety Operating Procedures

A systematic approach to handling this compound is essential to ensure safety and experimental integrity. The following procedural steps provide a direct answer to operational questions.

1. Pre-Operational Phase: Preparation and Planning

  • Risk Assessment: Before any handling, conduct a thorough risk assessment to identify potential hazards and determine the necessary control measures.[3]

  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.

  • Gather Materials: Assemble all necessary equipment and supplies, including PPE, weighing paper, spatulas, solvent dispensers, and waste containers, before starting the procedure.

  • Review Safety Data Sheet (SDS): All personnel must review the SDS for this compound to be familiar with its properties and potential hazards.[1]

2. Operational Phase: Handling and Preparation of Solutions

  • This compound is typically supplied as a powder and should be stored at -20°C. [1]

  • Weighing: When weighing the powder, perform this task within a certified chemical fume hood or a balance enclosure to prevent the generation of airborne particles. Use anti-static weighing dishes and tools.

  • Solution Preparation: To prepare a stock solution, a common protocol involves dissolving the compound in a suitable solvent. For example, a stock solution can be prepared in DMSO.[1] Subsequent dilutions for in vivo studies may involve solvents like PEG300, Tween-80, and saline.[1]

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

3. Post-Operational Phase: Decontamination and Disposal

  • Decontamination: Thoroughly decontaminate all work surfaces, equipment, and reusable PPE after each use. Use an appropriate cleaning agent as determined by your institution's safety protocols.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, disposable gowns, weighing paper, and pipette tips, in a designated hazardous waste container. Unused or partially used solutions should also be disposed of as hazardous chemical waste.[4][5] Follow all applicable federal, state, and local regulations for hazardous waste disposal.[5]

  • Hand Washing: Immediately after removing PPE, wash hands thoroughly with soap and water.

Experimental Workflow and Safety Precautions

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal, highlighting the critical safety checkpoints.

A Review SDS & Protocol B Don Appropriate PPE A->B C Prepare Designated Workspace B->C I Doff PPE D Weigh this compound in Containment C->D H Decontaminate Workspace & Equipment E Prepare Stock Solution D->E F Perform Experiment E->F G Segregate & Dispose of Hazardous Waste F->G G->H H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.